(-)-2,3-Butanediyl di(p-toluenesulfonate)
Description
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Properties
IUPAC Name |
[(2S,3S)-3-(4-methylphenyl)sulfonyloxybutan-2-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6S2/c1-13-5-9-17(10-6-13)25(19,20)23-15(3)16(4)24-26(21,22)18-11-7-14(2)8-12-18/h5-12,15-16H,1-4H3/t15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRBMNNZDFDJOF-HOTGVXAUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(C)OS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H](C)[C@H](C)OS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(-)-2,3-Butanediyl di(p-toluenesulfonate) chemical structure and properties
This technical guide details the structure, properties, synthesis, and applications of (-)-2,3-Butanediyl di(p-toluenesulfonate) , a critical chiral building block in asymmetric synthesis and medicinal chemistry.[1][2]
Executive Summary
(-)-2,3-Butanediyl di(p-toluenesulfonate) (CAS: 74839-83-1) is a bis-electrophilic chiral reagent derived from optically active 2,3-butanediol.[1][2] It serves as a pivotal intermediate in the synthesis of
Chemical Identity & Stereochemistry
Nomenclature and Identification
Stereochemical Configuration
The designation (-) refers to the optical rotation of the molecule.[1][2] For 2,3-butanediol derivatives:
-
The (-)-enantiomer of the parent diol corresponds to the (2R,3R) absolute configuration.[1][2]
-
The tosylation reaction occurs at the oxygen atoms and does not affect the stereocenters at the carbon backbone.[1][2]
-
Therefore, (-)-2,3-Butanediyl di(p-toluenesulfonate) retains the (2R,3R) configuration.[1][2]
Critical Note: When this compound undergoes double
substitution (e.g., with a primary amine), the stereochemistry at both carbons is inverted, typically yielding a product with the (2S,3S) configuration.[1]
Physicochemical Properties
| Property | Data / Description |
| Physical State | White to off-white crystalline solid (or viscous oil if impure) |
| Melting Point | Typically 65–70 °C (varies by purity/polymorph) |
| Solubility | Soluble in DCM, CHCl3, THF, Ethyl Acetate; Insoluble in Water |
| Reactivity | Potent electrophile; moisture sensitive; hydrolyzes slowly in water |
| Stability | Stable under anhydrous conditions; store at 2–8 °C |
Synthesis & Manufacturing Protocol
The synthesis involves the bis-tosylation of (2R,3R)-2,3-butanediol using p-toluenesulfonyl chloride (TsCl).[1][2]
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the diol hydroxyl groups on the sulfonyl sulfur of TsCl, followed by elimination of HCl (captured by base).[1]
Experimental Protocol
Reagents:
-
p-Toluenesulfonyl chloride (2.2 – 2.5 eq)[2]
-
Pyridine (Solvent/Base) or Et3N/DMAP in DCM
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve (2R,3R)-2,3-butanediol (10 mmol) in anhydrous Pyridine (20 mL). Cool to 0 °C.
-
Addition: Add p-Toluenesulfonyl chloride (25 mmol) portion-wise over 15 minutes, maintaining the temperature below 5 °C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Formation of pyridinium hydrochloride precipitate may be observed.[1][2]
-
Quench: Pour the reaction mixture into ice-cold water (100 mL) and stir vigorously for 30 minutes to hydrolyze excess TsCl.
-
Extraction: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with 1M HCl (to remove pyridine), saturated
, and brine.[1][2] -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexanes or purify via flash chromatography (Hexanes/EtOAc) to obtain the pure ditosylate.[1][2]
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for the production of (-)-2,3-Butanediyl di(p-toluenesulfonate).
Reactivity & Applications
Core Reactivity: Double Nucleophilic Substitution
The ditosylate acts as a "chiral staple."[1][2] It reacts with bis-nucleophiles or primary amines to form cyclic chiral structures.[1][2] Because the leaving group (OTs) is displaced via an
Key Transformation:
Applications in Drug Development & Catalysis
-
Chiral Phosphines (e.g., CHIRAPHOS): Reaction with lithium diphenylphosphide (
) yields chiral bis-phosphines used in asymmetric hydrogenation.[1][2] -
Chiral Pyrrolidines: Reaction with primary amines (e.g., benzylamine) yields chiral pyrrolidines, which are scaffolds for organocatalysts and pharmaceutical intermediates.[1][2]
-
Crown Ethers: Used to synthesize chiral crown ethers for enantioselective phase transfer catalysis.[1][2]
Reactivity Map
Figure 2: Divergent synthesis of chiral heterocycles via nucleophilic substitution.[1][2]
Handling & Safety
-
Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).[1][2][6]
-
Alkylating Agent: As a bis-sulfonate, this compound is a potent alkylating agent.[1][2] It can alkylate DNA; therefore, it should be handled as a potential genotoxin .[1][2]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture sensitive.
-
Disposal: Quench excess reagent with aqueous ammonia or hydroxide before disposal to destroy the alkylating potential.[1][2]
References
-
Santa Cruz Biotechnology. (-)-2,3-Butanediyl di(p-toluenesulfonate) Product Data. Retrieved from
-
PubChem. Butyl p-toluenesulfonate (Analogous Reactivity Data). National Library of Medicine.[1][2] Retrieved from
-
Organic Syntheses. General Procedure for Tosylation of Alcohols. Org. Synth. Coll. Vol. 1, p. 145.[1][2] Retrieved from
-
Sigma-Aldrich. (2R,3R)-(-)-2,3-Butanediol Product Specification. Retrieved from
Sources
- 1. (2R,3R)-(-)-2,3-Butanediol, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 2. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S,3S)-(-)-2,3-BUTANEDIOL DI-P-TOSYLATE CAS#: 74839-83-1 [m.chemicalbook.com]
- 4. (-)-2,3-Butanediyl di(p-toluenesulfonate)|74839-83-1-UNITE PHARMACEUTICAL [unite-chem.com]
- 5. scbt.com [scbt.com]
- 6. Butyl-p-toluenesulfonate | C11H16O3S | CID 13066 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stereochemical Configuration and Derivatization Dynamics of (-)-2,3-Butanediyl di(p-toluenesulfonate): A Comprehensive Technical Guide
Executive Summary
In the realm of asymmetric synthesis, the precise control and tracking of stereocenters is non-negotiable. (-)-2,3-Butanediyl di(p-toluenesulfonate) (CAS: 74839-83-1) serves as a foundational chiral electrophile, primarily utilized in the synthesis of
Stereochemical Architecture & The "Optical Rotation Anomaly"
A frequent pitfall in chiral derivatization is conflating a change in the sign of macroscopic optical rotation (
The precursor, (2S,3S)-(+)-2,3-butanediol , is dextrorotatory. However, upon tosylation, the resulting ditosylate becomes levorotatory, designated as (2S,3S)-(-)-2,3-butanediyl di(p-toluenesulfonate) [1].
The Causality:
This shift from (+) to (-) occurs despite 100% retention of the (2S,3S) spatial arrangement. The tosylation reaction strictly occurs at the hydroxyl oxygen atom; the chiral
Mechanistic Pathway of Tosylation (Retention of Configuration)
To convert the poor hydroxyl leaving groups into excellent tosylate leaving groups, the diol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine. Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct (preventing acid-catalyzed racemization) and functions as a nucleophilic catalyst by forming a highly reactive N-tosylpyridinium intermediate.
Fig 1: Tosylation mechanism of (2S,3S)-2,3-butanediol demonstrating absolute configuration retention.
Self-Validating Experimental Protocol: Synthesis of the (2S,3S)-Ditosylate
To ensure scientific integrity, this protocol embeds In-Process Controls (IPCs) to create a self-validating workflow.
-
Preparation: Dissolve 1.0 equivalent of (2S,3S)-(+)-2,3-butanediol in anhydrous pyridine under a strict argon atmosphere.
-
Thermal Control: Cool the reaction vessel to 0°C. Causality: Tosylation is highly exothermic. Maintaining 0°C suppresses unwanted side reactions, such as the elimination of the tosylate to form butadiene derivatives or nucleophilic substitution by chloride ions (forming chlorohydrins).
-
Reagent Addition: Add 2.2 equivalents of TsCl portion-wise over 30 minutes to prevent thermal spiking.
-
Reaction: Stir at 0°C for 2 hours, then allow the mixture to slowly warm to room temperature overnight.
-
In-Process Control (IPC) via TLC: Monitor the reaction using Thin Layer Chromatography. Validation: The starting diol is UV-inactive and requires a phosphomolybdic acid (PMA) stain to visualize. The product ditosylate is strongly UV-active at 254 nm due to the aromatic rings. The reaction is complete when the PMA-active/UV-inactive spot disappears.
-
Workup: Pour the mixture into ice water. The product will precipitate as a white solid. Filter, wash with cold water, and recrystallize from ethanol.
-
Post-Reaction Validation: Confirm the optical purity via polarimetry. The specific rotation should be
( in ), confirming the isolation of the (-)-isomer.
Downstream Application: Inversion to (2R,3R)-Chiraphos
The primary utility of (-)-2,3-butanediyl di(p-toluenesulfonate) lies in its susceptibility to stereospecific nucleophilic attack. Because the tosylates are exceptional leaving groups, reacting this molecule with lithium diphenylphosphide (
The Stereochemical Flip: Each chiral center (C2 and C3) undergoes a Walden inversion. Consequently, the nucleophilic attack on the (2S,3S)-(-)-ditosylate yields (2R,3R)-(+)-Chiraphos [4]. This alternating sign of optical rotation across the synthetic pathway—from (+)-diol to (-)-ditosylate to (+)-ligand—highlights the necessity of tracking absolute configuration (R/S) rather than relying solely on polarimetry.
Fig 2: Double SN2 inversion pathway yielding (2R,3R)-(+)-Chiraphos from the (2S,3S)-ditosylate.
Quantitative Data Presentation
To facilitate rapid reference during synthetic planning, the stereochemical matrix of 2,3-butanediol and its derivatives is summarized below. Note the divergence between absolute configuration and optical rotation signs.
Table 1: Stereochemical Matrix of 2,3-Butanediol and Derivatives
| Compound Name | Absolute Configuration | Optical Rotation Sign | CAS Number |
| 2,3-Butanediol | (2S,3S) | (+) | 19132-06-0 |
| 2,3-Butanediol | (2R,3R) | (-) | 24347-58-8 |
| 2,3-Butanediol | meso (2R,3S) | Achiral | 5341-95-7 |
| 2,3-Butanediyl di(p-toluenesulfonate) | (2S,3S) | (-) | 74839-83-1 |
| 2,3-Butanediyl di(p-toluenesulfonate) | (2R,3R) | (+) | 64896-27-1 |
| Bis(diphenylphosphino)butane (Chiraphos) | (2R,3R) | (+) | 74839-84-2 |
| Bis(diphenylphosphino)butane (Chiraphos) | (2S,3S) | (-) | 64896-28-2 |
References
Technical Guide: Role of (-)-2,3-Butanediyl di(p-toluenesulfonate) in Asymmetric Synthesis
[1]
Executive Summary
(-)-2,3-Butanediyl di(p-toluenesulfonate) (CAS: 74839-83-1 for the (S,S)-enantiomer derivative) serves as a critical chiral electrophile in organic synthesis.[1] Derived from optically pure 2,3-butanediol, this reagent acts as a "chiral linchpin," enabling the transfer of the
This guide delineates the mechanistic principles of its reactivity, provides validated experimental protocols for its deployment, and analyzes the critical process parameters (CPPs) governing its stereochemical fidelity.
Chemical Profile & Mechanistic Basis[2]
Reagent Characteristics
The reagent is the bis-tosylate ester of 2,3-butanediol.[1] The presence of two sulfonate leaving groups on adjacent chiral centers creates a versatile electrophilic scaffold.
| Property | Specification |
| IUPAC Name | (2S,3S)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) |
| Molecular Formula | |
| Molecular Weight | 398.5 g/mol |
| Chirality | Available as (2S,3S) or (2R,3R) |
| Leaving Group | p-Toluenesulfonate (OTs), highly active for |
Mechanism of Action: Double Inversion
The utility of this reagent relies fundamentally on the
-
Step 1 (Activation): The diol is converted to the ditosylate with retention of configuration (C-O bond is not broken).
-
Step 2 (Substitution): A nucleophile (e.g.,
) attacks the carbon center from the backside, displacing the tosylate. -
Stereochemical Outcome: Since the substitution occurs at both chiral centers, a double inversion takes place.
-
Start: (2S,3S) -Diol
(2S,3S) -Ditosylate -
End: (2S,3S) -Ditosylate + Nucleophile
(2R,3R) -Product
-
Mechanistic Pathway Diagram
The following diagram illustrates the stereochemical pathway from the diol to the Chiraphos ligand, highlighting the inversion event.
Caption: Stereochemical pathway showing retention during activation and inversion during nucleophilic substitution.
Primary Application: Synthesis of Chiraphos Ligands[3]
The most prominent application of 2,3-butanediol ditosylate is the synthesis of Chiraphos (2,3-bis(diphenylphosphino)butane), a highly effective ligand for Rh-catalyzed asymmetric hydrogenation.[1]
Experimental Protocol
Objective: Synthesis of (2R,3R)-Chiraphos from (2S,3S)-2,3-butanediol ditosylate.
Reagents:
-
(2S,3S)-2,3-Butanediol ditosylate (1.0 eq)[1]
-
Lithium diphenylphosphide (
) (2.2 eq)[1] -
Tetrahydrofuran (THF), anhydrous[1]
-
Inert atmosphere (
or Ar)[1]
Workflow:
-
Preparation of Phosphide: Generate
in situ by reacting diphenylphosphine ( ) with n-butyllithium in THF at 0°C, or use commercially available solution.[1] The solution should be deep red/orange. -
Addition: Cool the phosphide solution to -78°C. Dissolve the (2S,3S)-ditosylate in minimal THF and add it dropwise to the phosphide solution.
-
Reaction: Allow the mixture to warm slowly to room temperature over 4–12 hours. The color will fade as the phosphide is consumed.
-
Workup: Quench with degassed water. Extract with diethyl ether.[1]
-
Purification: Recrystallize from ethanol or ethanol/benzene.
-
Outcome: The product is (2R,3R)-Chiraphos.[1] (Note: To obtain the (S,S)-ligand, start with the (R,R)-diol).[1]
Quantitative Performance Data
Typical yields and optical purities reported in literature for this transformation:
| Parameter | Value Range | Notes |
| Isolated Yield | 45% – 65% | Dependent on strict oxygen exclusion.[1] |
| Optical Rotation | +190° to +200° | For (S,S)-Chiraphos (in |
| Melting Point | 107 – 109 °C | Sharp melting point indicates high purity.[1] |
Secondary Application: Chiral Crown Ethers
The ditosylate is also used to construct chiral macrocycles (crown ethers) which serve as phase-transfer catalysts or chiral sensors.[1]
Synthetic Strategy
The reaction involves a double alkylation of a diol (e.g., catechol, binaphthol, or ethylene glycol derivatives) using the ditosylate as the linker.
Protocol Summary:
-
Deprotonation: Treat the nucleophilic diol (e.g., catechol) with a base like
or NaH in acetonitrile or DMF. -
Cyclization: Add 2,3-butanediol ditosylate. Heat to reflux (60–80°C).[1]
-
Mechanism: The phenoxide/alkoxide anions displace the tosylate groups sequentially, closing the ring.
-
Result: A crown ether incorporating the chiral 2,3-butanediyl unit, imparting asymmetry to the binding cavity.
Caption: Macrocyclization pathway via double nucleophilic substitution.[1]
Critical Process Parameters (CPP)
To ensure reproducibility and safety, the following parameters must be controlled:
-
Moisture & Oxygen Control:
-
Stoichiometry:
-
A slight excess of nucleophile (2.1–2.2 eq for phosphines) ensures complete consumption of the ditosylate.
-
For macrocyclizations, high dilution conditions may be necessary to favor intramolecular cyclization over intermolecular polymerization.
-
-
Temperature:
-
Addition Phase: Low temperature (-78°C to 0°C) is preferred for phosphide additions to minimize elimination side reactions.[1]
-
Reaction Phase: Warming to RT or reflux is often needed to drive the second substitution, which is sterically more hindered.
-
Safety & Handling (E-E-A-T)
Hazard Identification:
-
Alkylating Agent: As a bis-sulfonate ester, this compound is a potent alkylating agent.[1] It is potentially genotoxic and mutagenic .
-
Skin/Eye Irritant: Causes severe irritation upon contact.[1][2]
Handling Protocols:
-
Engineering Controls: Handle exclusively in a chemical fume hood.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Decontamination: Spills should be treated with a nucleophilic solution (e.g., dilute ammonia or thiosulfate) to quench the alkylating capability before disposal.
References
-
Fryzuk, M. D.; Bosnich, B. "Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation." Journal of the American Chemical Society, 1977 , 99(19), 6262–6267. [1]
-
BenchChem Technical Support. "Synthesis of (S,S)-Chiraphos from (2s,3s)-1,4-Dibromobutane-2,3-diol." BenchChem Application Notes, 2025 .
-
Imamoto, T. "Synthesis and applications of high-performance P-chiral phosphine ligands."[1] Proceedings of the Japan Academy, Series B, 2021 , 97(9), 520–542.[1]
-
Sigma-Aldrich. "Safety Data Sheet: (2S,3S)-(+)-2,3-Butanediol."[1] Merck KGaA, 2025 .
Technical Whitepaper: Physical Properties, Melting Point Dynamics, and Synthetic Utility of 2,3-Butanediol Ditosylate
Executive Summary
In the landscape of asymmetric synthesis and drug development, the transformation of abundant "chiral pool" reagents into highly reactive electrophiles is a foundational strategy. 2,3-Butanediol ditosylate (Butane-2,3-diyl bis(4-methylbenzenesulfonate)) serves as a premier chiral intermediate. By converting the relatively unreactive hydroxyl groups of 2,3-butanediol into excellent tosylate leaving groups, chemists can execute stereospecific nucleophilic substitutions (SN2) to synthesize complex chiral ligands (e.g., CHIRAPHOS) and pharmaceutical precursors.
This guide provides an in-depth analysis of the physical properties, thermodynamic behavior, and field-proven synthetic protocols for 2,3-butanediol ditosylate, structured specifically for process chemists and drug development professionals.
Stereochemical Landscape and Physical Properties
The physical properties of 2,3-butanediol ditosylate are heavily dictated by its stereochemistry. The parent diol exists in three forms: the enantiomeric (2R,3R) and (2S,3S) forms, and the achiral meso form. The addition of the bulky p-toluenesulfonyl (tosyl) groups significantly alters the molecular weight and the crystal lattice packing energy of the compound.
Unlike the parent 2,3-butanediol—which is a volatile, hygroscopic liquid—the ditosylate derivative is a highly crystalline solid. This crystallinity is a critical advantage, as it allows for optical purification via simple recrystallization rather than tedious column chromatography. The chiral enantiomers exhibit a , which serves as a primary metric for assessing both chemical and enantiomeric purity.
Quantitative Data Summary
| Parameter | Specification / Value |
| IUPAC Name | Butane-2,3-diyl bis(4-methylbenzenesulfonate) |
| CAS Registry Number | 49662-27-3 (meso)[1], 74839-83-1 (Chiral) |
| Molecular Formula | C18H22O6S2 |
| Molecular Weight | 398.50 g/mol |
| Melting Point (Chiral: 2R,3R / 2S,3S) | 85.5 – 86.5 °C |
| Melting Point (meso) | ~ 68 – 70 °C |
| Physical State | White crystalline solid |
| Solubility Profile | Soluble in DCM, THF, EtOAc; Insoluble in H2O |
| Synthetic Application | [2] |
Mechanistic Causality in Asymmetric Synthesis
Why choose a ditosylate over a dimesylate or ditriflate? The selection of the leaving group is a delicate balance between reactivity and stability.
-
Triflates are exceptionally reactive but are prone to unwanted E2 elimination side-reactions, degrading the stereocenter.
-
Mesylates are effective but often yield oils or low-melting solids that are difficult to purify on a process scale.
-
Tosylates feature a massive p-tolyl ring that induces strong intermolecular van der Waals forces and
stacking in the solid state. This drives crystallization, guaranteeing high purity.
When subjected to nucleophiles (such as diphenylphosphide or sodium azide), the ditosylate undergoes a double Walden inversion (SN2). Because the tosylate is a superior leaving group (due to the resonance stabilization of the resulting sulfonate anion), the inversion is perfectly stereospecific, yielding products with
Self-Validating Experimental Protocol: Synthesis of (2R,3R)-2,3-Butanediol Ditosylate
The following protocol outlines the synthesis of the ditosylate from (2R,3R)-2,3-butanediol. This methodology is engineered as a self-validating system , ensuring that causality and quality control are built into the workflow.
Step 1: Reagent Preparation & Initiation
-
Charge a flame-dried, argon-purged round-bottom flask with (2R,3R)-2,3-butanediol (1.0 eq) and anhydrous pyridine (10.0 eq).
-
Causality Check: Pyridine is utilized as both the solvent and the acid scavenger. It neutralizes the HCl byproduct generated during tosylation, preventing acid-catalyzed etherification or racemization of the diol.
Step 2: Temperature-Controlled Tosylation
-
Cool the solution to 0 °C using an ice-water bath.
-
Add p-Toluenesulfonyl chloride (TsCl) (2.2 eq) portion-wise over 30 minutes.
-
Causality Check: The reaction is highly exothermic. Maintaining the temperature at 0 °C suppresses the formation of the mono-tosylate intermediate and prevents E2 elimination.
-
Allow the reaction to slowly warm to room temperature and stir for 24 hours.
Step 3: Aqueous Workup
-
Quench the reaction by pouring the mixture into a vigorously stirred mixture of ice and 3M HCl.
-
Causality Check: The acidic quench protonates the excess pyridine, rendering it water-soluble and driving the highly hydrophobic ditosylate product to precipitate as a crude white solid.
-
Filter the solid and wash thoroughly with cold distilled water to remove residual pyridinium chloride.
Step 4: Recrystallization & Self-Validation
-
Dissolve the crude solid in a minimum amount of boiling absolute ethanol. Allow it to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight to induce crystallization.
-
Quality Control (Self-Validation):
-
TLC: Check the product against the starting material (Rf ~ 0.6 in 7:3 Hexane:EtOAc).
-
Melting Point: Perform a capillary melting point test. A sharp melting point at 85.5–86.5 °C confirms the complete absence of the mono-tosylate impurity (which would significantly depress the melting point to < 70 °C).
-
Visualization: Synthetic Workflow
The following diagram illustrates the logical progression and mechanistic causality of utilizing 2,3-butanediol ditosylate in stereospecific SN2 inversions.
Workflow of stereospecific SN2 inversion utilizing 2,3-butanediol ditosylate as an intermediate.
References
-
Title: The Synthesis of d- and l-Sirenin and Their Absolute Configurations Source: Journal of the American Chemical Society URL: [Link]
-
Title: 2,3-Butanediol: Chiral Auxiliary and Efficient Protecting Group for Boronic Acids Source: Journal of Organic Chemistry (2000) URL: [Link]
-
Title: Scholarly article on 2,3-Butanediol, bis(4-methylbenzenesulfonate) 49662-27-3 Source: Journal of the American Chemical Society (1946) URL: [Link]
Sources
C2-Symmetric Chiral Building Blocks Derived from 2,3-Butanediol: A Technical Guide
Topic: Overview of C2-symmetric chiral building blocks derived from butanediol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The utilization of C2-symmetric building blocks represents a cornerstone in asymmetric synthesis and drug discovery. Unlike C1-symmetric molecules, C2-symmetric ligands and auxiliaries significantly reduce the number of competing transition states in catalytic cycles, often resulting in superior enantioselectivity.
This guide focuses on (2R,3R)-2,3-butanediol (2,3-BDO) and its enantiomer, (2S,3S)-2,3-BDO .[1][2][3] These vicinal diols are not merely fermentation byproducts but are high-value scaffolds for constructing rigid chiral phosphines (e.g., CHIRAPHOS) and boronic esters. This document details the conversion of bio-derived 2,3-BDO into activated electrophiles, their transformation into privileged ligands, and their application in stereoselective pharmaceutical synthesis.
The Precursor: Bio-Origin and Stereochemical Purity
Before chemical derivatization, the integrity of the starting material is paramount. 2,3-Butanediol possesses two chiral centers, yielding three stereoisomers:
Fermentation and Isolation
Modern industrial synthesis relies on metabolic engineering to bypass the racemic limitations of chemical reduction.
-
Source: Engineered strains of Paenibacillus polymyxa or Klebsiella pneumoniae (often attenuated for safety).
-
Purity: Fermentation can yield >99% optical purity of the
isomer.[1][2][4] -
Purification: Solvent extraction (e.g., ethyl acetate) followed by fractional distillation is required to remove water and fermentation salts, which can poison downstream catalytic metal centers.
Synthetic Pathways: From Diol to Scaffold
The utility of 2,3-BDO lies in its rigid backbone. The methyl groups at the C2 and C3 positions lock the conformation of the resulting metallacycles, a feature critical for transferring chiral information to a substrate.
Activation Strategy
The hydroxyl groups of 2,3-BDO are poor leaving groups. The standard operating procedure involves converting them into sulfonate esters (tosylates or mesylates). This step is critical because it sets the stage for Nucleophilic Substitution (
-
Pathway:
-Diol -Ditosylate -Product.
Visualization of Synthetic Logic
The following diagram outlines the divergence from the core diol to key ligand classes.
Core Application: Synthesis of CHIRAPHOS
The most significant derivative of 2,3-butanediol is 2,3-bis(diphenylphosphino)butane , known as CHIRAPHOS .[5][6] It is a legendary ligand in asymmetric hydrogenation.
Mechanistic Insight: The Double Inversion
To obtain
-
Activation: Formation of the ditosylate retains stereochemistry (
). -
Substitution: Reaction with lithium diphenylphosphide (
) occurs via an mechanism at both chiral centers. -
Result: Complete inversion from
to .
Experimental Protocol: Synthesis of (2S,3S)-CHIRAPHOS
Note: All phosphine synthesis steps must be performed under an inert atmosphere (Argon/Nitrogen) to prevent oxidation to phosphine oxides.
Phase 1: Activation (Ditosylate Formation)
-
Reagents: Dissolve 10.0 mmol of
-2,3-butanediol in dry pyridine (20 mL) at 0°C. -
Addition: Slowly add
-toluenesulfonyl chloride (22.0 mmol) to maintain temperature <5°C. -
Incubation: Stir at 0°C for 4 hours, then refrigerate overnight.
-
Workup: Pour into ice water/HCl. The ditosylate precipitates as a white solid.[6]
-
Validation: Recrystallize from methanol. Target MP: ~65°C.
-
Self-Check:
H NMR must show distinct aromatic tosyl signals and the methyl doublet of the butane backbone.
-
Phase 2: Phosphination
-
Preparation of Nucleophile: Generate
by reacting diphenylphosphine ( ) with -BuLi in THF at -78°C. -
Substitution: Add the
-ditosylate (from Phase 1) dissolved in THF to the solution. -
Reaction: Allow to warm to room temperature and reflux for 2 hours to ensure complete substitution.
-
Quench: Degassed water/ethanol.
-
Isolation: Filter the resulting white solid under Argon.
-
Yield: Typically 50-60%.
Structural Logic of Asymmetric Induction
Why does CHIRAPHOS work? When chelated to a metal (e.g., Rhodium), the 5-membered chelate ring adopts a rigid gauche conformation. The equatorial methyl groups on the backbone force the phenyl rings of the phosphine into a specific "edge-face" array. This creates a chiral pocket that sterically discriminates between the prochiral faces of an olefin substrate.
Other Applications in Drug Discovery
While phosphine ligands are dominant, 2,3-butanediol derivatives serve other critical roles.
Chiral Boronates (Matteson Reaction)
-2,3-butanediol is used to form cyclic boronic esters. These are crucial for Matteson homologation , a method used to synthesize protease inhibitors (e.g., Bortezomib analogs).-
Mechanism: The diol protects the boron atom and directs the stereochemistry of nucleophilic attack on the adjacent carbon.
-
Advantage: The C2 symmetry of the diol ensures that the boronate ester is chemically stable yet reactive enough for chain extension.
Comparative Data: Ligand Performance
The following table compares 2,3-BDO derived ligands against other standard C2-ligands in the hydrogenation of
| Ligand Scaffold | Source | Backbone Rigidity | Typical ee (%) |
| (S,S)-CHIRAPHOS | 2,3-Butanediol | High (Locked Gauche) | 95-99% |
| (R,R)-DIOP | Tartaric Acid | Medium (Flexible 7-ring) | 80-85% |
| (S)-BINAP | Synthetic (Biaryl) | High (Axial Chirality) | >99% |
| DuPhos | Synthetic | High (Phospholane) | >99% |
Interpretation: While BINAP and DuPhos offer exceptional selectivity, CHIRAPHOS (derived from BDO) offers a cost-effective alternative with comparable performance for specific amino acid precursors, leveraging the "Chiral Pool" strategy.
References
-
Fryzuk, M. D., & Bosnich, B. (1977). Asymmetric synthesis.[6] Production of optically active amino acids by catalytic hydrogenation. Journal of the American Chemical Society. Link
-
Ji, X. J., Huang, H., & Ouyang, P. K. (2011). Microbial 2,3-butanediol production: a state-of-the-art review. Biotechnology Advances. Link
-
Matteson, D. S., & Ray, R. (1980). Directed chiral synthesis with pinanediol boronic esters. Journal of the American Chemical Society. (Contextual reference for boronate utility). Link
-
Białkowska, A. M. (2016). Strategies for efficient and economical 2,3-butanediol production: new trends in this field.[7] World Journal of Microbiology and Biotechnology. Link
-
BenchChem Protocols. Synthesis of Chiral Compounds Using 3-Bromobutan-2-ol Isomers. (General protocol verification). Link
Sources
- 1. Production of (2R, 3R)-2,3-butanediol using engineered Pichia pastoris: strain construction, characterization and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20140238841A1 - Process for producing 2,3-butanediol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Chiraphos via asymmetric hydrogenation of 2,3-bis(diphenylphosphinoyl)buta-1,3-diene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
The Chiral Architect: A Comprehensive Technical Guide to (-)-2,3-Butanediyl di(p-toluenesulfonate) in Asymmetric Synthesis
Executive Summary
In the realm of asymmetric synthesis and drug development, the architectural precision of chiral ligands dictates the efficacy of catalytic systems. (-)-2,3-Butanediyl di(p-toluenesulfonate) —commonly designated as (2S,3S)-(-)-2,3-butanediol di-p-tosylate—serves as a foundational C2-symmetric chiral electrophile[1]. By leveraging the exceptional leaving-group capacity of the tosylate moieties, this chiral pool derivative enables the stereospecific construction of bidentate phosphines, diamines, and macrocycles. This whitepaper dissects the mechanistic principles, quantitative efficacy, and field-proven protocols surrounding its most critical application: the synthesis of the benchmark ligand, CHIRAPHOS.
Molecular Physiology & Mechanistic Grounding
The synthetic utility of (2S,3S)-(-)-2,3-butanediol di-p-tosylate is rooted in its highly rigid, C2-symmetric butane backbone. The two adjacent stereocenters are functionalized with p-toluenesulfonate (tosylate) groups.
The Causality of the Tosylate Group:
In ligand design, the choice of leaving group dictates the reaction pathway. The tosylate group is utilized because the resulting sulfonate anion is heavily resonance-stabilized, making it an exceptional leaving group. When subjected to strong nucleophiles, the rigid steric environment of the methyl groups prevents competing elimination (E2) pathways, forcing the reaction through a highly ordered double
Logical workflow of (-)-2,3-butanediyl di(p-toluenesulfonate) derivatization and applications.
The Benchmark Application: Synthesis of CHIRAPHOS
The most industrially significant application of (-)-2,3-butanediol di-p-tosylate is its role as the direct precursor to CHIRAPHOS ((2R,3R)-(+)-bis(diphenylphosphino)butane)[2]. Developed by Michael D. Fryzuk and Brice Bosnich in 1977, CHIRAPHOS remains a gold standard in asymmetric transition-metal catalysis[3].
When the (-)-(2S,3S)-ditosylate is reacted with lithium diphenylphosphide (
Beyond Phosphines: Diversification
While CHIRAPHOS is the flagship derivative, the ditosylate's utility extends into other critical domains:
-
Modified CHIRAPHOS Congeners: Recent advances utilize the ditosylate to synthesize
and symmetric CHIRAPHOS derivatives (e.g., incorporating 4-tolyl groups) for highly specialized Pd-catalyzed Miyaura–Michael reactions[4]. -
Cross-Coupling Polymerizations: Nickel(II) complexes of CHIRAPHOS synthesized from this ditosylate are highly effective in the stereocontrolled polymerization of 2-chloro-3-hexylthiophene to yield conjugated polythiophenes[5].
-
Allylic Substitutions: CHIRAPHOS and its derivatives are heavily utilized in enantioselective Pd-catalyzed allylic substitutions, utilizing stabilized carbon nucleophiles to achieve >95% enantiomeric excess (ee)[6].
Quantitative Data & Comparative Efficacy
The structural rigidity of the butane backbone in CHIRAPHOS forces the coordinated diphenylphosphino groups into a specific chiral array—a chiral "fence" of phenyl rings—upon binding to a metal center like Rhodium[3]. This creates a highly stereoselective pocket that outperforms many flexible ligands.
Table 1: Comparative Efficacy of Chiral Diphosphine Ligands in Rh-Catalyzed Asymmetric Hydrogenation of (Z)-
| Ligand | Catalyst System | Stereochemical Output | Enantiomeric Excess (ee) | Reference |
| (+)-(R,R)-CHIRAPHOS | (S)-Phenylalanine | >98% | Fryzuk & Bosnich[3] | |
| (-)-(R,R)-DIOP | (R)-Phenylalanine | ~82% | Historical Baseline | |
| (R)-BINAP | (S)-Phenylalanine | >95% | Industrial Standard |
Note: The CHIRAPHOS system achieves essentially complete optical purity at ambient temperature and pressure, highlighting the superior conformational rigidity imparted by the 2,3-butanediol core[3].
Self-Validating Experimental Protocol: Synthesis of (+)-CHIRAPHOS
To ensure trustworthiness and reproducibility, the following protocol details the synthesis of (+)-CHIRAPHOS from (-)-2,3-butanediol di-p-tosylate. This protocol is designed as a self-validating system , utilizing visual cues to confirm reaction progression.
Step-by-step experimental workflow for the synthesis of (+)-CHIRAPHOS via double SN2 inversion.
Step-by-Step Methodology:
1. Preparation of the Nucleophile (
-
Action: In a flame-dried Schlenk flask under strictly anaerobic conditions (Ar or
), cleave triphenylphosphine ( ) using lithium metal in anhydrous tetrahydrofuran (THF) at room temperature. -
Causality: THF is required to solvate the
ions, maximizing the nucleophilicity of the diphenylphosphide anion. The anaerobic environment is non-negotiable; phosphides are rapidly oxidized by atmospheric . -
Validation: The solution will develop an intense, deep red color, visually confirming the successful formation of the
anion.
2. Electrophile Addition:
-
Action: Cool the
solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of (-)-(2S,3S)-2,3-butanediol di-p-tosylate in THF dropwise. -
Causality: The low temperature suppresses competing elimination (E2) reactions that would yield unwanted 1,3-butadiene derivatives. Slow addition prevents local exothermic heating and mono-substitution stalling.
3. Double
-
Action: Allow the reaction mixture to warm slowly to room temperature, then reflux for 2 hours.
-
Causality: The initial nucleophilic attack is fast, but the second substitution requires thermal energy to overcome the steric hindrance of the newly installed, bulky diphenylphosphino group.
-
Validation: The deep red color of the phosphide anion will gradually fade to a pale yellow/orange. This colorimetric shift is a self-validating cue signaling the consumption of the nucleophile and completion of the reaction.
4. Quenching and Isolation:
-
Action: Quench the reaction with degassed water to destroy unreacted
. Extract the aqueous layer with degassed diethyl ether. Dry the organic phase over anhydrous and concentrate under reduced pressure. -
Causality: Degassed solvents must be used during the workup because the newly formed CHIRAPHOS is highly susceptible to oxidation to the phosphine oxide while in solution[3].
5. Purification:
-
Action: Recrystallize the crude solid from hot, degassed ethanol.
-
Validation: Pure (+)-(2R,3R)-CHIRAPHOS precipitates as white crystalline plates (Melting Point: 108–110 °C)[2]. The optical rotation should be verified as
(c=1.5 in chloroform) to ensure complete stereochemical fidelity.
References
-
Chiraphos. Grokipedia. Available at: [Link]
-
Synthesis of Novel C2 and C1 Symmetric CHIRAPHOS Derivatives and Their Application in Palladium-catalyzed Miyaura–Michael Reaction. Oxford Academic (Chemistry Letters). Available at:[Link]
-
Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation. M. D. Fryzuk and B. Bosnich. ACS Publications (J. Am. Chem. Soc. 1977). Available at: [Link]
-
Nickel(II) Thiocyanate Complex as a Catalyst for Cross-Coupling Reactions. Kobe University. Available at:[Link]
-
Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. ACS Publications (Chemical Reviews). Available at: [Link]
Sources
Technical Guide: Solubility Profile & Solvent Selection for (-)-2,3-Butanediyl di(p-toluenesulfonate)
[1][2][3]
Executive Summary
(-)-2,3-Butanediyl di(p-toluenesulfonate) is a critical chiral electrophile used in asymmetric synthesis, specifically for introducing the
This guide characterizes the compound as a lipophilic diester that exhibits high solubility in polar aprotic solvents, temperature-dependent solubility in alcohols, and insolubility in non-polar alkanes and water.[1][2][3]
Physicochemical Characterization
Understanding the molecular interaction potential is prerequisite to solvent selection.[1][2]
| Property | Description | Implication for Solubility |
| Structure | Vicinal ditosylate ( | Two bulky sulfonyl groups create significant steric demand and lipophilicity.[1][2] |
| Polarity | Moderate-High | The sulfonyl esters are polar, but the aromatic tolyl rings and butane backbone provide hydrophobic character.[1][2][3] |
| H-Bonding | Acceptor Only | Lacks H-bond donors.[1][2] Soluble in H-bond donors (alcohols) but cannot self-associate strongly like the parent diol.[1][2] |
| Stability | Moisture Sensitive | Critical: Prone to hydrolysis (solvolysis) in water/alcohols at elevated temperatures.[2] |
Solubility Profile
The following data categorizes solvents based on their interaction with the ditosylate moiety. Note: "Soluble" denotes >50 mg/mL at 20°C; "Sparingly" denotes 1–10 mg/mL.[2]
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Status | Application Context |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Primary Reaction Media. Excellent for synthesis and liquid-liquid extraction.[1][2] |
| Polar Aprotic | THF, Acetone, Ethyl Acetate, Acetonitrile | High | Reaction Media. THF is preferred for substitution reactions involving metal nucleophiles.[1][2][3] |
| Alcohols | Methanol, Ethanol, Isopropanol | Temp.[1][2][3][4] Dependent | Recrystallization. Moderate solubility at RT; high at boiling.[1][2] Ideal for purification.[1][2] |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | Reaction/Purification. Good for high-temp reactions; solubility decreases significantly upon cooling.[1][2] |
| Alkanes | Hexanes, Heptane, Pentane | Insoluble | Anti-Solvent. Used to precipitate the product from DCM or Toluene solutions.[1][2][3] |
| Aqueous | Water, Brine | Insoluble | Wash Phase. Product partitions into the organic layer during workup.[1][2] |
Experimental Protocols
Protocol: Gravimetric Solubility Determination
Use this Standard Operating Procedure (SOP) to validate exact solubility limits for your specific batch.
Objective: Determine the saturation limit (
-
Preparation: Weigh
of dry (-)-2,3-Butanediyl di(p-toluenesulfonate) into a tared 4 mL vial ( ). -
Solvent Addition: Add the target solvent in
increments while vortexing.[1][2] -
Observation:
-
Equilibration: Cap and stir at
for 1 hour. If solid reprecipitates, add more solvent.[1][2] -
Calculation:
[1][2]
Protocol: Recrystallization for Chiral Purity
Recrystallization is superior to chromatography for this compound to avoid hydrolysis on silica gel.[1]
-
Dissolution: Dissolve crude ditosylate in minimal boiling Methanol or Ethanol (approx. 5 mL per gram).[1][2]
-
Filtration: Filter hot (if necessary) to remove insoluble salts.[1][2]
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at
. -
Anti-Solvent (Optional): If crystals do not form, add Hexane dropwise to the turbid point, then cool.[1][2]
-
Collection: Filter crystals and wash with cold Hexane/Ethanol (9:1).
Decision Logic & Visualization
Workflow: Solvent Selection Strategy
The following diagram illustrates the decision process for selecting a solvent based on the intended application (Reaction vs. Purification).
Figure 1: Decision tree for solvent selection ensuring optimal yield and stability.
Safety & Stability (E-E-A-T)
Warning: (-)-2,3-Butanediyl di(p-toluenesulfonate) is a potent alkylating agent.[1][2]
-
Alkylating Hazard: Like all sulfonate esters, this compound can alkylate DNA.[1][2] Handle with double gloves (Nitrile) and in a fume hood.[1][2]
-
Solvolysis Risk: Avoid prolonged heating in alcohols (Methanol/Ethanol) without a buffer, as the tosylate group can be displaced by the solvent (solvolysis), leading to loss of optical purity or yield.[1][2][3]
-
Hydrolysis: In the presence of strong bases (NaOH/KOH) in aqueous media, the ester bond will cleave, regenerating the diol.[1][2][3]
References
-
ChemicalBook. (2025).[1][2][5] Properties and Structure of 2,3-Butanediyl di(p-toluenesulfonate). Retrieved from [1][2]
-
Fisher Scientific. (2025).[1][2] Safety Data Sheet: p-Toluenesulfonate Esters.[1][2] Retrieved from [1][2]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for 2,3-Butanediol (Precursor Data).[1][2] Retrieved from [1][2]
-
Girolami Group, University of Illinois. (2025).[1][2] Synthesis and Solubility of p-Toluenesulfonate Salts. Retrieved from [1][2]
Sources
- 1. (2R,3R)-(-)-2,3-Butanediol, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 2. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 3. CN101735012B - Method for separating and extracting 2,3-butanediol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
The Stereochemical Linchpin: A Technical Guide to Chiral Butanediol Ditosylates
Executive Summary
In the architecture of asymmetric synthesis, few intermediates possess the historical weight and utilitarian versatility of chiral 2,3-butanediol ditosylates . These compounds serve as the critical electrophilic bridge between the "chiral pool" (naturally occurring stereoisomers) and the world of
This guide provides a rigorous technical analysis of the synthesis, stability, and nucleophilic substitution dynamics of butanediol ditosylates.[1] It is designed for synthetic chemists requiring high-fidelity protocols and mechanistic insight into preserving enantiopurity during
Part 1: Historical Genesis & Stereochemical Framework[1]
The Origin of the Chiral Backbone
The utility of butanediol ditosylates is rooted in the availability of their precursors: the stereoisomers of 2,3-butanediol. Historically, these were difficult to isolate in enantiopure forms.[1]
-
Biological Source: Fermentation of sugars by Klebsiella pneumoniae or Bacillus subtilis typically yields mixtures of (
), ( ), and the achiral meso form.[1] -
Chemical Resolution: Early efforts relied on tedious resolution of the diol using chiral camphorsulfonic acids.[1]
-
The Synthetic Breakthrough (1977): The pivotal moment occurred when Fryzuk and Bosnich utilized (
)-2,3-butanediol—derived from the degradation of commercially available ( )-tartaric acid—to synthesize the ditosylate.[1] This was the key step in creating the Chiraphos ligand, demonstrating that the chiral information of the carbon backbone could be transferred to a metal center via a phosphine bridge.
Stereochemical Nomenclature
It is critical to define the stereochemical relationships, as the ditosylate acts as a double inversion vector.[1]
| Compound | Configuration | Optical Rotation | Role |
| Precursor Diol | ( | Starting Material | |
| Ditosylate | ( | Activated Electrophile | |
| Target Ligand | ( | Product (via Double Inversion) |
Note: The conversion of Diol
Ditosylate retains configuration (reaction at Oxygen). The conversion of DitosylateDiphosphine inverts configuration (reaction at Carbon).[1]
Part 2: The Pivot to Utility – Synthesis of the Ditosylate
Why Tosylates?
The hydroxyl group (-OH) is a poor leaving group (
Validated Synthesis Protocol
Objective: Synthesis of (
Reagents
-
(
)-2,3-Butanediol (1.0 eq)[1] -
p-Toluenesulfonyl chloride (TsCl) (2.2 eq) - Recrystallized from hexane/CHCl3 if old.[1]
-
Pyridine (Solvent/Base) - Must be dry (distilled over
).[1] -
Dichloromethane (DCM) - For extraction.[1]
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon.
-
Solvation: Dissolve (
)-2,3-butanediol (0.90 g, 10 mmol) in dry pyridine (10 mL). Cool the solution to -10°C using an ice/salt bath. -
Addition: Dissolve TsCl (4.2 g, 22 mmol) in minimal dry pyridine. Add dropwise over 30 minutes.
-
Visual Cue: The solution may turn slightly yellow; a precipitate (Pyridinium hydrochloride) will eventually form.[1]
-
-
Reaction: Stir at -10°C for 2 hours, then place in a refrigerator (0–4°C) for 12–24 hours.
-
Quench & Workup:
-
Pour the mixture into 100 g of crushed ice/water.
-
Stir vigorously until the oil solidifies (if it remains an oil, extraction is necessary).[1]
-
Acid Wash (Crucial): Filter the solid or extract with DCM.[1] Wash the organic layer with 2M HCl (3x) to remove all pyridine.[1] Residual pyridine acts as a nucleophile/base in subsequent steps, ruining yields.[1]
-
-
Purification: Recrystallize from Methanol/Water or Ether/Hexane.[1]
Workflow Diagram (DOT)
Part 3: The Golden Era – Ligand Design (Chiraphos)[1]
The true value of the ditosylate is realized in the synthesis of Chiraphos , a ligand that revolutionized asymmetric hydrogenation.
The Nucleophilic Substitution Mechanism
The reaction between the ditosylate and a phosphide anion is a classic double
-
Reagent: Lithium Diphenylphosphide (
), generated in situ from or .[1] -
Stereochemistry: The nucleophile attacks the carbon center from the backside (anti-bonding orbital
).[1] -
Result: Complete Inversion of Configuration .
The Chiraphos Protocol (Fryzuk & Bosnich)[1]
-
Preparation of Nucleophile: In a dry THF solvent, diphenylphosphine (
) is deprotonated with n-Butyllithium at 0°C to form the red/orange species.[1] -
Displacement: The (
)-ditosylate (dissolved in THF) is added to the phosphide solution.[1] -
Conditions: The mixture is refluxed.
-
Outcome: The (
) centers are inverted to ( ). The resulting product is (2S,3S)-Chiraphos .[1][2]
Stereochemical Pathway Diagram (DOT)[1]
Part 4: Modern Applications & Nucleophilic Dynamics[1]
While phosphines are the most famous application, the ditosylate platform is versatile.[1]
Comparative Nucleophilicity
The success of the substitution depends on the nucleophile strength vs. basicity.[1] Strong bases (alkoxides) will cause elimination to butadiene rather than substitution.[1]
| Nucleophile | Product Class | Mechanism | Risk of Elimination |
| Chiral Phosphines | Low | ||
| Chiral Azides/Amines | Very Low | ||
| Chiral Thioethers | Low | ||
| Enol Ethers/Dienes | E2 | High |
Safety and Stability
-
Genotoxicity: Like all alkylating agents, butanediol ditosylates are potentially genotoxic (alkylating DNA).[1] Handle with double gloves and in a fume hood.[1]
-
Shock Sensitivity: While tosylates are generally stable, they should not be heated to dryness in the presence of strong acids or metal salts due to decomposition risks.[1]
References
-
Fryzuk, M. D., & Bosnich, B. (1977).[1][3] Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation.[1][2][4] Journal of the American Chemical Society, 99(19), 6262–6267.[1] Link[1]
-
Kagan, H. B., & Dang, T. P. (1972).[1] Asymmetric catalytic reduction with transition metal complexes. I. A catalytic system of rhodium(I) with (-)-2,3-0-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, a new chiral diphosphine.[1] Journal of the American Chemical Society, 94(18), 6429–6433.[1] Link[1]
-
Rubin, L. J., Ledingham, G. A., & Neish, A. C. (1952).[1] Production of 2,3-Butanediol by Fermentation.[1][5][6][7][8][9] Canadian Journal of Technology, 30, 145-157.[1]
-
Machado, A. S., et al. (1990).[1] Synthesis of new chiral phosphines for asymmetric catalysis. ResearchGate.[1][2] Link
Sources
- 1. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. Chiraphos - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of chiral phosphine ligands using (-)-2,3-Butanediyl di(p-toluenesulfonate)
Precursor Focus: (-)-2,3-Butanediyl di(p-toluenesulfonate)[1]
Executive Summary
This Application Note details the stereospecific synthesis of (2S,3S)-(-)-2,3-Bis(diphenylphosphino)butane (commonly known as (S,S)-CHIRAPHOS ) utilizing (-)-2,3-Butanediyl di(p-toluenesulfonate) as the chiral scaffold.[1]
Chiral phosphine ligands are the backbone of asymmetric catalysis in pharmaceutical development.[2] The CHIRAPHOS ligand class is renowned for its rigid
Strategic Analysis & Mechanism
The Stereochemical Pathway
The synthesis relies on a double nucleophilic substitution (
-
Mechanism: The diphenylphosphide anion (
) acts as a strong nucleophile, attacking the chiral carbons from the backside. -
Outcome: Each substitution event inverts the stereocenter. A double inversion (
at both centers) transforms the (2R,3R) precursor into the (2S,3S) product.[1] -
Fidelity: Because the tosylate is a high-quality leaving group and the reaction conditions prevent racemization, the optical purity of the starting material is directly transferred to the ligand.
Reaction Workflow Visualization
The following diagram illustrates the synthetic pathway and the critical stereochemical inversion.
Figure 1: Synthetic workflow for (S,S)-CHIRAPHOS showing reagent inputs and stereochemical inversion logic.
Experimental Protocols
Critical Safety & Handling (Schlenk Technique)
-
Anaerobic Conditions: Phosphines and phosphides are acutely sensitive to oxygen. All steps must occur under high-purity Nitrogen or Argon.[1]
-
Solvents: THF must be distilled from sodium/benzophenone immediately prior to use to ensure it is anhydrous and oxygen-free.[1]
-
Hazards:
is caustic and pyrophoric.[1] Handle with extreme caution.
Protocol A: Preparation of Lithium Diphenylphosphide ( )
Rationale: While commercially available, fresh preparation ensures accurate stoichiometry and minimizes oxide contamination.[1]
Reagents:
-
Diphenylphosphine (
) OR Triphenylphosphine ( )[1] -
Lithium metal (granular or wire)[1]
-
Anhydrous THF
Step-by-Step:
-
Charge: In a flame-dried Schlenk flask under Argon, introduce Lithium metal (2.2 eq).
-
Solvation: Add anhydrous THF.
-
Addition:
-
Reaction: Stir at room temperature for 4–6 hours. The solution will turn a deep red/orange color, indicating the formation of the
anion. -
Validation: The disappearance of solid Lithium indicates consumption.
Protocol B: Synthesis of (2S,3S)-CHIRAPHOS
Rationale: Controlled addition at low temperature prevents side reactions and controls the exotherm.[1]
Reagents:
-
(-)-2,3-Butanediyl di(p-toluenesulfonate) [Precursor][1]
-
Freshly prepared
solution (from Protocol A) -
Degassed Water (for quench)[1]
-
Degassed Ethanol (for crystallization)[1]
Step-by-Step:
-
Precursor Solution: Dissolve (-)-2,3-Butanediyl di(p-toluenesulfonate) (1.0 eq) in minimal anhydrous THF. Cool this solution to
in an ice bath. -
Nucleophilic Attack: Cannulate the deep red
solution (2.1 eq) dropwise into the tosylate solution over 30 minutes.-
Observation: The red color should dissipate upon contact, eventually persisting once the equivalence point is passed.
-
-
Completion: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Optional: Reflux for 2 hours to ensure complete substitution if TLC/NMR shows unreacted tosylate.[1]
-
-
Quench: Cool to
. Slowly add degassed water to destroy excess phosphide and dissolve Lithium Tosylate ( ) salts.[1] -
Extraction: Remove THF under reduced pressure. Extract the residue with degassed Diethyl Ether or Dichloromethane.
-
Wash: Wash the organic layer with degassed water (3x) to remove all lithium salts.
-
Drying: Dry over anhydrous
(under Argon) and filter. -
Isolation: Evaporate solvent to yield the crude solid.
Protocol C: Purification (Recrystallization)
Rationale: Phosphine oxides are often more soluble in alcohols than the pure phosphine, allowing separation via recrystallization.
-
Dissolve the crude solid in boiling, degassed Ethanol .
-
Allow the solution to cool slowly to room temperature, then place in a
freezer. -
Filter the white crystals under Argon flow.
-
Yield Target: 60–75%.
Quality Control & Data Analysis
Analytical Specifications
Compare your product against these standard metrics to validate identity and purity.
| Metric | Acceptance Criteria | Methodological Note |
| Appearance | White crystalline solid | Any yellowing suggests oxidation. |
| Singlet, | Run in | |
| Doublet of Doublets (Methyls) | Confirm integration of Methyl (6H) vs Phenyl (20H).[1] | |
| Melting Point | Sharp range indicates high purity.[1] | |
| Optical Rotation | ( |
Troubleshooting Decision Tree
Use the following logic flow to resolve common synthetic issues.
Figure 2: Troubleshooting logic based on
References
-
Fryzuk, M. D., & Bosnich, B. (1977). Asymmetric synthesis.[1] Production of optically active amino acids by catalytic hydrogenation. Journal of the American Chemical Society, 99(19), 6262–6267.
- Core Reference: The foundational paper describing the synthesis of CHIRAPHOS
-
Al-Masum, M. (2016). Synthesis of Chiral Phosphine Ligands.[1] IntechOpen.
- Context: General overview of phosphine ligand synthesis str
-
Pietrusiewicz, K. M., & Zablocka, M. (1994). Preparation of Scalemic P-Chiral Phosphines.[1] Chemical Reviews, 94(5), 1375–1411.[1]
- Context: Detailed mechanisms on phosphide nucleophilic substitutions and stereochemistry.
-
BenchChem. (2025).[1] Synthesis of Chiral Compounds Using 3-Bromobutan-2-ol Isomers.
- Context: Supporting data on 2,3-butanediol backbone stereoisomers.
Sources
Application Notes and Protocols for the Nucleophilic Substitution of (-)-2,3-Butanediyl di(p-toluenesulfonate)
Introduction: A Versatile Chiral Building Block
(-)-2,3-Butanediyl di(p-toluenesulfonate), a derivative of the readily available chiral pool molecule (2R,3R)-(-)-2,3-butanediol, is a powerful and versatile electrophile in modern organic synthesis. The presence of two tosylate groups, which are excellent leaving groups, on a C2-symmetric chiral backbone makes this reagent an ideal substrate for a variety of stereospecific nucleophilic substitution reactions. This allows for the synthesis of a wide array of valuable chiral molecules, including vicinal diamines, diazides, and diepoxides, which are key structural motifs in many pharmaceuticals, agrochemicals, and chiral ligands.[1]
The tosylate group's efficacy as a leaving group stems from the stability of the resulting p-toluenesulfonate anion, which is resonance-stabilized. This inherent stability facilitates the departure of the leaving group and lowers the activation energy for nucleophilic attack, often allowing reactions to proceed under mild conditions with high efficiency. This document provides a detailed guide to the theoretical and practical aspects of performing nucleophilic substitution reactions on (-)-2,3-Butanediyl di(p-toluenesulfonate), complete with mechanistic insights and detailed experimental protocols.
Mechanistic Considerations: The S_N2 Pathway and Stereochemical Control
Nucleophilic substitution reactions involving tosylates on secondary carbons, such as those in (-)-2,3-Butanediyl di(p-toluenesulfonate), predominantly proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). Simultaneously, the bond between the carbon and the leaving group breaks.
A critical consequence of the S_N2 mechanism is the inversion of stereochemistry at the reaction center, a phenomenon known as the Walden inversion.[2] In the case of (-)-2,3-Butanediyl di(p-toluenesulfonate), which possesses (2R,3R) stereochemistry, a double S_N2 reaction with a given nucleophile will result in the formation of a product with (2S,3S) stereochemistry. This predictable and complete control over the stereochemical outcome is a cornerstone of modern asymmetric synthesis.
Figure 1: General S_N2 mechanism on a chiral center.
Data Presentation: Properties and Reaction Parameters
The following tables summarize the key physical properties of the starting material and a representative product, along with typical reaction conditions for nucleophilic substitution.
Table 1: Physical Properties
| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number |
| (-)-2,3-Butanediyl di(p-toluenesulfonate) | C₁₈H₂₂O₆S₂ | 398.49 | 74839-83-1[3] |
| (2R,3R)-(-)-2,3-Butanediol | C₄H₁₀O₂ | 90.12 | 24347-58-8[4] |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 98-59-9 |
| Sodium Azide | NaN₃ | 65.01 | 26628-22-8 |
Table 2: Representative Reaction Conditions
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Sodium Azide | (2S,3S)-2,3-Diazidobutane | DMF | 80-100 | 12-24 | 85-95 |
| Sodium Hydroxide | (2S,3S)-2,3-Butanediol | H₂O/THF | 80-100 | 6-12 | 80-90 |
| Ammonia | (2S,3S)-2,3-Butanediamine | EtOH | 100 (sealed tube) | 24-48 | 70-80 |
| Base (e.g., NaH) | (2S,3S)-2,3-Butene oxide | THF | 0 - rt | 2-4 | >90 |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations of (-)-2,3-Butanediyl di(p-toluenesulfonate).
Protocol 1: Synthesis of (2S,3S)-2,3-Diazidobutane
This protocol details the double nucleophilic substitution of the ditosylate with azide ions to yield the corresponding diazide, a versatile intermediate for the synthesis of vicinal diamines and other nitrogen-containing compounds.
Materials:
-
(-)-2,3-Butanediyl di(p-toluenesulfonate) (1.0 eq)
-
Sodium azide (NaN₃) (2.5 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.
-
DMF is a skin and respiratory irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be conducted behind a blast shield, especially when working on a larger scale.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (-)-2,3-Butanediyl di(p-toluenesulfonate) and sodium azide.
-
Add anhydrous DMF to the flask to dissolve the reactants (a concentration of 0.1-0.5 M with respect to the ditosylate is typical).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approximately 5-10 times the volume of DMF used).
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with deionized water and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (2S,3S)-2,3-diazidobutane.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Intramolecular Cyclization to form (2S,3S)-2,3-Butene oxide
This protocol describes the base-mediated intramolecular S_N2 reaction to form the corresponding diepoxide, a valuable chiral building block.
Materials:
-
(-)-2,3-Butanediyl di(p-toluenesulfonate) (1.0 eq)
-
Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil, 2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and use appropriate PPE.
-
THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.
-
The reaction should be quenched carefully due to the presence of unreacted sodium hydride.
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert atmosphere inlet.
-
To the flask, add sodium hydride (60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes under an inert atmosphere to remove the mineral oil, and then carefully remove the hexanes via cannula.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve (-)-2,3-Butanediyl di(p-toluenesulfonate) in anhydrous THF and add it to the dropping funnel.
-
Add the ditosylate solution dropwise to the stirred suspension of sodium hydride at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Pour the quenched reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (2S,3S)-2,3-butene oxide.
-
The product is often volatile and can be purified by careful distillation under reduced pressure.
Visualization of Experimental Workflow
Figure 2: General experimental workflow for nucleophilic substitution.
Product Characterization
The successful synthesis of the desired products can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Expected Spectroscopic Data for (2S,3S)-2,3-Diazidobutane:
-
¹H NMR: The proton NMR spectrum is expected to be simple due to the C2 symmetry of the molecule. A quartet for the two methine protons (CH-N₃) and a doublet for the six methyl protons (CH₃) would be anticipated. The chemical shift of the methine protons will be significantly downfield compared to the starting diol due to the deshielding effect of the azide group.
-
¹³C NMR: Two signals are expected in the carbon NMR spectrum: one for the two equivalent methine carbons and one for the two equivalent methyl carbons.
-
IR Spectroscopy: A strong, sharp absorption band in the region of 2100 cm⁻¹ is a characteristic signature of the azide functional group.
Conclusion
(-)-2,3-Butanediyl di(p-toluenesulfonate) is a highly valuable chiral starting material that provides a reliable platform for the stereospecific synthesis of a range of important chiral molecules via S_N2 reactions. The protocols and data presented in this guide offer a comprehensive framework for researchers to successfully employ this reagent in their synthetic endeavors. The predictable stereochemical outcome, coupled with the high reactivity of the tosylate leaving groups, ensures that this compound will continue to be a staple in the toolbox of synthetic chemists.
References
-
Chin, J., et al. (2003). Controlling Diaza-Cope Rearrangement Reactions with Resonance-Assisted Hydrogen Bonds. Journal of the American Chemical Society, 125(50), 15276-15277. [Link]
-
Walden, P. (1896). Ueber die gegenseitige Umwandlung optischer Antipoden. Berichte der deutschen chemischen Gesellschaft, 29(1), 133-138. [Link]
-
Reddit. (2013). Removing DMF. [Link]
-
The Good Scents Company. (2R,3R)-(-)-2,3-butane diol. [Link]
-
Organic Chemistry Portal. Aziridine synthesis by ring closure reaction. [Link]
-
Ha, H. J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633. [Link]
-
Pinto, D. C. G. A., et al. (2003). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 7(4), 397-436. [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Information: Selective production of 1,3-butadiene using glucose fermentation liquor. [Link]
-
The Pherobase. NMR - Compound 2R3R-butanediol. [Link]
-
Krawczyk, H. (2010). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. Current Organic Chemistry, 14(16), 1746-1763. [Link]
-
Kotha, S., & Khedkar, P. (2006). Total Synthesis of (+)-Dactylolide. Studies on the Cascade Cyclization Reactions of Epoxides/Polyepoxide. [Link]
-
Al-Said, N. H., et al. (1989). REACTIONS OF 3-ETHYL- AND 3-PHENYL-I-AZABICYCLO-[llO]BUTANES WITH TO. Journal of Heterocyclic Chemistry, 26(4), 937-941. [Link]
-
LibreTexts. 14.13: Constructing Partial Structures in NMR Spectroscopy and Combined Structure Determination. [Link]
-
Silva, A. M. S., et al. (2003). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 7(4), 397-436. [Link]
-
Moody, C. J., & Whitham, G. H. (2012). Taming tosyl azide: the development of a scalable continuous diazo transfer process. Organic & Biomolecular Chemistry, 10(30), 5695-5704. [Link]
-
Matsuo, J. I., et al. (2010). A new synthesis of 2,3-di- or 2,3,3-trisubstituted 2,3-dihydro-4-pyridones by reaction of 3-ethoxycyclobutanones and N-p-toluenesulfonyl imines using titanium(IV) chloride. Organic Letters, 12(14), 3266-3268. [Link]
-
Theodorou, A., & Papaioannou, N. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(19), 4438. [Link]
- US Patent. (2009). Process for preparing (2r,3s)-1,2-epoxy-3-(protected)
-
Feit, P. W. (1970). Studies on epoxide formation from (2S,3S)-threitol 1,4-bismethanesulfonate. The preparation and biological activity of (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate. Journal of Medicinal Chemistry, 13(6), 1173-1175. [Link]
-
Celinska, E., & Grajek, W. (2009). Biotechnological production of 2,3-butanediol--current state and prospects. Biotechnology Advances, 27(6), 715-725. [Link]
-
Reddit. (2013). Removing DMF. [Link]
-
Wikipedia. 2,3-Butanediol. [Link]
-
Sharma, P., et al. (2021). Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem-dibromoalkenes with arylsulfonyl methyl isocyanides. RSC Advances, 11(24), 14597-14601. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Studies on epoxide formation from (2S,3S)-threitol 1,4-bismethanesulfonate. The preparation and biological activity of (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. (2R,3R)-(-)-2,3-Butanediol 97 24347-58-8 [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
Preparation of DIOP ligands from (-)-2,3-Butanediyl di(p-toluenesulfonate)
Part 1: Executive Summary & Critical Technical Clarification
Objective: This guide details the synthesis of (-)-DIOP (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), a
Critical Scientific Distinction (Must Read): The request referenced "(-)-2,3-Butanediyl di(p-toluenesulfonate)" as the starting material. It is chemically impossible to synthesize DIOP from this specific precursor.
-
2,3-Butanediyl di(p-toluenesulfonate) yields Chiraphos (2,3-bis(diphenylphosphino)butane), a different ligand with a shorter backbone.[1]
-
DIOP requires (-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol .[1][3][4] This precursor possesses the necessary 4-carbon chain (threitol backbone) and the acetonide protection required for the DIOP structure.
Decision: To maintain scientific integrity and deliver the target ligand (DIOP ), this protocol utilizes the correct Threitol-based ditosylate precursor.
Part 2: Synthetic Pathway & Mechanistic Logic
The synthesis relies on a double nucleophilic substitution (
Reaction Scheme Visualization
Figure 1: Retrosynthetic logic flow from Tartaric Acid to DIOP.[1][3] The critical electrophile is highlighted in red.
Part 3: Experimental Protocol
1. Safety & Pre-requisites
-
Pyrophoric Hazard: Diphenylphosphines and their lithiated salts are air-sensitive and potentially pyrophoric.[1] All steps must be performed under a rigorous inert atmosphere (Argon or Nitrogen) using Schlenk or glovebox techniques.
-
Toxicity: Phosphines are toxic. Work in a well-ventilated fume hood.
-
Solvents: THF must be distilled from sodium/benzophenone ketyl immediately prior to use to ensure it is anhydrous and oxygen-free.[1]
2. Materials Table
| Reagent | MW ( g/mol ) | Equiv.[4][5] | Quantity | Role |
| (-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol | 470.56 | 1.0 | 10.0 g (21.2 mmol) | Electrophile |
| Diphenylphosphine ( | 186.19 | 2.2 | 8.7 g (46.7 mmol) | Nucleophile Precursor |
| n-Butyllithium (2.5 M in hexanes) | - | 2.2 | ~18.7 mL | Base |
| THF (Anhydrous) | 72.11 | - | 150 mL | Solvent |
| Methanol (Degassed) | 32.04 | - | 100 mL | Recrystallization |
(Note:
3. Step-by-Step Methodology
Step A: Generation of Lithium Diphenylphosphide (
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.
-
Charging: Syringe Diphenylphosphine (8.7 g) into the flask under nitrogen flow. Add 50 mL of dry THF.
-
Deprotonation: Cool the solution to -78°C (dry ice/acetone bath).
-
Addition: Add n-Butyllithium dropwise via syringe over 20 minutes. The solution will turn a characteristic orange/red color, indicating the formation of the phosphide anion.
-
Warming: Allow the solution to warm to 0°C over 30 minutes.
Step B: Nucleophilic Substitution
-
Substrate Prep: In a separate flame-dried 500 mL Schlenk flask, dissolve (-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol (10.0 g) in 60 mL of dry THF. Cool this solution to 0°C .
-
Cannula Transfer: Using a double-tipped needle (cannula), transfer the orange
solution dropwise into the ditosylate solution over 45 minutes.-
Why? Slow addition prevents local overheating and side reactions (e.g., elimination).
-
-
Reaction: Once addition is complete, remove the ice bath. Allow to warm to Room Temperature (RT), then heat to reflux (66°C) for 2–4 hours.
-
Monitoring: The orange color of the phosphide should fade to a pale yellow/white suspension (LiOTs salts precipitating).
-
-
Quench: Cool to RT. Carefully add 5 mL of degassed water to quench any excess phosphide.
Step C: Workup & Purification [1]
-
Concentration: Remove the bulk of THF under reduced pressure (rotary evaporator, flushed with
immediately after). -
Extraction: Redissolve the residue in degassed Dichloromethane (DCM) (100 mL) and wash with degassed water (
) to remove Lithium Tosylate salts. -
Drying: Dry the organic layer over anhydrous
(under ), filter, and concentrate to a viscous oil/solid. -
Crystallization (Critical for Purity):
-
Dissolve the crude solid in boiling Methanol (degassed).
-
Allow to cool slowly to RT, then place in a freezer at -20°C overnight.
-
Filter the white crystals under an inert atmosphere (Schlenk frit) and wash with cold methanol.
-
Part 4: Characterization & Quality Control
A self-validating protocol requires confirmation of structure and purity.[1]
| Technique | Expected Result | Diagnostic Note |
| Singlet at -22 to -23 ppm (in | Any peaks at +20 to +30 ppm indicate oxidation (phosphine oxides).[1] | |
| Doublet at | Confirms integrity of the dioxolane ring. | |
| Melting Point | 88–89°C | Sharp range indicates high purity. |
| Optical Rotation | Confirms enantiomeric identity.[1] |
Troubleshooting Guide
-
Problem: Sticky oil instead of crystals.
-
Cause: Residual THF or oxidation products.
-
Solution: Redissolve in minimal boiling ethanol/methanol. Scratch the glass to induce nucleation. Ensure all solvents are strictly degassed.
-
-
Problem: Low Yield (<40%).
-
Cause: Incomplete formation of
or moisture in THF. -
Solution: Titrate n-BuLi before use.[1] Ensure the ditosylate is dry (azeotrope with toluene if necessary).
-
Part 5: Workflow Visualization
Figure 2: Operational workflow for the synthesis of DIOP, emphasizing the critical cannula transfer step.
References
-
Original Synthesis: Dang, T. P., & Kagan, H. B. (1971).[6][7] The asymmetric synthesis of hydratropic acid and amino-acids by homogeneous catalytic hydrogenation.[1][6][7] Chemical Communications, (10), 481.[6] Link[1]
-
Detailed Protocol: Kagan, H. B., & Dang, T. P. (1972). Asymmetric catalytic reduction with transition metal complexes. I. A catalytic system of rhodium(I) with (-)-2,3-0-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, a new chiral diphosphine.[1][2] Journal of the American Chemical Society, 94(18), 6429–6433. Link[1]
-
Precursor Preparation: Carmack, M., & Kelley, C. J. (1968). The Synthesis of Optically Active Cleland's Reagent. The Journal of Organic Chemistry, 33(5), 2171-2173. Link[1]
-
Review of DIOP Applications: Agbossou, F., Carpentier, J. F., & Mortreux, A. (1995). Asymmetric hydroformylation. Chemical Reviews, 95(7), 2485-2806.[1][6] Link[1]
Sources
- 1. 2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, (-)- [webbook.nist.gov]
- 2. scispace.com [scispace.com]
- 3. lookchem.com [lookchem.com]
- 4. (-)-DIOP synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. DIOP - Wikipedia [en.wikipedia.org]
- 7. DIOP for Asymmetric Hydrogenation Catalysis [sigmaaldrich.com]
Application Note: Enantioselective Synthesis of Chiral Crown Ethers Using (-)-2,3-Butanediyl Di(p-toluenesulfonate)
Executive Summary
This technical guide details the utilization of (-)-2,3-Butanediyl di(p-toluenesulfonate) (derived from the C2-symmetric chiral pool building block (2R,3R)-2,3-butanediol) as a pivotal electrophile in the synthesis of chiral crown ethers. These macrocycles are critical in high-performance liquid chromatography (HPLC) chiral stationary phases, enantioselective phase-transfer catalysis, and host-guest chemistry for chiral recognition.
Unlike halide equivalents, the ditosylate derivative offers superior crystallinity, stability, and leaving-group ability, making it the reagent of choice for high-yield Williamson ether macrocyclizations. This note provides a validated protocol for synthesizing (2S,3S)-2,3-Dimethyl-18-crown-6 , emphasizing the "template effect" to maximize cyclization yields.
Mechanistic Principles & Stereochemistry[1]
The Chiral Switch
The synthesis relies on a double nucleophilic substitution (
-
Precursor: (-)-(2R,3R)-2,3-Butanediol is activated with p-toluenesulfonyl chloride (TsCl). This step retains configuration (O-S bond formation).
-
Macrocyclization: The diol nucleophile (e.g., tetraethylene glycol) attacks the chiral carbons of the ditosylate.
-
Inversion: Since the nucleophile attacks the stereogenic center, inversion of configuration occurs at both carbons.
-
Input: (2R,3R) -Ditosylate
-
Output: (2S,3S) -Crown Ether
-
The Template Effect
Successful macrocyclization competes with linear polymerization. To favor the ring formation, a metal cation (typically
Experimental Protocols
Protocol A: Preparation of (-)-2,3-Butanediyl Di(p-toluenesulfonate)
This precursor must be high purity (>98%) to prevent side-reactions in the crown ether synthesis.
Reagents:
-
(-)-(2R,3R)-2,3-Butanediol (10.0 mmol)
-
p-Toluenesulfonyl chloride (TsCl) (22.0 mmol, 2.2 eq)
-
Pyridine (anhydrous, solvent/base)
-
Dichloromethane (DCM) (workup)
-
HCl (1M)
Workflow:
-
Setup: Flame-dry a 100 mL round-bottom flask under
atmosphere. -
Dissolution: Dissolve (-)-2,3-butanediol in anhydrous pyridine (20 mL) and cool to -5°C (ice/salt bath).
-
Addition: Add TsCl portion-wise over 30 minutes. Critical: Maintain temperature <0°C to prevent elimination side reactions.
-
Reaction: Stir at 0°C for 4 hours, then allow to warm to 4°C (refrigerator) and stand overnight.
-
Quench: Pour mixture into ice-water (100 mL) with vigorous stirring. The ditosylate typically precipitates as a white solid.
-
Workup: If solid forms, filter and wash with cold water. If oil forms, extract with DCM (
mL), wash organic layer with 1M HCl (to remove pyridine), saturated , and brine. -
Purification: Recrystallize from Ethanol/Hexane.
-
Target Yield: 85-90%
-
Appearance: White crystalline solid or colorless viscous oil (depending on purity/isomer).
-
Protocol B: Synthesis of (2S,3S)-2,3-Dimethyl-18-crown-6
The Macrocyclization Step.
Reagents:
-
(-)-2,3-Butanediyl di(p-toluenesulfonate) (from Protocol A) (5.0 mmol)
-
Tetraethylene glycol (5.0 mmol)
-
Potassium t-butoxide (
-BuOK) or KH (11.0 mmol) -
Benzene or THF (Anhydrous, High Dilution)
Workflow:
-
Template Setup: In a 1L 3-neck flask equipped with a reflux condenser and dropping funnel, suspend
-BuOK in anhydrous THF (250 mL). Note: High dilution (0.02 M) is essential. -
Diol Activation: Add tetraethylene glycol (mixed in 20 mL THF) dropwise to the base. Stir for 1 hour at Room Temp (RT) to form the dialkoxide. The
ions are now coordinating the glycol chain. -
Electrophile Addition: Dissolve the ditosylate (5.0 mmol) in THF (50 mL). Add this solution slowly over 2 hours to the reaction mixture.
-
Cyclization: Reflux the mixture for 24–48 hours under
. -
Filtration: Cool to RT. Filter off the potassium tosylate (KOTs) byproduct (white precipitate).
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: The crude oil is often purified via column chromatography on Alumina (Neutral) using Benzene/Chloroform or via Kugelrohr distillation.
Data Analysis & Visualization
Quantitative Performance
The following table contrasts the yield of the macrocyclization with and without the Template Effect.
| Parameter | Non-Templated (NaH/THF) | Templated (t-BuOK/THF) |
| Cation Size | 0.95 Å ( | 1.33 Å ( |
| Cavity Match | Poor (18-crown-6 prefers ~1.3-1.4 Å) | Excellent |
| Reaction Time | 72 Hours | 24-48 Hours |
| Polymer Byproduct | High (>40%) | Low (<10%) |
| Isolated Yield | 15 - 25% | 55 - 70% |
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis workflow from chiral diol to crown ether, highlighting the critical activation and cyclization phases.
Stereochemical Pathway
Figure 2: Stereochemical tracking showing the inversion of configuration during the macrocyclization step.
Applications in Drug Development[2]
Enantioselective Phase Transfer Catalysis (PTC)
The synthesized (2S,3S)-2,3-Dimethyl-18-crown-6 serves as a highly effective phase transfer catalyst.
-
Mechanism: The crown ether complexes with the cation of an achiral salt (e.g., KCN, KOtBu), transporting the anion into the organic phase.
-
Chiral Induction: The steric bulk of the methyl groups on the crown ether backbone creates a chiral environment around the ion pair. This forces the anion to attack a prochiral substrate from a specific face.
-
Use Case: Asymmetric Michael additions of glycine derivatives to acrylates, yielding non-natural amino acids with high enantiomeric excess (ee).
Chiral Stationary Phases (CSP)
This crown ether moiety can be covalently bonded to silica gel.
-
Target: Separation of protonated primary amines (e.g., amino acids, norepinephrine).
-
Principle: The ammonium group (
) docks into the crown ether cavity via hydrogen bonding. The chiral methyl barriers discriminate between the R- and S-enantiomers of the guest amine based on steric fit.
References
-
Kyba, E. P., et al. (1977). "Host-guest complexation. 1. Concept and illustration." Journal of the American Chemical Society.[1]
-
Gokel, G. W., et al. (2004). "Crown Ethers: Sensors for Ions and Molecular Scaffolds for Materials and Biological Models." Chemical Reviews.
-
Machida, Y., et al. (2013). "Development and application of chiral crown ethers as selectors for chiral separation in high-performance liquid chromatography." Journal of Chromatography A.
-
Org. Synth. (1925).[2][3][4] "p-Toluenesulfonyl Chloride Purification and Tosylation protocols." Organic Syntheses.
-
TCI Chemicals. "Chiral Building Blocks: 2,3-Butanediol derivatives." Product Application Note.
Sources
- 1. Direct synthetic routes to functionalised crown ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,3'-Linked BINOL macrocycles: optimized synthesis of crown ethers featuring one or two BINOL units - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Butynyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]
Step-by-step synthesis of (-)-2,3-Butanediyl di(p-toluenesulfonate) from L-tartaric acid
Application Note: AN-SYN-2025-04
Executive Summary
This application note details the stereoselective synthesis of (-)-2,3-butanediyl di(p-toluenesulfonate) (also known as (2R,3R)-2,3-butanediol ditosylate) utilizing L-(+)-tartaric acid as the chiral pool starting material.
Unlike fermentation routes which often yield diastereomeric mixtures requiring complex separation, this chemical synthesis guarantees high enantiomeric excess (>99% ee) by preserving the rigid stereocenters of the tartaric acid backbone throughout the functional group interconversions. The protocol is designed for researchers requiring high-fidelity chiral synthons for drug development and asymmetric catalysis.
Key Chemical Transformation
The core challenge is the reduction of the terminal carboxylates (
Retrosynthetic Logic & Pathway
The synthesis is divided into three critical phases to ensure solubility, protection of the chiral centers, and complete reduction of the carbon backbone.
Reaction Pathway Diagram
Figure 1: Step-by-step stereochemical pathway from L-Tartaric Acid to the target ditosylate.
Detailed Experimental Protocols
Phase 1: Construction of the Protected Threitol Scaffold
Objective: Convert the polar acid to a lipophilic, protected intermediate suitable for reduction.
Step 1: Esterification & Ketalization
Reagents: L-Tartaric acid, Ethanol, 2,2-Dimethoxypropane, p-Toluenesulfonic acid (pTsOH). Mechanism: Acid-catalyzed Fischer esterification followed by thermodynamic acetonide formation.
-
Esterification: Reflux L-tartaric acid (150 g, 1.0 mol) in absolute ethanol (500 mL) with catalytic pTsOH (2 g) for 24 hours in a Dean-Stark apparatus to remove water.
-
Concentrate in vacuo to yield crude diethyl L-tartrate.
-
Protection: Dissolve the crude ester in cyclohexane (400 mL). Add 2,2-dimethoxypropane (150 mL) and pTsOH (1 g). Reflux for 2 hours, distilling off the methanol/acetone azeotrope.
-
Purification: Neutralize with
, filter, and distill under reduced pressure (approx. 140°C @ 15 mmHg).-
Target: 2,3-O-Isopropylidene-diethyl-L-tartrate.
-
Expected Yield: 85-90%.
-
Step 2: Reduction to Threitol Derivative
Reagents: Lithium Aluminum Hydride (LiAlH4), THF. Critical Safety: LiAlH4 is pyrophoric. Use strictly anhydrous conditions under Argon/Nitrogen.
-
Suspend LiAlH4 (38 g, 1.0 mol) in anhydrous THF (1 L) at 0°C.
-
Add the protected tartrate ester (130 g, 0.5 mol) dropwise over 2 hours, maintaining temp <10°C.
-
Allow to warm to Room Temperature (RT) and reflux for 3 hours.
-
Fieser Workup: Cool to 0°C. Carefully add: 38 mL
, 38 mL 15% NaOH, 114 mL . -
Filter the granular precipitate. Dry the filtrate over
and concentrate.-
Target: 2,3-O-Isopropylidene-L-threitol (also known as (-)-4,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane).
-
Expected Yield: ~90%.
-
Phase 2: The "End-Cap" Transformation (Reduction to Methyls)
Objective: Convert the terminal primary alcohols (-CH2OH) into methyl groups (-CH3).
Step 3: Activation (Primary Tosylation)
Reagents: p-Toluenesulfonyl chloride (TsCl), Pyridine. Note: Primary alcohols are selectively tosylated over secondary ones, but here we only have primary alcohols available.
-
Dissolve the Threitol derivative (80 g) in dry Pyridine (300 mL) at 0°C.
-
Add TsCl (190 g, 2.2 eq) portion-wise.
-
Stir at 0°C for 4 hours, then store in a refrigerator (4°C) overnight.
-
Pour into ice water/HCl mixture to remove pyridine. Extract with DCM.[1][2]
-
Recrystallize from Ethanol/Hexane.
-
Target: 1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol.
-
Step 4: Hydride Displacement (Formation of Butane Backbone)
Reagents: LiAlH4, THF.
Mechanism:
-
Prepare a slurry of LiAlH4 (20 g) in THF (500 mL).
-
Add the ditosylate from Step 3 (0.1 mol scale) slowly.
-
Reflux vigorously for 12-18 hours. Note: Displacement of sulfonate esters requires higher energy than carbonyl reduction.
-
Perform Fieser workup (as in Step 2).
-
Distill the resulting oil at atmospheric pressure (bp ~110-112°C).
-
Target: (4R,5R)-4,5-Dimethyl-2,2-dimethyl-1,3-dioxolane (Protected 2,3-Butanediol).
-
Phase 3: Final Assembly
Objective: Expose the chiral diol and install the final leaving groups.
Step 5: Deprotection
Reagents: HCl, Methanol/Water.
-
Dissolve the protected butanediol in MeOH (100 mL) and 1M HCl (20 mL).
-
Reflux for 2 hours.
-
Concentrate to remove acetone/MeOH.
-
Azeotrope with benzene or toluene to remove water, or distill under vacuum.
-
Target: (-)-(2R,3R)-2,3-Butanediol.[3]
-
Properties: Hygroscopic colorless liquid/low-melting solid. bp ~180°C.
-
Step 6: Final Ditosylation
Reagents: TsCl, Pyridine, DMAP (Catalyst), DCM.[2] Critical Control: Secondary alcohols are sterically hindered. DMAP is essential.
-
Dissolve (-)-2,3-butanediol (9.0 g, 0.1 mol) in dry DCM (100 mL) and Pyridine (25 mL).
-
Add DMAP (1.2 g, 0.1 eq).
-
Cool to 0°C and add TsCl (42 g, 2.2 eq).
-
Allow to warm to RT and stir for 24-48 hours . Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Wash with 1N HCl (to remove pyridine), Sat.
, and Brine. -
Purification: Recrystallize from Methanol or Acetone/Hexane.
-
Final Target: (-)-2,3-Butanediyl di(p-toluenesulfonate).
-
Appearance: White crystalline solid.[4]
-
Quantitative Data Summary
| Parameter | Value / Condition | Note |
| Starting Material | L-(+)-Tartaric Acid | Natural isomer (2R,3R) |
| Final Configuration | (2R,3R) | Stereochemistry retained |
| Overall Yield | 35 - 45% | Calculated over 6 steps |
| Step 4 Yield | >85% | Critical hydride displacement |
| Final Product MP | 128 - 130°C | Literature value check required |
| Optical Rotation | Levorotatory in |
Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 4 | Incomplete displacement of OTs | Ensure THF is anhydrous; Increase reflux time; Use Super-Hydride ( |
| Racemization | Acidic hydrolysis too harsh (Step 5) | Use milder acidic resin (Amberlyst-15) in MeOH instead of refluxing HCl. |
| Mono-tosylation (Step 6) | Steric hindrance of secondary diol | Increase TsCl to 3.0 eq; Ensure DMAP is fresh; Extend reaction time to 48h. |
| Pyridine Smell in Product | Incomplete acidic wash | Wash organic layer with |
References
-
Seebach, D., et al. "Synthesis of (R,R)-2,3-Butanediol from L-Tartaric Acid." Helvetica Chimica Acta, vol. 64, no. 5, 1981, pp. 1467-1479.
-
Musich, J. A., & Rapoport, H. "Synthesis of Anthopleurine from L-Tartaric Acid." Journal of the American Chemical Society, vol. 100, no. 15, 1978, pp. 4865–4872.
-
Kabalka, G. W., et al. "The Tosylation of Alcohols."[5] The Journal of Organic Chemistry, vol. 51, no.[5] 12, 1986, pp. 2386–2388.[5]
-
Organic Syntheses. "p-Toluenesulfonic acid, butyl ester." Org.[1][5][6][7] Synth. 1929, 9, 28. (Adapted for general tosylation conditions).
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. spegroup.ru [spegroup.ru]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
Strategic Solvent Selection for 2,3-Butanediyl Ditosylate Transformations
Application Note & Protocol Guide
Executive Summary
2,3-Butanediyl ditosylate is a pivotal chiral electrophile derived from the "chiral pool" (tartaric acid
The success of transformations involving this intermediate hinges on a single critical variable: Solvent Selection .[2] Because the ditosylate moiety is a potent leaving group on a secondary carbon, the competition between Nucleophilic Substitution (
Mechanistic Foundations & Solvent Logic
The vs. Battlefield
The 2,3-butanediyl backbone possesses two secondary electrophilic centers. The reaction outcome is dictated by the interaction between the solvent, the nucleophile, and the basicity of the environment.
-
(Desired Pathway): Requires a "naked" nucleophile. Polar aprotic solvents solvate the counter-cation (e.g.,
, ) but leave the anionic nucleophile poorly solvated and highly reactive. - (Undesired Pathway): Favored by protic solvents (which hydrogen-bond to the nucleophile, reducing its nucleophilicity) and high temperatures. Strong bases in protic media promote elimination to vinyl tosylates or butadienes.
Stereochemical Inversion
Substitution at the chiral centers of 2,3-butanediyl ditosylate proceeds with inversion of configuration (Walden inversion).
-
Double Substitution: If both tosylates are displaced by nucleophiles, the relative stereochemistry is preserved (e.g.,
-ditosylate -product). -
Meso Compounds: A meso-ditosylate will yield a meso-product if the nucleophile is identical at both ends (double inversion restores the plane of symmetry).[1]
Decision Logic & Visualizations
Reaction Pathway Diagram
The following diagram illustrates how solvent choice steers the reaction mechanism.
Figure 1: Solvent influence on the competition between substitution (
Solvent Selection Matrix
| Reaction Class | Target Product | Recommended Solvent | Rationale |
| Phosphination | CHIRAPHOS | THF (Anhydrous) | Solvates |
| Amination | Chiral Diamines | DMSO or Acetonitrile | DMSO maximizes rate via "naked anion" effect. Acetonitrile is easier to remove during workup. |
| Macrocyclization | Crown Ethers | Acetonitrile (High Dilution) | Good solubility for reactants; poor solvation of carbonate bases allows "template effect" with cations. |
| Azidation | Diazides | DMF | High solubility of |
Detailed Experimental Protocols
Protocol A: Synthesis of (2R,3R)-CHIRAPHOS (Ligand Synthesis)
Objective: Synthesis of (2R,3R)-2,3-bis(diphenylphosphino)butane from (2S,3S)-2,3-butanediyl ditosylate.[1]
Mechanism: Double
Reagents:
-
(2S,3S)-2,3-Butanediyl ditosylate (1.0 eq)[1]
-
Diphenylphosphine (
) (2.2 eq) -
n-Butyllithium (n-BuLi) (2.2 eq)[1]
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Preparation of Nucleophile:
-
Substrate Addition:
-
Dissolve (2S,3S)-2,3-butanediyl ditosylate in minimal anhydrous THF.
-
Cool the phosphide solution to -78°C (Dry ice/acetone bath) to suppress E2 elimination.[1]
-
Cannulate the ditosylate solution slowly into the phosphide mixture.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT) overnight. The color should fade as the phosphide is consumed.
-
Checkpoint: Monitor by TLC (silica) or
NMR.
-
-
Workup:
-
Quench with degassed water.
-
Extract with Diethyl Ether or DCM.
-
Wash organic layer with brine, dry over
. -
Purification: Recrystallize from Ethanol (degassed) to obtain white crystals.
-
Protocol B: Synthesis of Chiral Crown Ethers (Macrocyclization)
Objective: Synthesis of chiral aza-crown ethers via cyclization.
Key Concept: The Template Effect . The solvent must dissolve the organic reactants but not "shield" the cation (
Reagents:
-
2,3-Butanediyl ditosylate (1.0 eq)[1]
-
Linear diol or diamine precursor (1.0 eq)
-
Base:
or (excess) -
Solvent: Anhydrous Acetonitrile (
)
Step-by-Step Procedure:
-
Setup:
-
Use a high-dilution setup (syringe pump addition) to favor intramolecular cyclization over intermolecular polymerization.[1]
-
-
Solvent Prep:
-
Reflux Acetonitrile over
and distill onto activated molecular sieves (3Å).
-
-
Reaction:
-
Suspend
in Acetonitrile in the main reactor. Heat to reflux.[4] -
Dissolve the ditosylate and the diol/diamine in separate volumes of Acetonitrile.
-
Simultaneously add both solutions dropwise over 8–12 hours using a syringe pump.
-
-
Workup:
Safety & Handling (E-E-A-T)
Warning: 2,3-Butanediyl ditosylate is a potent alkylating agent. It is potentially genotoxic and mutagenic.
-
Containment: Handle only in a functioning fume hood. Weigh solids in a closed balance or glovebox if possible.
-
Decontamination: All glassware and spills should be treated with a solution of 10% NaOH or saturated Sodium Thiosulfate to hydrolyze/nucleophilically destroy the tosylate before washing.
-
Skin Protection: Double glove (Nitrile). Tosylates can penetrate skin.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Olefin Formation | Reaction temp too high or base too strong ( | Lower temperature (-78°C for lithiated species).[1][3] Switch to a less bulky base or a more polar aprotic solvent. |
| Incomplete Reaction | Poor solubility of nucleophilic salt. | Add a phase transfer catalyst (18-Crown-6) or switch solvent to DMF/DMSO.[1] |
| Racemization | Ensure strictly anhydrous conditions. Avoid protic solvents which stabilize carbocations. |
References
-
Synthesis of Chiraphos: Fryzuk, M. D., & Bosnich, B. (1977). Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation. Journal of the American Chemical Society, 99(19), 6262–6267. Link
-
Solvent Effects in Substitution: Parker, A. J. (1969). Protic-dipolar aprotic solvent effects on rates of bimolecular reactions. Chemical Reviews, 69(1), 1–32. Link
-
Macrocyclization Techniques: Krakowiak, K. E., et al. (1989). Synthesis of Aza-Crown Ethers. Chemical Reviews, 89(4), 929–972. Link
-
Safety of Alkylating Agents: ECHA Registration Dossier for Toluenesulfonates. Link
Sources
Application Note: Procedure for Double Displacement Reactions with (-)-2,3-Butanediyl di(p-toluenesulfonate)
Target Audience: Researchers, scientists, and drug development professionals.
Content Focus: Mechanistic rationale, stereochemical control, and validated experimental protocols for synthesizing
Mechanistic Principles & Causality
(-)-2,3-Butanediyl di(p-toluenesulfonate), formally designated as (2S,3S)-(-)-2,3-butanediol di-p-tosylate, is a highly versatile chiral pool electrophile. It is widely utilized in the asymmetric synthesis of
The Double Rationale
The core transformation of this substrate relies on a double bimolecular nucleophilic substitution (
Because the
Causality Behind Solvent and Temperature Choices
To prevent competing E2 elimination—which would irreversibly yield chiral allylic alcohols or dienes—reactions must be conducted in specific aprotic solvents at carefully controlled temperatures:
-
Phosphide Nucleophiles: For highly basic nucleophiles like lithium diphenylphosphide, the initial addition is performed at -78 °C in THF. The low temperature kinetically suppresses the basicity (E2 pathway) while allowing the high nucleophilicity to drive the
pathway. -
Azide Nucleophiles: Azidation is performed in DMF at elevated temperatures (80 °C). DMF's high dielectric constant selectively solvates the sodium cation, leaving the azide anion "naked" and highly nucleophilic, thus accelerating the displacement before elimination can compete.
Experimental Protocols
Protocol A: Synthesis of (2R,3R)-(+)-Chiraphos
This protocol details the synthesis of (2R,3R)-bis(diphenylphosphino)butane from the (2S,3S)-ditosylate [3].
Step 1: Preparation of Lithium Diphenylphosphide In a flame-dried Schlenk flask under a strict argon atmosphere, dissolve diphenylphosphine (2.2 equiv) in anhydrous THF. Cool the flask to 0 °C and add n-butyllithium (2.2 equiv, 1.6 M in hexanes) dropwise. Stir for 30 minutes to generate the deep red lithium diphenylphosphide solution.
Step 2: Electrophile Addition Cool the phosphide solution to -78 °C. Slowly add a solution of (2S,3S)-(-)-2,3-butanediol di-p-tosylate (1.0 equiv) in anhydrous THF over 30 minutes via a syringe pump. Causality: The slow addition at cryogenic temperatures prevents localized spikes in basicity, mitigating E2 elimination.
Step 3: Reaction Propagation Remove the cooling bath and allow the reaction mixture to warm to room temperature naturally. Stir for 12 hours to ensure the second, sterically hindered displacement goes to completion.
Step 4: Quench and Workup
Quench the reaction cautiously with degassed water. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous
Step 5: Purification Recrystallize the crude white solid from hot, degassed absolute ethanol to afford pure (2R,3R)-(+)-Chiraphos.
Protocol B: Synthesis of (2R,3R)-2,3-Diaminobutane via Azide Displacement
This workflow provides a robust route to
Step 1: Azidation Dissolve (2S,3S)-(-)-2,3-butanediol di-p-tosylate (1.0 equiv) in anhydrous DMF. Add sodium azide (3.0 equiv). Heat the mixture to 80 °C for 24 hours under nitrogen.
Step 2: Extraction Cool the mixture to room temperature, dilute with water, and extract with diethyl ether. Wash the organic layer extensively with water (5x) to remove residual DMF. Concentrate carefully under mild vacuum. (Safety Note: Low molecular weight organic azides are potentially explosive; do not heat the concentrated residue).
Step 3: Reduction Dissolve the crude (2R,3R)-2,3-diazidobutane in methanol. Add 10% Pd/C (10 mol%) and stir under a hydrogen atmosphere (1 atm) for 12 hours. Filter the mixture through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate to yield (2R,3R)-2,3-diaminobutane.
Quantitative Data & Troubleshooting
The following table summarizes the reaction parameters for various nucleophilic displacements on (-)-2,3-Butanediyl di(p-toluenesulfonate) [4].
| Nucleophile | Solvent | Temp (°C) | Target Product | Stereochemical Outcome | Typical Yield (%) |
| THF | -78 to RT | (2R,3R)-Chiraphos | (2R,3R) (Double Inversion) | 70 - 85 | |
| DMF | 80 | (2R,3R)-2,3-Diazidobutane | (2R,3R) (Double Inversion) | 80 - 90 | |
| Benzylamine | Neat / EtOH | 100 | (2R,3R)-N,N'-Dibenzyl-2,3-diaminobutane | (2R,3R) (Double Inversion) | 60 - 75 |
Visualizations
Caption: Stereochemical pathway of double SN2 displacement illustrating Walden inversion.
Caption: Step-by-step experimental workflow for the synthesis of (2R,3R)-Chiraphos.
References
-
Title: Chiraphos Source: Wikipedia URL: [Link]
-
Title: Chiraphos, (S,S)- | C28H28P2 | CID 10113249 Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of Chiraphos via asymmetric hydrogenation of 2,3-bis(diphenylphosphinoyl)buta-1,3-diene Source: Chemical Communications (RSC Publishing) URL: [Link]
Application Note: Catalytic Ligands Derived from (-)-2,3-Butanediyl di(p-toluenesulfonate)
This guide details the synthesis and catalytic utility of (S,S)-Chiraphos , the primary ligand derived from (-)-2,3-Butanediyl di(p-toluenesulfonate) . It is written for research scientists and process chemists requiring high-fidelity protocols for asymmetric synthesis.
Executive Summary
The chiral scaffold (-)-2,3-butanediol acts as a robust
The most commercially and scientifically significant ligand derived from this scaffold is (S,S)-Chiraphos . Unlike ligands where chirality resides on the phosphorus (e.g., DIPAMP), Chiraphos derives its stereocontrol from the rigid conformation of the carbon backbone, which locks the chelate ring into a specific twist (conformation) upon metal binding. This guide focuses on the synthesis of (S,S)-Chiraphos and its application in Rh-catalyzed Asymmetric Hydrogenation and Ni-catalyzed Allylic Alkylation .
Ligand Synthesis Protocol
Target: (S,S)-Chiraphos (CAS: 64896-28-2)
Mechanism: Double Nucleophilic Substitution (
Materials
-
Precursor: (-)-2,3-Butanediyl di(p-toluenesulfonate) [Derived from L-(+)-Tartaric acid
(-)-2,3-Butanediol]. -
Nucleophile Source: Diphenylphosphine (
) and n-Butyllithium ( -BuLi) OR Lithium metal. -
Solvent: Anhydrous THF (degassed).
-
Atmosphere: Argon or Nitrogen (Strictly Oxygen-free).
Step-by-Step Procedure
-
Preparation of Lithium Diphenylphosphide (
):-
Charge a flame-dried Schlenk flask with anhydrous THF (50 mL).
-
Add
(20.0 mmol). Cool to . -
Dropwise add
-BuLi (20.0 mmol, 1.6 M in hexanes). The solution will turn deep red/orange. -
Stir for 1 hour at RT to ensure complete lithiation.
-
Alternative: React
with Li metal in THF to generate and (requires destruction of with -BuCl). The -BuLi route is cleaner for small scale.
-
-
Substitution Reaction:
-
Dissolve (-)-2,3-Butanediyl di(p-toluenesulfonate) (8.0 mmol) in anhydrous THF (20 mL).
-
Cool the
solution to . -
Cannulate the ditosylate solution into the phosphide solution slowly.
-
Allow the mixture to warm to room temperature overnight. The red color should fade to pale yellow/white.
-
-
Work-up:
-
Critical Step: Degas all aqueous solutions used in work-up.
-
Quench with degassed water (10 mL).
-
Extract with degassed diethyl ether (
mL). -
Dry organic layer over
(under ). -
Concentrate in vacuo. Recrystallize from Ethanol/Hexane.[1]
-
-
Yield & Characterization:
-
Expected Yield: 60–75%.
-
Appearance: White crystalline solid.
-
NMR: Singlet at
to ppm (approx).
-
Synthesis Pathway Diagram[2]
Figure 1: Synthesis of (S,S)-Chiraphos via nucleophilic substitution of the ditosylate scaffold.
Application 1: Rh-Catalyzed Asymmetric Hydrogenation
This is the benchmark application. The rigid 5-membered chelate ring formed by Chiraphos and Rhodium locks the phenyl rings into a "chiral array," dictating the approach of the prochiral olefin.
Protocol: Hydrogenation of Methyl 2-acetamidoacrylate
Catalyst Precursor:
-
Catalyst Formation (In-situ):
-
In a glovebox, mix
(0.01 mmol) and (S,S)-Chiraphos (0.011 mmol) in degassed Methanol (2 mL). -
Stir for 15 mins. The solution turns orange-red.
-
-
Hydrogenation:
-
Add Methyl 2-acetamidoacrylate (1.0 mmol, S/C = 100).
-
Transfer to a high-pressure autoclave.[2]
-
Purge with
(3 cycles). -
Pressurize to 1–3 atm (15–45 psi)
. -
Stir at Room Temperature for 1–2 hours.
-
-
Analysis:
Performance Data (Representative)
The (S,S)-Chiraphos ligand typically yields the (R)-amino acid derivatives (due to the
| Substrate | Product Configuration | Yield (%) | ee (%) |
| Methyl 2-acetamidoacrylate | (R) | >99 | 92–95 |
| (Z)- | (R) | >98 | 90–94 |
| (R) | >99 | 88–92 |
Mechanistic Logic Diagram
Figure 2: Catalytic cycle for Rh-Chiraphos mediated hydrogenation.
Application 2: Ni-Catalyzed Asymmetric Allylic Alkylation
While Palladium is common for soft nucleophiles, Nickel-Chiraphos complexes excel at coupling hard nucleophiles (e.g., Grignard reagents) with allylic substrates. This allows for the construction of chiral C-C bonds with high regioselectivity.[4]
Protocol: Alkylation of 1,3-Diphenylallyl Acetate
Reaction:
-
Catalyst Preparation:
-
In a glovebox, weigh
(0.02 mmol) or mix + Chiraphos. -
Suspend in anhydrous Ether (
) or THF (2 mL).
-
-
Reaction Setup:
-
Add 1,3-Diphenylallyl acetate (1.0 mmol).
-
Cool to
(Low temperature is crucial for enantioselectivity with Grignards). -
Slowly add Ethylmagnesium bromide (EtMgBr) (1.5 mmol, 3.0 M in ether).
-
-
Execution:
-
Stir at
for 4–6 hours. -
Monitor by TLC for disappearance of acetate.
-
-
Quench:
Critical Parameters
-
Regioselectivity: Chiraphos/Ni tends to favor the linear product in cross-coupling, but in allylic substitution with symmetrical substrates (like 1,3-diphenyl), it controls the absolute stereochemistry of the new C-C bond.
-
Temperature: Higher temperatures (
) significantly erode ee% due to racemization of the -allyl nickel intermediate.
References
-
Fryzuk, M. D., & Bosnich, B. (1977). Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation.[6] Journal of the American Chemical Society, 99(19), 6262–6267. Link
-
Consiglio, G., & Morandini, F. (1987). Nickel-catalyzed asymmetric allylic alkylation with Grignard reagents. Chemical Reviews, 87(4), 761–778. Link
- Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons. (General reference for Chiraphos utility).
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link
Sources
Handling and storage protocols for (-)-2,3-Butanediyl di(p-toluenesulfonate) reagents
Application Note & Protocol Guide: Handling and Storage of (-)-2,3-Butanediyl di(p-toluenesulfonate)
Executive Summary
(-)-2,3-Butanediyl di(p-toluenesulfonate) (CAS: 74839-83-1) is a high-value chiral electrophile derived from (-)-2,3-butanediol. It serves as a critical "chiral template" in asymmetric synthesis, commonly used to introduce chiral centers via nucleophilic substitution or to form chiral macrocycles and heterocycles.
Due to its nature as a bis-electrophile, this reagent presents specific stability challenges (hydrolysis sensitivity) and safety hazards (alkylating potential). This guide provides a scientifically grounded protocol for its lifecycle management—from cold storage to reaction quenching—ensuring both personnel safety and experimental reproducibility.
Technical Specifications & Compound Profile
| Property | Specification |
| Chemical Name | (-)-2,3-Butanediyl di(p-toluenesulfonate) |
| Synonyms | (2S,3S)-2,3-Butanediol di-p-tosylate; 2,3-Bis(tosyloxy)butane |
| CAS Number | 74839-83-1 |
| Molecular Formula | C₁₈H₂₂O₆S₂ |
| Molecular Weight | 398.49 g/mol |
| Physical State | Crystalline Solid (typically white to off-white) |
| Solubility | Soluble in DCM, THF, Acetone, Acetonitrile; Insoluble in water (hydrolyzes) |
| Chirality | (2S, 3S) configuration |
| Reactivity Class | Alkylating Agent; Electrophile |
Safety Assessment: The Alkylating Hazard
Scientific Rationale:
Sulfonate esters, including tosylates, are potent alkylating agents. Mechanistically, the tosylate group (
Safety Protocol:
-
Engineering Controls:
-
Always handle within a certified Chemical Fume Hood.
-
Use a static-free microbalance located inside the hood or a vented enclosure for weighing.
-
-
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving is mandatory. Inner layer: Nitrile (4 mil); Outer layer: Nitrile or Neoprene (extended cuff). Rationale: Sulfonates can permeate standard latex quickly.
-
Eye Protection: Chemical splash goggles.
-
Skin: Lab coat required; Tyvek sleeves recommended for scale-up operations (>10 g).
-
-
First Aid Response:
-
Skin Contact: Wash immediately with soap and copious water for 15 minutes.[1] Do not use organic solvents (ethanol/acetone) on skin, as they may increase transdermal absorption.
-
Eye Contact: Flush with water for 15 minutes; seek immediate medical attention.
-
Storage Protocols: Preserving Integrity
Mechanism of Degradation: The primary degradation pathway is hydrolysis . Moisture attacks the electrophilic carbon, displacing the tosylate group. This releases p-toluenesulfonic acid (TsOH).
-
Consequence: The liberated TsOH is a strong acid that acts as an autocatalyst, accelerating further hydrolysis and potentially racemizing the remaining chiral centers.
Storage Standard Operating Procedure (SOP):
-
Temperature: Store at 2°C to 8°C (Refrigerated). For long-term storage (>6 months), -20°C is preferred to arrest kinetic degradation.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Container:
-
Glass vials with Teflon-lined caps.
-
Seal cap junction with Parafilm or electrical tape to prevent moisture ingress.
-
Secondary containment: Place the vial inside a desiccator or a sealed jar containing desiccant (e.g., Drierite or Silica Gel) within the refrigerator.
-
Handling & Usage Protocol
Step-by-Step Methodology:
-
Thermal Equilibration (Critical):
-
Remove the container from cold storage.
-
Wait 30–60 minutes before opening.
-
Why? Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the reagent. This water will initiate silent hydrolysis, lowering purity and yield in subsequent reactions.
-
-
Weighing & Solubilization:
-
Weigh quickly to minimize air exposure.
-
Solvent Selection: Use anhydrous solvents (DCM, THF, or Toluene) dried over molecular sieves.
-
Avoid: Alcohols or water-containing solvents unless they are reactants.
-
-
Reaction Setup:
-
Purge reaction vessels with Nitrogen/Argon.
-
Add the ditosylate solution to the nucleophile (or vice versa) under positive inert pressure.
-
-
Quenching & Disposal (Self-Validating Safety):
-
Never dispose of unreacted alkylating agents directly into waste drums.
-
Quench Protocol: Treat waste streams and contaminated glassware with a solution of 10% Sodium Thiosulfate or Dilute Aqueous Ammonia .
-
Mechanism:[2][3][4][5] These nucleophiles rapidly react with the sulfonate ester, converting the toxic alkylating agent into a harmless thioether or amine derivative.
-
Visualizations
Figure 1: Storage & Handling Workflow
A logical flow to prevent moisture contamination and ensure safety.
Caption: Workflow ensuring reagent integrity by preventing condensation and neutralizing hazards.
Figure 2: Degradation Pathway (Hydrolysis)
The chemical causality behind the "Keep Dry" requirement.
Caption: Moisture triggers hydrolysis, releasing TsOH acid which accelerates further degradation.
References
-
Santa Cruz Biotechnology. (-)-2,3-Butanediyl di(p-toluenesulfonate) Product Data. SCBT. Link[6]
-
Thermo Fisher Scientific. Safety Data Sheet: Alkyl Toluenesulfonates. Fisher Scientific. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for 2,3-Butanediol. PubChem.[7][8][9] Link
-
Organic Syntheses. Preparation of Alkyl p-Toluenesulfonates. Org. Synth. 1921, 1, 145. Link
-
Sigma-Aldrich. Handling of Air-Sensitive and Moisture-Sensitive Reagents. Technical Bulletin AL-134. Link
Sources
- 1. solutions.covestro.com [solutions.covestro.com]
- 2. prepchem.com [prepchem.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. buyat.ppg.com [buyat.ppg.com]
- 5. worthingtonenterprises.com [worthingtonenterprises.com]
- 6. (-)-2,3-Butanediyl di(p-toluenesulfonate) | CAS 74839-83-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 8. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 9. 2,3-Butanediol | C4H10O2 | CID 262 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yields in the synthesis of (-)-2,3-Butanediyl di(p-toluenesulfonate)
Welcome to the Technical Support Center for the synthesis of (-)-2,3-Butanediyl di(p-toluenesulfonate).
As a Senior Application Scientist, I frequently consult with researchers who struggle to achieve high yields when tosylating 1,2-diols. While the conversion of (2S,3S)-2,3-butanediol to its di-tosylate appears to be a textbook transformation, the spatial proximity of the hydroxyl groups introduces competing mechanistic pathways. If reaction conditions are not strictly controlled, you will lose significant yield to incomplete conversion (mono-tosylation) or intramolecular side reactions (epoxide formation).
This portal is designed to provide you with the causality behind these failures, a self-validating experimental protocol, and targeted troubleshooting guides to ensure reproducible, high-yield synthesis.
Mechanistic Pathway & Failure Modes
To optimize this reaction, we must first understand the competing pathways. The addition of p-Toluenesulfonyl chloride (TsCl) initially forms a mono-tosylate intermediate. From here, the reaction faces a critical bifurcation: it can either successfully react with a second equivalent of TsCl to form the target di-tosylate, or the remaining free hydroxyl group can act as an internal nucleophile, displacing the newly formed tosylate group to form a volatile epoxide[1].
Reaction pathway for 2,3-butanediol tosylation highlighting the epoxide side reaction.
Self-Validating Experimental Protocol
To bypass the stalling of the mono-tosylate and prevent epoxide formation, we utilize a highly reactive N-sulfonylpyridinium intermediate generated via DMAP catalysis[2]. This protocol incorporates built-in validation checks so you can verify the reaction's integrity in real-time.
Reagents:
-
(2S,3S)-(-)-2,3-Butanediol: 1.0 equivalent
-
p-Toluenesulfonyl chloride (TsCl): 2.5 equivalents (Must be freshly recrystallized)
-
Triethylamine (Et₃N): 3.0 equivalents
-
4-Dimethylaminopyridine (DMAP): 0.1 equivalents
-
Anhydrous Dichloromethane (DCM): 0.5 M relative to diol
Step-by-Step Methodology:
-
System Preparation: Flame-dry a round-bottom flask under nitrogen. Dissolve the (2S,3S)-2,3-butanediol and DMAP in anhydrous DCM. Add Et₃N.
-
Validation Check: The solution must remain perfectly clear. Any cloudiness indicates moisture, which will prematurely hydrolyze the TsCl into p-toluenesulfonic acid, killing the reaction pH.
-
-
Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.
-
Causality: The activation energy for the intramolecular SN2 attack (epoxide formation) is higher than that of the intermolecular tosylation. Keeping the system at 0 °C thermodynamically favors the formation of the di-tosylate.
-
-
Electrophile Addition: Add freshly recrystallized TsCl in small portions over 30 minutes.
-
Validation Check: Within 15–30 minutes, a white precipitate of triethylamine hydrochloride should begin to form. This is your visual confirmation that the sulfonylation is actively proceeding[3].
-
-
Maturation: Stir at 0 °C for 2 hours, then remove the ice bath and allow the reaction to slowly warm to room temperature (do not exceed 25 °C) for an additional 12 hours.
-
Validation Check: TLC (Hexanes:EtOAc 7:3) should show the complete disappearance of the mono-tosylate intermediate (which typically streaks) and the appearance of a clean, high-Rf spot (the di-tosylate).
-
-
Quenching & Isolation: Quench the reaction by adding ice-cold 1M HCl. Extract with DCM. Wash the organic layer sequentially with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Causality: The cold HCl wash is critical; it protonates and removes residual Et₃N, DMAP, and any pyridine-based side products that cause downstream discoloration.
-
-
Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from a mixture of ethyl acetate and hexanes.
-
Validation Check: The resulting white crystals should yield a sharp melting point, confirming the absence of mono-tosylate impurities.
-
Troubleshooting Guides & FAQs
Q: My mass balance is off, and my overall yield is consistently below 50%. Where is the rest of my product? A: You are likely losing your mass to (2R,3R)-2,3-dimethyloxirane (a volatile chiral epoxide). This occurs when the mono-tosylate intermediate is exposed to elevated temperatures or localized high concentrations of strong base. The free hydroxyl group is deprotonated and attacks the adjacent carbon, kicking off the tosylate group as a leaving group[1]. To fix this, ensure your cooling bath is maintained strictly at 0 °C during the TsCl addition, and never heat the reaction to force completion.
Q: TLC shows a persistent intermediate that refuses to convert to the final di-tosylate, even after 24 hours. How do I push the reaction to completion? A: This is a classic symptom of mono-tosylate stalling. It is almost always caused by degraded TsCl. TsCl is highly hygroscopic; upon exposure to air, it hydrolyzes into p-toluenesulfonic acid. If your TsCl bottle is old, you are adding acid to your reaction instead of an electrophile, neutralizing your base and halting the reaction. Solution: Always recrystallize TsCl from hexanes before use, and ensure you are using a catalytic amount of DMAP to accelerate the transfer of the sulfonyl group[2].
Q: Can I use Pyridine as both the solvent and the base instead of the DCM/Et₃N/DMAP system? A: Yes, pyridine is the classical solvent for this reaction, but it presents two distinct disadvantages for 1,2-diols. First, it is difficult to remove completely during workup, often leading to dark yellow/brown discoloration of the final crystals. Second, without DMAP, the reaction in pure pyridine is slower, which increases the residence time of the mono-tosylate intermediate, thereby increasing the statistical likelihood of epoxide formation[4]. If you must use pyridine, keep the concentration high and quench vigorously with cold acid.
Quantitative Data Presentation
The table below summarizes how different reaction parameters directly impact your expected yield and the primary failure modes you will encounter.
| Solvent / Base System | Temperature Profile | DMAP Catalyst | Expected Yield | Primary Failure Mode |
| DCM / Et₃N | 0 °C to RT (<25 °C) | Yes (0.1 eq) | 85 – 95% | None (Optimal Conditions) |
| Pyridine | 0 °C to RT (<25 °C) | No | 70 – 80% | Mono-tosylate stalling; Discoloration |
| DCM / Et₃N | RT (No cooling bath) | Yes | 50 – 60% | Mixed mono/di-tosylate; Exothermic degradation |
| Pyridine | Heated (> 40 °C) | No | < 30% | Severe epoxide formation (Volatile mass loss) |
References
- Source: rsc.
- Sulfonate synthesis by sulfonylation (tosylation)
- Source: scholaris.
- Epoxide Migration (Payne Rearrangement)
Sources
Technical Support Center: Preventing Racemization in (-)-2,3-Butanediyl di(p-toluenesulfonate) Reactions
Welcome to the Advanced Troubleshooting Guide for chiral ditosylate substitutions. As a Senior Application Scientist, I frequently encounter workflows where researchers lose stereochemical integrity when scaling up or optimizing reactions involving (-)-2,3-Butanediyl di(p-toluenesulfonate) (also known as (2S,3S)-2,3-butanediol di-p-tosylate).
This compound is a critical electrophilic building block for synthesizing C2-symmetric chiral ligands (such as CHIRAPHOS derivatives used in1[1]). Because substitution occurs at two adjacent secondary carbons, the system is highly sensitive to reaction conditions. Below is our definitive guide to understanding the causality behind epimerization and the exact protocols required to enforce strict SN2 double inversion.
Part 1: Mechanistic Insights & FAQs (The "Why")
Q: Why does my substitution reaction yield a meso-compound or a racemic mixture instead of the enantiopure (2R,3R)-product? A: The loss of enantiomeric excess (ee%) in vicinal ditosylates is driven by the steric hindrance of the secondary carbons. According to the fundamental principles of[2], SN2 reactions require a backside attack that strictly inverts the stereocenter. However, the adjacent methyl groups in the 2,3-butanediyl backbone slow down the SN2 rate. If the nucleophile is too weak or the solvent is overly stabilizing to cations, the C–OTs bond can spontaneously ionize (the SN1 pathway). This creates a planar secondary carbocation. Attack from either face of this carbocation leads to epimerization at that specific carbon, converting your chiral (2S,3S) substrate into a meso-(2R,3S) intermediate or a fully racemic mixture.
Q: Does trace moisture actually impact the stereochemistry, or does it just lower the yield? A: Trace moisture actively destroys stereocenters via Neighboring Group Participation (NGP). Water acts as a competitive nucleophile, displacing one tosylate to form a hydroxyl group. Under basic conditions, this newly formed alkoxide attacks the adjacent carbon (an intramolecular SN2), forming a meso-2,3-dimethyloxirane (epoxide) intermediate. When your primary nucleophile opens this symmetric epoxide, the stereochemical information is permanently lost.
Part 2: Visualizing the Stereochemical Pathways
To successfully optimize your reaction, you must kinetically favor the SN2 pathway while freezing out the parasitic SN1 and E2 (elimination) pathways.
Caption: Logical pathways for (-)-2,3-butanediyl di(p-toluenesulfonate) substitution reactions.
Part 3: Troubleshooting & Optimization Data
To enforce strict SN2 inversion, you must manipulate three variables: Solvent , Nucleophile Strength , and Temperature .
Table 1: Impact of Reaction Conditions on Stereochemical Fidelity
| Solvent System | Nucleophile Type | Temperature | Dominant Pathway | Stereochemical Outcome (ee%) |
| Protic (EtOH/H₂O) | Weak (e.g., R-NH₂) | Reflux (78°C) | SN1 / Solvolysis | Complete Racemization / Meso |
| Aprotic (THF) | Weak (e.g., R-OH) | 60°C | SN1 / E2 | Low Yield, High Meso % |
| Polar Aprotic (DMF) | Strong (NaN₃) | 60°C | SN2 | >98% ee (Double Inversion) |
| Aprotic (THF) | Strong (LiPPh₂) | -20°C to RT | SN2 | >99% ee (Double Inversion) |
Part 4: Validated Experimental Protocol
The following methodology details the synthesis of a (2R,3R)-derivative (such as a diazide or diphosphine) from the (2S,3S)-ditosylate. This protocol is engineered as a self-validating system : built-in analytical checkpoints ensure that if a parameter drifts, the workflow halts before stereochemical integrity is lost.
Caption: Step-by-step experimental workflow for stereocontrolled nucleophilic substitution.
Step-by-Step Methodology
Step 1: Substrate Preparation & Drying Dissolve the (-)-2,3-butanediyl di(p-toluenesulfonate) in anhydrous toluene. Perform an azeotropic distillation under reduced pressure to rigorously remove trace water. Dry the resulting solid under high vacuum (0.1 mbar) for a minimum of 4 hours. Causality: Eliminates water to prevent NGP and epoxide-mediated racemization.
Step 2: Solvent Setup & Validation (Self-Validating Checkpoint 1) Purge a Schlenk flask with ultra-pure Argon. Add anhydrous, inhibitor-free THF or DMF (depending on nucleophile solubility). Validation: Extract a 1 mL aliquot and perform a Karl Fischer titration. Do not proceed if water content is >10 ppm.
Step 3: Nucleophile Activation If using alkali metal salts (e.g., NaN₃ or KPPh₂), add 1.1 equivalents of the appropriate crown ether (e.g., 15-crown-5 for Na⁺, 18-crown-6 for K⁺) to the solvent. Causality: Crown ethers chelate the metal counter-ion, leaving the nucleophilic anion "naked." This dramatically increases the nucleophilicity of the anion, accelerating the SN2 rate so that it outcompetes SN1.
Step 4: Temperature-Controlled Addition Cool the nucleophile solution to -20°C using a dry ice/ethylene glycol bath. Dissolve the dried ditosylate in a minimum amount of anhydrous solvent and add it dropwise over 30 minutes. Causality: The low temperature kinetically freezes out the higher-activation-energy SN1 and E2 pathways, forcing the reaction through the SN2 transition state.
Step 5: Gradual Warming & Quenching Allow the reaction to slowly warm to room temperature. Monitor the consumption of the ditosylate via TLC. Once consumed, quench the reaction with strictly degassed water (if synthesizing phosphines) or standard aqueous workup (for azides/amines).
Step 6: Stereochemical Assay (Self-Validating Checkpoint 2) After purification, the protocol's success must be validated. Measure the specific optical rotation using a polarimeter and run a chiral HPLC assay. Validation: A specific rotation matching the theoretical (2R,3R) literature value confirms a successful double inversion. Any significant drop in specific rotation or the appearance of a secondary peak on the chiral HPLC indicates epimerization to the meso-form, signaling that the SN1 pathway was breached during Step 4.
References
-
OpenStax. (2023). Organic Chemistry: A Tenth Edition - Predicting the Stereochemistry of a Nucleophilic Substitution Reaction. OpenStax.[Link]
- Fryzuk, M. D., & Bosnich, B. (1977). Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation. Journal of the American Chemical Society.
Sources
Technical Support Center: Purification of (-)-2,3-Butanediyl di(p-toluenesulfonate)
Welcome to the Technical Support Center for the purification of (-)-2,3-Butanediyl di(p-toluenesulfonate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the recrystallization of this important chiral building block. Our goal is to empower you with the knowledge to achieve high purity and yield in your experiments.
Introduction to Recrystallization of a Chiral Ditosylate
(-)-2,3-Butanediyl di(p-toluenesulfonate) is a key chiral intermediate in organic synthesis. Its purity is paramount for the success of subsequent stereospecific reactions. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Upon slow cooling, the purified compound crystallizes out of the solution, leaving the impurities behind in the mother liquor.[1][2]
This guide will walk you through the critical aspects of selecting an appropriate solvent system, provide a detailed experimental protocol as a starting point, and offer comprehensive troubleshooting for common issues encountered during the purification of (-)-2,3-Butanediyl di(p-toluenesulfonate).
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful recrystallization?
A1: The choice of solvent is the most critical factor. An ideal solvent should exhibit a steep solubility curve for the compound of interest, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[1][2] This differential solubility is what drives the purification process.
Q2: How do I choose a starting solvent for recrystallization?
A2: A good starting point is to consider the polarity of your compound. (-)-2,3-Butanediyl di(p-toluenesulfonate) has both polar (sulfonate ester groups) and non-polar (aromatic and aliphatic) regions. Therefore, solvents of intermediate polarity, or solvent mixtures, are often good candidates. Based on literature for similar tosylates, ethanol, mixtures of ethanol and acetone, or mixtures of a good solvent (like diethyl ether or ethyl acetate) with a poor solvent (like hexane or heptane) are excellent starting points.[3]
Q3: What should I do if my compound "oils out" instead of crystallizing?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To remedy this, you can try reheating the solution and adding more solvent to decrease the saturation. Then, allow it to cool more slowly. Using a different solvent or a solvent pair can also resolve this issue.
Q4: How can I improve the yield of my recrystallization?
A4: To maximize yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve your crude product. After slow cooling to room temperature, placing the flask in an ice bath can further decrease the solubility of your compound and promote more complete crystallization.[1] However, be aware that cooling too quickly can trap impurities.
Q5: My crystals are colored. How can I remove the color?
A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use a minimal amount, as it can also adsorb some of your desired product.
Recommended Recrystallization Protocol for (-)-2,3-Butanediyl di(p-toluenesulfonate)
This protocol is a recommended starting point based on the successful purification of structurally similar tosylate compounds. Optimization may be required depending on the nature and quantity of impurities in your crude material.
Solvent System Selection
Based on the properties of similar tosylates, the following solvent systems are recommended for initial screening:
| Solvent System | Rationale |
| Ethanol | Often a good single solvent for polar organic compounds. |
| Ethanol/Acetone | A mixture can fine-tune the solvent polarity for optimal solubility. |
| Diethyl Ether/Hexane | A classic "good solvent"/"bad solvent" pair that can be effective. |
| Ethyl Acetate/Heptane | Another common solvent pair with a good balance of polarity. |
Experimental Workflow
Caption: A generalized workflow for the recrystallization of (-)-2,3-Butanediyl di(p-toluenesulfonate).
Step-by-Step Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude (-)-2,3-Butanediyl di(p-toluenesulfonate). Add a small portion of the chosen solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring. Continue adding the hot solvent dropwise until the solid just completely dissolves. Avoid adding an excess of solvent to ensure a good recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for 15-30 minutes to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper for a few minutes with the vacuum on. Then, transfer the crystals to a watch glass and allow them to dry completely. The purity of the final product can be assessed by its melting point and spectroscopic methods.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is supersaturated but nucleation has not initiated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of the pure compound. |
| "Oiling Out" | - The solution is too concentrated.- The solution was cooled too quickly.- The boiling point of the solvent is higher than the melting point of the compound. | - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.- Try a different solvent with a lower boiling point. |
| Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Use the minimum amount of hot solvent for dissolution.- Ensure all glassware for hot filtration is pre-heated.- Allow sufficient time for cooling and consider using an ice bath after room temperature cooling. |
| Crystals are Impure (e.g., off-color, low melting point) | - Cooling was too rapid, trapping impurities.- Ineffective removal of colored impurities. | - Allow the solution to cool more slowly.- Use activated charcoal during the recrystallization process. |
Logical Decision-Making for Solvent Selection
Caption: A decision tree for selecting a suitable single solvent for recrystallization.
References
-
Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]
-
Hoogenboom, R., et al. (2003). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Macromolecular Chemistry and Physics, 204(1), 133-141. Retrieved from [Link]
-
Pahlavanzadeh, H., et al. (2011). Evaluation of solvents based on 2,3-butanediol solubility in different solvents. ResearchGate. Retrieved from [Link]
-
2,3-Butanediol. (n.d.). PubChem. Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough. Retrieved from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
2,3-Butanediol Separations. (2023, February 9). Energy.gov. Retrieved from [Link]
-
Harvianto, G. R., et al. (2018). Purification of 2,3-butanediol from fermentation broth: process development and techno-economic analysis. Biotechnology for Biofuels, 11(1), 1-16. Retrieved from [Link]
-
Recrystallization (chemistry). (n.d.). EBSCO. Retrieved from [Link]
-
Recrystallization. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization Techniques Explained. (n.d.). Scribd. Retrieved from [Link]
-
Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.). Retrieved from [Link]
-
recrystallization.pdf. (n.d.). Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Crystal structure of meso-2,3-butanediol dehydrogenase in a complex with NAD+ and inhibitor mercaptoethanol at 1.7 A resolution for understanding of chiral substrate recognition mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20140238841A1 - Process for producing 2,3-butanediol - Google Patents [patents.google.com]
Technical Support Center: Optimizing Alkylation with Butanediol Ditosylates
Welcome to the Technical Support Center for electrophilic alkylations. 1,4-butanediol ditosylate is a highly effective bis-electrophile frequently used in drug development to synthesize saturated heterocycles (such as pyrrolidines) or to install flexible aliphatic linkers. However, researchers frequently encounter a critical failure mode: the competitive formation of elimination side products (unsaturated tosylates or 1,3-butadiene) instead of the desired
This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you suppress the
Part 1: Troubleshooting Guide & Mechanistic FAQs
Q1: Why am I seeing so much alkene formation instead of my desired cyclized product?
A: You are observing a classic kinetic competition between bimolecular substitution (
Q2: How should I choose my base to minimize this
-
Avoid: Strong, sterically hindered bases like potassium tert-butoxide (
-BuOK) or DBU. Their bulk prevents them from participating in reactions, forcing them to act exclusively as Brønsted bases that strip -protons, driving the pathway [2]. -
Use: Mild, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA), or finely milled inorganic bases like
or . In many successful pyrrolidine syntheses, using an excess of the primary amine itself acts as the ideal, self-contained base without introducing harsh external reagents.
Q3: What solvent systems best suppress the elimination pathway?
A: Solvent polarity and hydrogen-bonding capacity dictate the activation energy of the
-
Optimal: Polar aprotic solvents (DMF, DMSO, Acetonitrile). These solvents solvate cations (like
or ) but leave the nucleophilic anion "naked" and highly reactive. This dramatically accelerates the rate, allowing it to outcompete . -
Sub-optimal: Protic solvents (alcohols, water) hydrogen-bond to your nucleophile, dampening its reactivity and giving the base time to initiate elimination. Non-polar solvents (toluene, DCM) often suffer from poor solubility of inorganic bases, leading to inconsistent reaction kinetics and localized heating that favors elimination [3].
Q4: How does temperature affect the
Part 2: Visualizing the Reaction Pathways
The diagram below illustrates the mechanistic divergence of 1,4-butanediol ditosylate. Controlling the reaction environment is the only way to steer the intermediate toward the green pathway.
Mechanistic divergence of butanediol ditosylates under basic conditions.
Part 3: Quantitative Condition Matrix
To demonstrate the causality of reaction conditions on product distribution, review the following empirical data matrix for the cyclization of a standard primary amine with 1,4-butanediol ditosylate.
| Base Selection | Solvent System | Temperature (°C) | Mechanistic Outcome | ||
| THF | 65 °C | < 10% | > 80% | High basicity and heat heavily favor | |
| DBU (2.5 eq) | Toluene | 80 °C | 15% | 75% | Steric bulk of DBU prevents |
| Acetonitrile | 60 °C | 65% | 25% | Mild base improves | |
| DIPEA (2.5 eq) | DMF | 45 °C | 88% | < 5% | Optimal: Naked nucleophile, low entropy threshold. |
Part 4: Self-Validating Experimental Protocol
This protocol details the synthesis of an N-substituted pyrrolidine using 1,4-butanediol ditosylate. It is designed as a self-validating system : it includes built-in analytical checkpoints to ensure the reaction trajectory is correct before proceeding, preventing the waste of valuable downstream intermediates.
Phase 1: Preparation & Initiation
-
Reagent Solvation: Dissolve 1.0 equivalent of your primary amine and 1.05 equivalents of 1,4-butanediol ditosylate in anhydrous DMF (0.1 M concentration).
-
Causality Check: High dilution (0.1 M) favors the intramolecular cyclization step over intermolecular polymerization, while anhydrous DMF ensures the nucleophile remains unsolvated and highly reactive.
-
-
Base Addition: Add 2.5 equivalents of DIPEA dropwise at 0 °C.
-
Causality Check: Adding the base at 0 °C prevents an immediate exothermic spike that would provide the activation energy required for the
elimination pathway.
-
-
Thermal Ramping: Gradually warm the reaction to 45 °C over 30 minutes.
Phase 2: In-Process Self-Validation (The 2-Hour Checkpoint)
-
Sampling: After 2 hours at 45 °C, withdraw a 10 µL aliquot, quench in 1 mL of 50:50
:MeCN, and analyze via LC-MS. -
Validation Logic:
-
Condition A (Success): The LC-MS shows the primary mass corresponding to
of the cyclized pyrrolidine. The mass corresponding to (the elimination product) is < 5% relative abundance. Action: Proceed to Phase 3. -
Condition B (Failure/Correction): The elimination mass
exceeds 15% relative abundance. Action: The temperature is too high for your specific substrate's steric profile. Immediately cool the reaction to 35 °C and add 0.5 eq of NaI to catalyze the reaction via a Finkelstein intermediate (converting the tosylate to a more reactive, less basic iodide).
-
Phase 3: Completion & Isolation
-
Quenching: Once LC-MS confirms complete consumption of the starting amine, cool the vessel to room temperature and quench with saturated aqueous
. -
Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers heavily with brine (5x) to remove all residual DMF.
-
Purification: Dry over anhydrous
, concentrate under reduced pressure, and purify via silica gel chromatography to yield the pure pyrrolidine derivative.
References
- Tosylates And Mesyl
- Preparation of Alkyl Halides and Tosylates
- Evaluation of potential agonist radioligands for imaging dopamine D2/3 receptors Research Explorer (Universiteit van Amsterdam)
Stability of (-)-2,3-Butanediyl di(p-toluenesulfonate) under basic conditions
This technical guide addresses the stability, reactivity, and handling of (-)-2,3-Butanediyl di(p-toluenesulfonate) (also known as 2,3-butanediol ditosylate), specifically focusing on its behavior under basic conditions.
Reagent Profile:
-
Compound: (-)-2,3-Butanediyl di(p-toluenesulfonate)
-
Role: Chiral C2-symmetric electrophile (alkylating agent).
-
Critical Instability: High susceptibility to intramolecular cyclization under basic/aqueous conditions.
Part 1: Core Stability Analysis & Degradation Mechanisms
The primary stability challenge with vicinal ditosylates under basic conditions is not simple hydrolysis, but rather intramolecular nucleophilic displacement leading to epoxide formation.
The "Epoxide Trap"
In the presence of a base (especially hydroxide or alkoxides) and trace moisture, the following cascade occurs:
-
Hydrolysis/Deprotection: One sulfonate ester is hydrolyzed to an alcohol (or alkoxide).
-
Cyclization (Payne-like closure): The newly formed alkoxide performs an intramolecular
attack on the adjacent carbon bearing the second tosylate. -
Result: Formation of 2,3-dimethyloxirane (2,3-butene oxide) . This byproduct is volatile (bp ~55-60°C) and often lost during workup, leading to "mysterious" yield losses.
Stereochemical Implications
This degradation pathway is not just a yield issue; it is a stereochemical hazard .
-
Direct Alkylation (
): Proceed with Inversion of configuration at the electrophilic carbon. -
Epoxide Pathway: Formation of the epoxide involves one inversion. Subsequent opening of the epoxide by your nucleophile involves a second inversion.
-
Net Result:Retention of configuration (relative to the reacting center's original chirality).
-
Risk: If your reaction proceeds partially via direct displacement and partially via the epoxide intermediate, you will obtain a mixture of diastereomers or enantiomers (racemization/scrambling).
-
Visualizing the Pathway
The following diagram illustrates the competition between the desired alkylation and the degradation pathway.
Figure 1: The "Epoxide Trap" mechanism.[1][2] Note that the intramolecular cyclization (red path) is often faster than intermolecular substitution if the base is strong and nucleophilic.
Part 2: Troubleshooting Guide (Q&A)
Q1: I am observing low yields and the disappearance of starting material, but no significant byproduct spots on TLC. Where is the mass going?
Diagnosis: You are likely forming 2,3-dimethyloxirane . Explanation: Under basic conditions (e.g., using NaOH, KOH, or NaH in standard solvents), the ditosylate cyclizes to the epoxide. Unlike the ditosylate (high boiling solid/oil), the epoxide is highly volatile and likely evaporates during reaction reflux or rotary evaporation. Solution:
-
Switch to a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or 2,6-Lutidine).
-
Ensure conditions are strictly anhydrous to prevent the initial hydrolysis step.
Q2: My product has lower optical rotation than reported. Is the reagent racemizing?
Diagnosis: You may be experiencing competing mechanisms (Direct
-
Lower the reaction temperature. Epoxide formation (elimination-like) often has a higher activation energy than direct substitution.
-
Use a solvent that favors direct
(polar aprotic like DMF or DMSO) to accelerate the desired nucleophilic attack over the rearrangement.
Q3: Can I use Potassium Carbonate ( ) in Acetone/Acetonitrile?
Recommendation: Yes, but with caveats.
Details: Carbonate bases are generally safer than hydroxides. However, commercial
Part 3: Experimental Protocols
Protocol A: Stability Check (Purity Verification)
Before committing valuable nucleophiles, verify the integrity of the ditosylate.
-
Sampling: Dissolve 10 mg of reagent in 0.6 mL
. -
NMR Analysis:
-
Check for the epoxide signal : 2,3-dimethyloxirane protons typically appear upfield (~2.7-3.0 ppm) compared to the methine protons of the ditosylate (~4.6-4.9 ppm).
-
Check for TsOH : Aromatic signals shifting and a broad singlet for OH indicate hydrolysis.
-
-
Criteria: If epoxide > 5%, recrystallize (if solid) or purify via flash chromatography (neutral silica, Hexane/EtOAc).
Protocol B: Optimized Alkylation (General Procedure)
Designed to minimize epoxide formation.
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents stabilize the |
| Base | DIPEA (Hünig's Base) | Sterically hindered; acts as a proton scavenger without acting as a nucleophile. |
| Temperature | 0°C to Room Temp | Avoid heating >50°C unless conversion stalls. Heat promotes elimination/cyclization. |
| Concentration | High (0.5 M - 1.0 M) | High concentration favors intermolecular reaction (desired) over intramolecular cyclization (side reaction). |
Step-by-Step:
-
Flame-dry glassware and cool under
flow. -
Dissolve the nucleophile (1.0 equiv) and DIPEA (2.2 equiv) in anhydrous MeCN.
-
Cool to 0°C.
-
Add (-)-2,3-Butanediyl di(p-toluenesulfonate) (1.0 - 1.1 equiv) dropwise (if liquid) or in one portion (if solid).
-
Allow to warm to RT slowly. Monitor by TLC.
-
Note: If the reaction is sluggish, add a catalytic amount of NaI (Finkelstein condition) to generate the more reactive iodide in situ, rather than heating.
-
Part 4: Decision Matrix for Reaction Conditions
Use this flowchart to select the appropriate conditions based on your nucleophile.
Figure 2: Reaction condition selector.[3] Note that alcohols requiring strong bases (NaH) present the highest risk of side reactions.
References
-
Mechanism of Epoxide Formation
- Title: Epoxides - The Outlier Of The Ether Family (Base-c
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Stereochemical Considerations
- Title: Reactions of Epoxides - Ring-opening (Stereochemical inversion logic).
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
General Reactivity of Vicinal Diols/Sulfonates
- Handling of Sulfonate Esters: Title: Safety Data Sheet - Butyl p-toluenesulfonate (Analogous handling). Source: Fisher Scientific.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. WO2018060512A1 - Process for preparing chiral amines - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mechanism of 2,3-butanediol stereoisomers formation in a newly isolated Serratia sp. T241 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Residual p-Toluenesulfonic Acid (PTSA) Clearance
Welcome to the Advanced Applications Support Center. p-Toluenesulfonic acid (PTSA) is a ubiquitous, strong organic acid catalyst (pKa ≈ -2.8) used extensively in esterifications, acetalizations, and active pharmaceutical ingredient (API) synthesis. While highly effective, residual PTSA and its covalent byproducts can severely compromise downstream product stability and patient safety.
This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded troubleshooting strategies to clear PTSA and its genotoxic derivatives from final products.
Diagnostic Decision Matrix
Selecting the correct PTSA removal strategy depends entirely on the physicochemical properties of your target molecule and the potential presence of genotoxic impurities. Use the logical workflow below to determine the optimal clearance pathway.
Decision matrix for selecting the optimal PTSA removal strategy.
Troubleshooting & FAQs
Q1: Why is my product yield low when washing out PTSA with water, and how can I fix it? A1: PTSA is highly soluble in water, but relying on a neutral water wash establishes a partition equilibrium between the organic and aqueous phases. This often requires multiple large-volume washes, which can co-extract polar products and reduce yield. By switching to a mild base wash like saturated sodium bicarbonate (NaHCO₃), you actively deprotonate the PTSA into sodium p-toluenesulfonate[1]. This ionic salt has a drastically reduced partition coefficient (LogP) in organic solvents, forcing >99% of the catalyst into the aqueous layer in a single step, thereby preserving your product yield[2][3].
Q2: My API is highly water-soluble and hydrolytically unstable. How can I remove residual PTSA without an aqueous workup? A2: For water-sensitive or highly polar APIs, liquid-liquid extraction is unviable. Instead, utilize solid-phase scavenging with a weak-base anion exchange resin[4]. These resins (e.g., polyamine-functionalized cross-linked polystyrene) operate efficiently in anhydrous organic solvents. The basic amine groups covalently bind the acidic proton of PTSA and electrostatically trap the resulting sulfonate anion. The resin can then be simply filtered off, leaving the neutralized, PTSA-free product intact in the organic filtrate.
Q3: I used PTSA as an esterification catalyst in an alcoholic solvent. Regulatory analysis flagged the presence of alkyl tosylates. How do I clear these? A3: When PTSA reacts with residual alcohols, it forms alkyl tosylates (e.g., methyl p-toluenesulfonate). Unlike free PTSA, these esters are covalent, neutral, and highly lipophilic, meaning they will not wash out during an aqueous bicarbonate extraction. Alkyl tosylates are potent electrophiles and classified as Potential Genotoxic Impurities (PGIs). To clear them, you must treat the organic phase with a nucleophilic reactive resin (e.g., adenine-based or thiourea-functionalized polymers)[5]. The resin undergoes a solid-phase Sₙ2 reaction with the alkyl tosylate, covalently sequestering the genotoxic fragment onto the polymer matrix while your API remains safely in solution.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, meaning the protocol itself provides real-time feedback to confirm success.
Protocol A: Mild Basic Liquid-Liquid Extraction (LLE)
Use for: Water-stable, lipophilic products.
-
Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~0.1 M.
-
Quenching: Slowly add an equal volume of saturated aqueous NaHCO₃ solution[3].
-
Self-Validation Step 1 (Visual): Observe the biphasic mixture. The neutralization of PTSA will generate CO₂ gas. Continue stirring vigorously until all effervescence completely ceases. The cessation of gas evolution is your stoichiometric indicator that all free acid has been neutralized[1].
-
Separation: Transfer to a separatory funnel and allow the layers to fully resolve. Drain the organic layer.
-
Self-Validation Step 2 (pH Check): Test the pH of the separated aqueous layer. It must be mildly basic (pH 8-9). If it is acidic, repeat Step 2.
-
Washing & Drying: Wash the organic layer once with brine to remove residual water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[2].
Protocol B: Electrophilic PGI Scavenging via Nucleophilic Resin
Use for: APIs contaminated with covalent alkyl tosylates.
-
Preparation: Dissolve the contaminated API in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Resin Loading: Add 5–10 equivalents (relative to the quantified PGI concentration) of a nucleophilic reactive resin (e.g., polymer-bound thiourea or adenine-based resin)[5].
-
Incubation: Stir the suspension gently at 40°C to accelerate the solid-phase Sₙ2 trapping kinetics.
-
Self-Validation Step (Analytical): After 4 hours, pull a 100 µL aliquot, filter it, and inject it into an LC-MS/UHPLC system. Monitor the specific mass-to-charge (m/z) ratio of the suspected alkyl tosylate. Do not proceed until the peak area falls below the regulatory Threshold of Toxicological Concern (TTC).
-
Isolation: Once clearance is analytically validated, remove the resin via vacuum filtration through a sintered glass funnel. Wash the resin cake twice with the reaction solvent to recover any trapped API.
-
Concentration: Evaporate the filtrate to yield the de-genotoxified product.
Quantitative Performance Matrix
The following table summarizes the operational metrics of the primary PTSA clearance methodologies to aid in process scale-up decisions.
| Methodology | Target Impurity | Matrix Compatibility | Scalability | Typical Clearance Efficiency | Solvent Requirement |
| Aqueous NaHCO₃ LLE | Free PTSA | Water-stable, lipophilic | Excellent (Standard Plant Scale) | >99.5% | High (Biphasic) |
| Anion Exchange Resin | Free PTSA | Water-sensitive, polar | Good (Batch or Flow column) | >98.0% | Low (Anhydrous) |
| Nucleophilic Resin | Alkyl Tosylates (PGIs) | Broad compatibility | Moderate (Cost-limited) | >99.9% (to ppm levels) | Low (Anhydrous) |
| Recrystallization | Both (Matrix dependent) | Highly crystalline APIs | Excellent | 85.0% - 95.0% | Moderate |
References
- Process for preparing aromatase inhibitors.
-
Chemistry 3719L – Week 5 Purification of Materials by Extraction. Youngstown State University.[Link]
-
Removal of Electrophilic Potential Genotoxic Impurities Using Nucleophilic Reactive Resins. Organic Process Research & Development (ACS Publications).[Link]
-
Effect of Functional Group Density of Anion Exchange Resins on Removal of p-Toluene Sulfonic Acid from Aqueous Solution. ResearchGate.[Link]
Sources
Technical Support Center: Handling & Troubleshooting (-)-2,3-Butanediyl di(p-toluenesulfonate)
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience unexpected reaction failures when utilizing (-)-2,3-Butanediyl di(p-toluenesulfonate)—commonly known as (2R,3R)-(-)-2,3-butanediol di-p-tosylate.
While this reagent is an invaluable chiral building block for stereospecific substitutions, its tosylate groups are exceptional leaving groups[1]. This makes the compound highly susceptible to moisture-induced degradation. This guide provides a deep dive into the causality of this degradation, quantitative analytical markers, and self-validating protocols to recover compromised reagents.
Part 1: Quantitative Degradation Markers
Before troubleshooting, you must establish a baseline for reagent integrity. The table below summarizes the quantitative and qualitative differences between an intact batch and a moisture-compromised (hydrolyzed) batch.
| Analytical Parameter | Intact (-)-2,3-Butanediyl Ditosylate | Degraded Mixture (Hydrolyzed) |
| Physical Appearance | Free-flowing white crystalline solid | Tacky, clumping solid or oily residue |
| Melting Point | 69–71 °C | Depressed and broad (< 60 °C) |
| Moisture Tolerance | < 100 ppm (Karl Fischer titration) | > 500 ppm (Triggers rapid autocatalysis) |
| TLC (EtOAc:Hexanes 1:3) | Single distinct spot (Rf ~ 0.5) | Multiple spots (Rf ~ 0.5, Rf < 0.1 for PTSA) |
| ¹H NMR (CDCl₃) - CH₃ | ~ 1.2 ppm (doublet) | ~ 1.1 ppm (doublet, free alcohol) |
| ¹H NMR (CDCl₃) - CH-O | ~ 4.6 ppm (multiplet) | ~ 3.5 ppm (multiplet, free alcohol) |
Part 2: The Chemistry of Degradation (FAQs)
Q1: Why does my (-)-2,3-butanediyl ditosylate degrade so rapidly when left on the benchtop? A1: The degradation is driven by solvolysis. The tosyl group is an excellent leaving group due to resonance stabilization of the resulting sulfonate anion[1]. When exposed to ambient humidity, water acts as a nucleophile. Secondary alkyl tosylates like 2,3-butanediol ditosylate undergo hydrolysis via an SN2-like transition state that possesses high carbocation character[2]. This nucleophilic attack cleaves the C-O bond, regenerating the free chiral alcohol and releasing p-toluenesulfonic acid (PTSA)[3].
Q2: I noticed that once degradation starts, the entire bottle ruins very quickly. Why is this not a linear degradation? A2: You are observing an autocatalytic cascade. The primary byproduct of this hydrolysis is PTSA, which is a highly hygroscopic and exceptionally strong organic acid (roughly one million times stronger than benzoic acid). As PTSA forms, it draws more ambient moisture into the solid matrix and acid-catalyzes the hydrolysis of the remaining intact ditosylate molecules. If not immediately mitigated, a minor moisture exposure will exponentially degrade the entire batch.
Mechanism of moisture-induced hydrolysis and autocatalytic degradation.
Part 3: Troubleshooting & Recovery Protocols
Q3: My ¹H NMR shows a multiplet at 3.5 ppm, indicating the presence of free alcohol. Can I rescue this batch? A3: Yes. Because the degradation products (PTSA and 2,3-butanediol) have vastly different solubility profiles compared to the intact ditosylate, the reagent can be rescued via a targeted recrystallization protocol[4].
Self-Validating Recrystallization Methodology
Causality of Solvent Choice: The intact ditosylate is moderately polar, making it soluble in warm ethyl acetate (EtOAc) but insoluble in non-polar hexanes. Conversely, PTSA is highly polar/water-soluble, and the free diol is also polar. By utilizing a hot EtOAc/Hexane gradient, the ditosylate selectively crystallizes, leaving the polar degradation byproducts trapped in the mother liquor.
Step 1: Dissolution & Filtration
-
Dissolve the crude, sticky ditosylate in a minimum volume of hot EtOAc (approx. 60 °C) under an inert atmosphere.
-
Validation Check: The solution must be completely transparent. If cloudiness persists, it indicates the presence of insoluble polymeric impurities. Perform a hot gravity filtration to remove them.
Step 2: Controlled Crystallization
-
Gradually add anhydrous hexanes dropwise to the hot solution until it becomes slightly turbid (the cloud point).
-
Add just enough hot EtOAc (1-2 drops) to clear the turbidity.
-
Allow the flask to cool slowly to room temperature, undisturbed, then transfer to a 4 °C refrigerator for 12 hours.
-
Validation Check: You should observe the formation of distinct, white needle-like crystals. If the compound "oils out" (forms a separate liquid layer), the cooling was too rapid or too much hexane was added. Reheat to dissolve and cool slower.
Step 3: Isolation & Washing
-
Collect the crystals via vacuum filtration using a Schlenk frit or Büchner funnel.
-
Wash the filter cake with ice-cold hexanes to flush away any residual PTSA adhering to the crystal surfaces.
Step 4: High-Vacuum Drying
-
Transfer the crystals to a vacuum desiccator and dry at < 0.1 mbar at 25 °C for 12–24 hours.
-
Validation Check: Weigh the flask at 2-hour intervals. The system is validated as dry only when a constant mass is achieved on an analytical balance.
Step 5: Analytical Confirmation
-
Run a ¹H NMR in anhydrous CDCl₃.
-
Validation Check: The protocol is successful if the multiplet at ~3.5 ppm (free alcohol) and the highly deshielded acidic proton of PTSA are completely absent.
Quality control and self-validating purification workflow for ditosylates.
Part 4: Preventative Storage Protocols
Q4: How should I store the purified reagent to prevent this from happening again? A4: Proper storage requires eliminating both thermal stress and moisture[3].
-
Inert Gas Blanket: Always backfill the storage vial with Argon, not Nitrogen. Causality: Argon is significantly denser than ambient air. When you briefly open the vessel to weigh the reagent, the Argon remains settled over the solid, providing a robust physical barrier against ambient humidity. Nitrogen is lighter and easily displaced by room air.
-
Temperature: Store the sealed vessel inside a desiccator at -20 °C.
-
Handling: Allow the sealed container to warm completely to room temperature before opening. Opening a cold vial instantly condenses atmospheric moisture onto the reagent surface, immediately initiating the hydrolysis cascade.
References[3] Title: Stability and Storage of 2-Phenylpropyl Tosylate: A Technical Guide
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
Technical Guide: 13C NMR Characterization of (-)-2,3-Butanediyl di(p-toluenesulfonate)
This technical guide details the 13C NMR characterization of (-)-2,3-Butanediyl di(p-toluenesulfonate), focusing on its differentiation from the meso-isomer and alternative leaving groups.
Executive Summary & Application Profile
(-)-2,3-Butanediyl di(p-toluenesulfonate) (also known as (2R,3R)-2,3-bis(tosyloxy)butane) is a
-
Double Nucleophilic Substitution: Synthesis of chiral phosphines (e.g., DIOP precursors) and crown ethers.
-
Cross-Linking: Introducing chiral bridges in supramolecular assemblies.
Core Challenge: The primary quality control challenge is distinguishing the active chiral enantiomer from the inactive meso isomer (derived from meso-2,3-butanediol) and ensuring complete tosylation (vs. mono-tosylate impurities). This guide provides the NMR metrics to validate these parameters.
Comparative Analysis: Product Performance
Stereochemical Differentiation (Chiral vs. Meso)
The "performance" of this reagent relies entirely on its optical purity. While both the (2R,3R) and meso isomers possess symmetry that simplifies their NMR spectra, their magnetic environments differ significantly due to the relative orientation of the methyl groups.
-
Symmetry Logic:
-
(-)-(2R,3R)-Isomer: Possesses a
axis of symmetry. The two methine carbons are equivalent, and the two methyl carbons are equivalent. -
Meso-Isomer: Possesses a plane of symmetry (
) and a center of inversion ( ). The carbons are also chemically equivalent but magnetically distinct from the chiral isomer due to different gauche/anti relationships in the preferred conformers.
-
Table 1: 13C NMR Chemical Shift Comparison (Precursor Diols) Note: Purity of the ditosylate is most strictly controlled by the purity of the starting diol. The shifts below serve as the primary checkpoint.
| Carbon Position | (-)-(2R,3R)-2,3-Butanediol ( | Meso-2,3-Butanediol ( | |
| Methine (CH-O) | 73.6 | 72.4 | 1.2 ppm (Diagnostic) |
| Methyl (CH3) | 18.6 | 19.3 | 0.7 ppm |
| Solvent | - |
Analysis: The chiral isomer's methine signal is typically downfield (+1.2 ppm) relative to the meso form. In a mixture, two distinct methine peaks will appear, allowing for integration-based determination of diastereomeric excess (de).
Derivative Analysis: Tosylate vs. Mesylate
The choice between Tosylate (OTs) and Mesylate (OMs) affects solubility and crystallinity. The Tosylate is often preferred for its higher crystallinity, aiding purification.
Table 2: 13C NMR Spectral Signature of (-)-2,3-Butanediyl di(p-toluenesulfonate)
Values are representative of vicinal ditosylates in
| Carbon Moiety | Chemical Shift ( | Multiplicity | Assignment Logic |
| Backbone CH-OTs | 79.5 - 81.0 | Doublet | |
| Backbone CH3 | 16.5 - 17.5 | Quartet | |
| Ar-C (Ipso) | 145.2 | Singlet | Attached to Sulfur (Deshielded). |
| Ar-C (Para) | 133.5 | Singlet | Attached to Methyl. |
| Ar-CH (Meta) | 130.1 | Doublet | 2C intensity (symmetric ring). |
| Ar-CH (Ortho) | 127.9 | Doublet | 2C intensity (symmetric ring). |
| Ar-CH3 | 21.7 | Quartet | Characteristic Tolyl methyl signal. |
Experimental Protocols
Protocol A: Synthesis of (-)-2,3-Butanediyl di(p-toluenesulfonate)
Objective: Conversion of (2R,3R)-2,3-butanediol to the ditosylate with retention of configuration.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Dissolve (2R,3R)-2,3-butanediol (1.0 eq, 10 mmol) in anhydrous Pyridine (20 mL). Cool to 0°C in an ice bath.
-
Addition: Add p-Toluenesulfonyl chloride (TsCl) (2.5 eq, 25 mmol) portion-wise over 15 minutes. Maintain temperature < 5°C to prevent elimination side reactions.
-
Reaction: Allow to warm to room temperature and stir for 12 hours. The solution typically turns pale yellow, and pyridine hydrochloride salts may precipitate.
-
Quench: Pour the mixture into ice-water (100 mL) with vigorous stirring. The ditosylate typically precipitates as a white solid.
-
Workup:
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Wash organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO3 , then Brine .
-
Dry over MgSO4 , filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or Methanol to remove mono-tosylate impurities.
Protocol B: NMR Sample Preparation
-
Solvent:
(Chloroform-d) is the standard solvent. -
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Reference: Calibrate to the
triplet at 77.16 ppm . -
Parameters: 1024 scans are recommended to clearly resolve the quaternary aromatic carbons if sample concentration is low.
Visualization of Workflows
Figure 1: Synthesis and Stereochemical Logic
This diagram illustrates the retention of stereochemistry during the tosylation process and the symmetry elements involved.
Caption: Synthesis pathway showing retention of the C2 symmetry axis. The chemical shift change from ~73 ppm to ~80 ppm indicates successful O-sulfonylation.
Figure 2: NMR Decision Tree for Purity Analysis
A logic flow for interpreting the 13C NMR spectrum to validate the product.
Caption: Diagnostic logic for identifying common impurities (starting material, mono-substituted intermediate, or diastereomers) using 13C NMR shifts.
References
-
Comparison of Diol Stereoisomers
- Title: Stereospecificity of Corynebacterium glutamicum 2,3-butanediol dehydrogenase and implications for the stereochemical purity of bioproduced 2,3-butanediol.
- Source: ResearchG
-
URL:[Link]
-
General Tosylation Protocols & Data
-
Meso-Isomer Characterization
-
Biological Production & Isomer Ratios
Sources
Reactivity Profiling: 2,3-Butanediyl Ditosylate vs. Dimesylate in Nucleophilic Substitution
In the synthesis of chiral ligands, active pharmaceutical ingredients (APIs), and complex natural products, the 2,3-butanediol scaffold serves as a critical chiral building block. However, hydroxyl groups are notoriously poor leaving groups. To activate this secondary diol for Bimolecular Nucleophilic Substitution (SN2), it must be converted into a sulfonate ester [1].
As a Senior Application Scientist, I frequently encounter a critical decision point in synthetic route design: Should the diol be activated as a ditosylate (OTs) or a dimesylate (OMs)? While both are excellent leaving groups, their reactivity profiles diverge significantly when installed on a sterically encumbered secondary carbon system. This guide provides an in-depth, objective comparison of their reactivity, mechanistic causality, and validated experimental workflows.
Mechanistic Causality: The Steric vs. Electronic Paradigm
To understand the reactivity differences between 2,3-butanediyl ditosylate and dimesylate, we must evaluate the interplay between electronic leaving group ability and steric hindrance.
The Electronic Argument
Electronically, the p-toluenesulfonate (tosylate) is a marginally superior leaving group compared to the methanesulfonate (mesylate). The conjugate acid of a tosylate (p-toluenesulfonic acid) has a pKa of approximately -2.8, whereas methanesulfonic acid has a pKa of -1.9 [3]. The extended resonance delocalization provided by the aromatic ring in the tosylate anion stabilizes the developing negative charge during the SN2 transition state. In unhindered primary systems, tosylates often react faster than mesylates.
The Steric Override in Secondary Systems
Despite the electronic advantage of the tosylate, steric dynamics dictate the reactivity in secondary systems like 2,3-butanediol . SN2 reactions require a strict 180° backside attack trajectory relative to the leaving group [3]. The tosylate group features a bulky aryl ring, which, when installed on adjacent secondary carbons (C2 and C3), creates massive steric shielding. This shielding physically blocks the incoming nucleophile.
Conversely, the mesylate group is compact. The lack of an aryl ring allows the nucleophile unobstructed access to the electrophilic carbon. Therefore, in the context of 2,3-butanediol, the dimesylate consistently outperforms the ditosylate in SN2 reaction rates, yields, and enantiomeric fidelity , while the ditosylate is highly prone to sluggish kinetics and competing E2 (elimination) pathways.
Influence of leaving group steric bulk on SN2 substitution outcomes.
Divergence in Synthesis Pathways
The steric differences also manifest during the preparation of the sulfonate esters themselves.
Mesylation typically utilizes methanesulfonyl chloride (MsCl) and triethylamine (Et3N). This reaction proceeds via an initial deprotonation of MsCl to form a highly reactive, planar sulfene intermediate (
Tosylation , using p-toluenesulfonyl chloride (TsCl) and pyridine, cannot form a sulfene (as it lacks
Divergent synthetic pathways for preparing 2,3-butanediol sulfonate esters.
Quantitative Data Comparison
The following table summarizes the physicochemical and kinetic parameters that dictate the selection of dimesylate over ditosylate for 2,3-butanediol functionalization.
| Parameter | 2,3-Butanediyl Dimesylate | 2,3-Butanediyl Ditosylate |
| Leaving Group pKa (Conjugate Acid) | ~ -1.9 (Methanesulfonic acid) | ~ -2.8 (p-Toluenesulfonic acid) |
| Steric Profile | Low (Methyl group) | High (Aryl ring) |
| Preparation Mechanism | Sulfene intermediate (Highly reactive) | Direct nucleophilic attack (Slower) |
| Typical Preparation Time | 2 – 3 hours at 0 °C to RT | 12 – 24 hours at RT |
| SN2 Reactivity (Secondary Carbon) | Excellent (Rapid inversion) | Poor (Sterically hindered) |
| Primary Side Reaction | Minimal | E2 Elimination (Alkene formation) |
Validated Experimental Workflows
To ensure reproducibility and self-validation, the following protocols detail the synthesis of both substrates and a standard SN2 displacement.
Protocol A: Synthesis of 2,3-Butanediyl Dimesylate
Causality note: Triethylamine is used specifically to generate the reactive sulfene intermediate, bypassing the steric hindrance of the secondary diol.
-
Setup: Flame-dry a round-bottom flask under inert gas (N2 or Ar).
-
Dissolution: Dissolve 2,3-butanediol (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).
-
Base Addition: Add Triethylamine (Et3N, 3.0 equiv, 30 mmol) and cool the mixture to 0 °C using an ice bath.
-
Mesylation: Dropwise, add Methanesulfonyl chloride (MsCl, 2.5 equiv, 25 mmol) over 15 minutes. Self-validation: The solution will turn cloudy as triethylammonium chloride precipitates, confirming the reaction is proceeding.
-
Propagation: Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for 2 hours. Monitor complete consumption of the diol via TLC (Stain with KMnO4).
-
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with 1M HCl, water, and brine. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the dimesylate.
Protocol B: Synthesis of 2,3-Butanediyl Ditosylate
Causality note: Pyridine acts as both the solvent and the acid scavenger. The reaction requires extended time due to the reliance on direct electrophilic attack rather than a sulfene intermediate.
-
Setup: Flame-dry a round-bottom flask under inert gas.
-
Dissolution: Dissolve 2,3-butanediol (1.0 equiv, 10 mmol) in anhydrous Pyridine (15 mL). Cool to 0 °C.
-
Tosylation: Add p-Toluenesulfonyl chloride (TsCl, 2.5 equiv, 25 mmol) in small portions over 20 minutes to control the exotherm.
-
Propagation: Stir at 0 °C for 2 hours. Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC.
-
Workup: Pour the reaction mixture into crushed ice. Extract with Ethyl Acetate (EtOAc) (3x). Critical step: Wash the organic layer extensively with cold 1M HCl (until the aqueous wash is acidic) to remove all pyridine. Wash with brine, dry over MgSO4, and concentrate.
Protocol C: General SN2 Displacement (e.g., Azidation)
Causality note: The dimesylate is subjected to a strong nucleophile (N3⁻). The lack of steric bulk allows for a lower reaction temperature, minimizing E2 elimination.
-
Setup: Dissolve 2,3-butanediyl dimesylate (1.0 equiv) in anhydrous Dimethylformamide (DMF, 0.1 M).
-
Nucleophile Addition: Add Sodium Azide (NaN3, 3.0 equiv).
-
Heating: Heat the mixture to 80 °C for 6–8 hours. (Note: If attempting this with the ditosylate, temperatures >100 °C are often required, which heavily promotes E2 elimination).
-
Workup: Cool to room temperature, dilute with diethyl ether, and wash 5 times with water to completely remove the DMF. Dry the organic layer and concentrate carefully (azides can be energetic).
References
Technical Comparison Guide: IR Spectroscopy of (-)-2,3-Butanediyl di(p-toluenesulfonate)
Topic: Infrared (IR) spectroscopy peaks for (-)-2,3-Butanediyl di(p-toluenesulfonate) Content Type: Publish Comparison Guide
Executive Summary
(-)-2,3-Butanediyl di(p-toluenesulfonate) (CAS: 74839-83-1), often referred to as a "chiral ditosylate," is a critical electrophilic building block used to introduce chiral centers into pharmaceutical intermediates.[1][2][3][4][5] While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Fourier-Transform Infrared Spectroscopy (FT-IR) is the superior method for rapid process monitoring and impurity profiling .[4]
This guide provides a technical breakdown of the compound's spectral signature, comparing it against its precursors and analytical alternatives to support researchers in verifying reaction completion and product purity.
Spectral Fingerprint Analysis
The IR spectrum of (-)-2,3-Butanediyl di(p-toluenesulfonate) is dominated by the sulfonate ester functionality (
Diagnostic Peak Assignments
The following table details the critical vibrational modes required for identification.
| Frequency Region (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Significance |
| 3020 – 3080 | Aromatic C-H | Stretching ( | Confirms presence of the toluene aromatic ring.[3][4][5] Weak intensity. |
| 2940 – 2990 | Aliphatic C-H | Stretching ( | Methyl ( |
| 1598, 1495 | Aromatic Ring | Skeletal Vibration | Characteristic doublet for para-substituted benzene rings.[4] |
| 1350 – 1375 | Sulfonate ( | Asymmetric Stretch ( | Primary Identifier. Very strong, sharp band.[4] Distinguishes sulfonates from sulfates. |
| 1170 – 1190 | Sulfonate ( | Symmetric Stretch ( | Primary Identifier. Very strong doublet or broad band.[4] |
| 810 – 840 | Aromatic C-H | Out-of-Plane Bending ( | Diagnostic for para-substitution (two adjacent H atoms on the ring).[3][4][5] |
| ~800 – 900 | S-O-C | Stretching ( | Linkage between the sulfur and the chiral backbone.[4] |
Expert Insight: The absence of a broad band at 3200–3500 cm⁻¹ is the most critical quality attribute. Any absorption here indicates unreacted starting material (2,3-butanediol) or moisture contamination (hydrolysis).[4][5]
Comparative Analysis: Performance vs. Alternatives
In drug development, selecting the right analytical tool is a trade-off between speed, specificity, and sensitivity.[4][5]
Comparison A: IR vs. H-NMR for Purity Assessment
-
Context: Routine QC of the isolated solid.
| Feature | IR Spectroscopy | ¹H-NMR Spectroscopy |
| Primary Utility | Functional group verification & residual OH detection.[3][4][5][6] | Exact structural connectivity & stereochemical purity.[3][4][5] |
| Speed | < 2 minutes (ATR method).[4][5] | 15–30 minutes (Sample prep + acquisition). |
| Sensitivity to Diol | High. The O-H stretch is distinct and isolated.[4][5] | Moderate. OH protons can exchange/broaden, overlapping with impurities.[3][4][5] |
| Stereochemistry | Blind. Enantiomers ((-) vs (+)) have identical IR spectra.[4] | Capable. Can distinguish diastereomers (meso vs chiral) via coupling constants. |
| Verdict | Best for: In-process control (IPC) and moisture checks.[3][4][5] | Best for: Final lot release and diastereomeric excess (de) determination.[4] |
Comparison B: Reaction Monitoring (Product vs. Precursors)
-
Context: Monitoring the tosylation of (-)-2,3-butanediol with p-toluenesulfonyl chloride (TsCl).
| Compound | Key Spectral Differentiator |
| Starting Material: (-)-2,3-Butanediol | Strong, broad O-H stretch (3350 cm⁻¹). Goal: This peak must disappear completely.[3][4][5] |
| Reagent: p-Toluenesulfonyl Chloride (TsCl) | Sulfonyl Chloride bands. Distinct doublet often seen ~1360/1170 cm⁻¹ but shifted compared to the ester.[3][4][5] Warning: TsCl has a sharp C-Cl stretch ~375 cm⁻¹ (often outside standard MIR range).[3][4][5] |
| Product: (-)-2,3-Butanediyl ditosylate | Strong Ester bands (1360/1175 cm⁻¹) + NO O-H. |
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this "Self-Validating" protocol. This method includes internal checks to prevent false positives.[4][5]
Method: Attenuated Total Reflectance (ATR) FT-IR.[4][5] Sample State: White crystalline solid.[3][4][5]
-
Background Check: Collect a background spectrum (air) to verify the crystal is clean.[4][5] Validation: No peaks > 98% T.
-
Sample Loading: Place ~5 mg of (-)-2,3-Butanediyl di(p-toluenesulfonate) on the diamond crystal. Apply high pressure to ensure contact (tosylates are hard crystals).[4][5]
-
Acquisition:
-
Data Processing: Apply baseline correction if scattering is observed (sloping baseline).
-
Validation Criteria (Pass/Fail):
Visualization: Analytical Decision Matrix
The following diagram illustrates the logical workflow for characterizing this compound, highlighting the decision points between IR and NMR.
Caption: Figure 1. Integrated analytical workflow for (-)-2,3-Butanediyl di(p-toluenesulfonate), prioritizing IR for rapid impurity screening before expensive NMR validation.
References
-
National Institute of Standards and Technology (NIST). 2,3-Butanediol Infrared Spectrum.[4][5][7] NIST Chemistry WebBook.[4][5] Available at: [Link][4]
-
Master Organic Chemistry. Tosylates and Mesylates: Synthesis and Reactivity. Available at: [Link][4]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[4][5] (Standard text for IR band assignments of sulfonate esters).
Sources
- 1. (-)-2,3-Butanediyl di(p-toluenesulfonate) | CAS 74839-83-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. unite-chem.com [unite-chem.com]
- 3. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 5. 2,3-Butanediol, 2,3-dimethyl- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,3-Butanediol [webbook.nist.gov]
A Guide to the Optical Rotation of (-)-2,3-Butanediyl di(p-toluenesulfonate): A Reference for Purity Assessment
In the landscape of stereoselective synthesis, the precise characterization of chiral molecules is paramount. For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of key intermediates is a critical step that dictates the stereochemical outcome of a reaction and the ultimate efficacy and safety of a final active pharmaceutical ingredient. This guide provides an in-depth analysis of the optical rotation of enantiomerically pure (-)-2,3-Butanediyl di(p-toluenesulfonate), a versatile chiral auxiliary, offering a crucial reference point for its quality control and application.
The Significance of Optical Rotation in Chiral Chemistry
Optical rotation is an intrinsic property of chiral molecules, describing their ability to rotate the plane of polarized light.[1] The direction and magnitude of this rotation, measured as the specific rotation ([α]), are unique for each enantiomer under defined experimental conditions (temperature, wavelength, solvent, and concentration).[2] Consequently, polarimetry serves as a fundamental technique for the non-destructive determination of enantiomeric purity.[3] A measured specific rotation that deviates from the established value for the pure enantiomer can indicate the presence of its stereoisomeric counterpart or other impurities.
(-)-2,3-Butanediyl di(p-toluenesulfonate), derived from the corresponding (2R,3R)-(-)-2,3-butanediol, is a C2-symmetric chiral building block frequently employed in asymmetric synthesis. The stereochemical integrity of this ditosylate is crucial for its effectiveness in transferring chirality.
Reference Optical Rotation Value
While extensive research has been conducted on its precursor, (2R,3R)-(-)-2,3-butanediol, which exhibits a specific rotation of approximately -13.2° (neat, at 23°C using the sodium D-line) , the definitive specific rotation for pure (-)-2,3-Butanediyl di(p-toluenesulfonate) is not as widely reported.[4] This guide aims to collate and present available data to serve as a practical reference.
Based on available literature and supplier specifications, the expected optical rotation for enantiomerically pure (-)-2,3-Butanediyl di(p-toluenesulfonate) is expected to be a negative value, indicative of its levorotatory nature. However, it is crucial to note that the exact value can be influenced by the experimental conditions.
Comparative Analysis with Alternative Chiral Ditosylates
To provide a broader context, the optical rotation of (-)-2,3-Butanediyl di(p-toluenesulfonate) can be compared with other chiral ditosylates derived from diols, which are also utilized in asymmetric synthesis. The specific rotation of these analogs is a key parameter for their characterization and purity assessment.
| Chiral Diol Ditosylate | Precursor Diol | Typical Applications |
| (-)-2,3-Butanediyl di(p-toluenesulfonate) | (2R,3R)-(-)-2,3-Butanediol | Chiral auxiliary, synthesis of chiral ligands and natural products. |
| (S,S)-1,2-Diphenylethane-1,2-diol di(p-toluenesulfonate) | (S,S)-Hydrobenzoin | Asymmetric catalysis, synthesis of chiral ligands. |
| (R)-1,1'-Bi-2-naphthol di(p-toluenesulfonate) | (R)-BINOL | Asymmetric catalysis, chiral recognition. |
Note: Specific rotation values for these compounds can vary based on experimental conditions and should be consulted from reliable sources for direct comparison.
Experimental Protocol for Determining Optical Rotation
Accurate measurement of optical rotation is critical for assessing the enantiomeric purity of (-)-2,3-Butanediyl di(p-toluenesulfonate). The following protocol outlines the essential steps for obtaining a reliable specific rotation value.
Objective: To determine the specific rotation of a sample of (-)-2,3-Butanediyl di(p-toluenesulfonate) to assess its enantiomeric purity.
Materials:
-
Sample of (-)-2,3-Butanediyl di(p-toluenesulfonate)
-
High-purity solvent (e.g., chloroform, acetone, or ethyl acetate)
-
Polarimeter (with sodium D-line lamp, 589 nm)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter cell (1 dm path length)
Procedure:
-
Sample Preparation:
-
Accurately weigh a sample of (-)-2,3-Butanediyl di(p-toluenesulfonate) (e.g., 100 mg) using an analytical balance.
-
Quantitatively transfer the sample to a 10 mL volumetric flask.
-
Dissolve the sample in the chosen high-purity solvent and fill the flask to the mark. Ensure complete dissolution.
-
Calculate the concentration (c) in g/100 mL.
-
-
Instrument Calibration:
-
Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.
-
Calibrate the instrument to zero using a blank solution (the pure solvent used for sample preparation) in the polarimeter cell.
-
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the sample solution and then fill the cell, ensuring no air bubbles are present in the light path.
-
Place the filled cell in the polarimeter.
-
Record the observed rotation (α) in degrees. Take multiple readings and calculate the average to ensure accuracy. Note the temperature (T) at which the measurement is taken.
-
-
Calculation of Specific Rotation:
-
Calculate the specific rotation ([α]DT) using the following formula: [α]DT = α / (l × c) Where:
-
α = observed rotation in degrees
-
l = path length of the polarimeter cell in decimeters (dm)
-
c = concentration of the sample in g/mL
-
-
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is critical as it can influence the conformation of the chiral molecule and thus its specific rotation. A non-polar, aprotic solvent like chloroform is often a good starting point. It is essential to report the solvent used when stating a specific rotation value.
-
Concentration: While specific rotation is an intensive property, at very high concentrations, intermolecular interactions can sometimes affect the observed rotation. It is advisable to work within a concentration range where the relationship between concentration and observed rotation is linear.
-
Wavelength and Temperature: The sodium D-line (589 nm) is the standard wavelength for reporting specific rotation.[2] Temperature must be controlled and reported as it can affect both the solvent density and the conformational equilibrium of the molecule.
Workflow for Enantiomeric Purity Assessment
The determination of enantiomeric purity using optical rotation is a logical and systematic process.
Conclusion
The optical rotation of (-)-2,3-Butanediyl di(p-toluenesulfonate) is a critical parameter for ensuring its stereochemical integrity and, by extension, the success of asymmetric syntheses in which it is employed. This guide provides a framework for understanding, measuring, and interpreting this crucial property. By adhering to rigorous experimental protocols and comparing results to established reference values, researchers can confidently utilize this important chiral building block in the development of novel and stereochemically defined molecules.
References
-
Chemistry LibreTexts. (2023, October 22). Is (2R,3S)-butane-2,3-diol chiral?. Retrieved from [Link][5]
-
Gao, C., et al. (2023). Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production. Molecules, 28(15), 5898.[6]
-
Gaspar, P., et al. (2016). Synthesis of (3R)-acetoin and 2,3-butanediol isomers by metabolically engineered Lactococcus lactis. Scientific Reports, 6, 37317.[7]
-
Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link][2]
-
National Center for Biotechnology Information. (n.d.). Butyl-p-toluenesulfonate. PubChem. Retrieved from [Link][8]
-
National Center for Biotechnology Information. (n.d.). 3-Butynyl p-toluenesulfonate. PubChem. Retrieved from [Link][9]
-
Wikipedia. (n.d.). Optical rotation. Retrieved from [Link][1]
-
Vaia. (n.d.). What is the relationship between the specific rotations of (2R,3R)-dichloropentane and (2S,3S). Retrieved from [Link][10]
-
Wang, Z., et al. (2016). Reversed Optical Rotation between Bispyridyl Diols and Their Dioxolanes Might Shed Explanation for the Evolution of Chirality. International Journal of Sciences, 5(7), 19-23.[11]
-
Xu, Y., et al. (2022). Biotechnological Production of Optically Pure 2,3-Butanediol by Bacillus subtilis Based on Dissolved Oxygen Control Strategy. Fermentation, 8(12), 724.[12]
-
Yildirim, I., & Ceylan, S. (2021). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 6(4), 2845-2856.[3]
Sources
- 1. Optical rotation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2R,3R)-(-)-2,3-丁二醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of (3R)-acetoin and 2,3-butanediol isomers by metabolically engineered Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butyl-p-toluenesulfonate | C11H16O3S | CID 13066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Butynyl p-toluenesulfonate | C11H12O3S | CID 272020 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. ijsciences.com [ijsciences.com]
- 12. mdpi.com [mdpi.com]
Comprehensive Guide to Mass Spectrometry Fragmentation of Butanediol Ditosylates
Executive Summary
Context: Butanediol ditosylates are critical alkylating agents and potential genotoxic impurities (PGIs) often encountered in the synthesis of active pharmaceutical ingredients (APIs), such as Busulfan. Their structural similarity to DNA-alkylating drugs makes their trace-level detection and differentiation mandatory in drug development. Challenge: Isomeric forms (1,2-, 1,3-, 1,4-, and 2,3-) exhibit nearly identical molecular weights (MW 398.5 g/mol ) and shared dominant mass spectral features (m/z 91, 155). Solution: This guide provides a mechanistically grounded approach to differentiating these isomers using GC-MS (EI) and LC-MS/MS, focusing on subtle fragmentation differences and chromatographic behavior.
Chemical Structure & Stability
Understanding the starting structure is prerequisite to interpreting the fragmentation. All isomers share the formula C
| Isomer | Structure Description | Key Reactivity/Stability Feature |
| 1,4-Butanediol Ditosylate | Linear, symmetrical terminal substitution. | Forms tetrahydrofuran (THF) derivatives upon cyclization/elimination. |
| 1,2-Butanediol Ditosylate | Vicinal substitution (terminal/internal). | Prone to C1-C2 bond cleavage; steric strain between tosyl groups. |
| 1,3-Butanediol Ditosylate | Separated by one methylene group. | Can form oxetane-like transition states; intermediate stability. |
| 2,3-Butanediol Ditosylate | Vicinal, internal substitution. | Exists as meso and dl diastereomers; high steric hindrance. |
Mass Spectrometry Fragmentation Mechanics (EI-MS)
In Electron Ionization (70 eV), the molecular ion (
The "Fingerprint" Ions (Common to All Isomers)
These ions confirm the presence of a tosylate moiety but do not distinguish the isomer.
-
m/z 91 (Base Peak): Tropylium ion (
). Formed from the toluene ring of the tosyl group. -
m/z 65: Cyclopentadienyl cation (
), derived from m/z 91 (loss of ). -
m/z 155: Sulfonyl cation (
or ). Diagnostic for the intact tosyl group. -
m/z 139: Loss of oxygen from the sulfonyl cation (
).
Differentiating "Diagnostic" Ions
Differentiation relies on low-mass alkyl fragments and specific rearrangement ions derived from the butane backbone.
Mechanism A: 1,4-Butanediol Ditosylate (Symmetrical)
-
Pathway: Double displacement or "stripping" of the tosyl groups often leads to cyclization.
-
Diagnostic Ions:
-
m/z 55 (
): Formation of a butenyl cation. -
m/z 42 (
): Propene radical cation via rearrangement. -
m/z 227 (
, weak): Loss of one tosylate group (rarely seen intact, usually degrades further). -
Absence: Lack of significant ethyl/propyl cleavage fragments compared to 1,2-isomer.
-
Mechanism B: 1,2-Butanediol Ditosylate (Vicinal)
-
Pathway: Inductive cleavage between the functionalized carbons (C1-C2 bond) is highly favored.
-
Diagnostic Ions:
-
m/z 200/199: Cleavage of the backbone leaving a
fragment (rarely stable). -
m/z 29 (
) & m/z 27 ( ): Enhanced intensity due to the ethyl tail (C3-C4) breaking off after C1-C2 cleavage. -
m/z 41 (
): Allyl cation, more abundant than in the 1,4-isomer.
-
Mechanism C: 1,3-Butanediol Ditosylate
-
Pathway: 1,3-elimination.
-
Diagnostic Ions:
-
m/z 54 (
): Butadiene radical cation formed via elimination of two TsOH molecules. -
m/z 43 (
): Isopropyl-like fragment from backbone rearrangement.
-
Comparative Ion Table (Predicted Relative Abundance)
| m/z | Identity | 1,4-Ditosylate | 1,2-Ditosylate | 1,3-Ditosylate |
| 91 | Tropylium (Base) | 100% | 100% | 100% |
| 155 | Sulfonyl Cation | 60-80% | 60-80% | 60-80% |
| 55 | High | Low | Medium | |
| 42 | Medium | Low | Low | |
| 29 | Ethyl Cation | Low | High | Medium |
| 54 | Butadiene | Low | Low | High |
Experimental Workflow & Decision Tree
The following Graphviz diagram illustrates the logical workflow for identifying and differentiating these impurities using a combined LC-MS and GC-MS approach.
Caption: Logical workflow for the differentiation of butanediol ditosylate isomers combining LC-MS screening and GC-MS structural confirmation.
Standardized Analytical Protocols
GC-MS Method (Differentiation)
This method utilizes retention time as the primary discriminator, validated by mass spectral tags.
-
Instrument: Agilent 7890/5977 or equivalent.
-
Column: DB-5ms or Rtx-5Sil MS (30m x 0.25mm x 0.25µm). Note: A mid-polarity column (e.g., DB-1701) may offer better isomer resolution.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
50°C hold for 1 min.
-
Ramp 10°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: EI (70 eV), 230°C.
-
Scan Range: m/z 35–450.
Self-Validating Check:
-
Inject a mixture of 1,2- and 1,4-butanediol ditosylate standards.
-
Pass Criteria: Baseline resolution (R > 1.5) between isomers. 1,2-isomer typically elutes before the 1,4-isomer due to lower boiling point/globularity.
LC-MS/MS Method (Trace Quantitation)
Used for high-sensitivity detection (ppb levels) in pharmaceutical matrices.
-
Ionization: ESI Positive Mode (or APCI Positive).
-
Precursor Ion:
(m/z 416.5) is often more stable than . -
MRM Transitions (Quantitation):
-
416.5
155.0 (Loss of backbone, detection of Ts+). -
416.5
91.0 (Tropylium, confirmation).
-
-
Mobile Phase: A: 5mM Ammonium Formate / B: Acetonitrile.
Case Study: Busulfan Impurity Analysis
In the synthesis of Busulfan (1,4-butanediol dimethanesulfonate), the 1,4-butanediol starting material may contain trace 1,2- or 1,3- isomers. If tosyl chloride is used in any upstream protection step or if the method is adapted for tosylates:
-
Observation: A peak appears at RRT 0.95 relative to the main 1,4-ditosylate peak.
-
Investigation: The mass spectrum shows m/z 91 and 155 but an elevated m/z 29/41 ratio compared to the reference standard.
References
-
Genotoxic Impurities in Pharmaceuticals
-
Assessment of Genotoxic Impurities in Pharmaceuticals, ICH M7 Guideline.[1]
-
Source:
-
-
Mass Spectrometry of Sulfonate Esters
- Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry.
-
Source:
-
Butanediol Isomer Analysis
- Quantitation of 1,3-butanediol and its acidic metabolites by gas chrom
-
Source:
-
Fragmentation Mechanisms
-
Interpretation of Mass Spectra, McLafferty, F.W.
-
Source:
-
-
Busulfan Impurity Profiling
- A Simple Gas Chromatography Method for the Quantitative Determination of Related Impurity (1,4-Butanediol) in Busulfan Drug.
-
Source:
Sources
Validating the Stereochemical Integrity of (-)-2,3-Butanediyl di(p-toluenesulfonate): A Crystallographic Benchmarking Guide
Topic: Validating stereochemistry of (-)-2,3-Butanediyl di(p-toluenesulfonate) via X-ray crystallography Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes landscape of asymmetric synthesis and drug development, the absolute configuration of chiral auxiliaries is non-negotiable. (-)-2,3-Butanediyl di(p-toluenesulfonate) (CAS 74839-83-1) serves as a critical C2-symmetric chiral scaffold. While optical rotation (polarimetry) and NMR spectroscopy provide rapid preliminary data, they rely on relative standards and can be prone to ambiguity, particularly when enantiomeric excess (ee) is high but not absolute.
This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive "Gold Standard" for validating the stereochemistry of this compound. Unlike indirect spectroscopic methods, SC-XRD determines the absolute structure ab initio via anomalous dispersion, providing a self-validating dataset that meets the rigorous stringency of FDA/EMA regulatory submissions.
Comparative Analysis: X-ray vs. Spectroscopic Alternatives
The following table contrasts SC-XRD with common alternatives for determining the stereochemistry of sulfonate esters.
| Feature | X-ray Crystallography (SC-XRD) | NMR (Chiral Shift/Mosher) | Polarimetry (Optical Rotation) |
| Primary Output | 3D Atomistic Model (Absolute Config) | Chemical Shift Splitting ( | Specific Rotation ( |
| Basis of Determination | Anomalous Dispersion (Bijvoet Pairs) | Diastereomeric interaction (Relative) | Comparison to literature standards |
| Sample State | Single Crystal (Solid) | Solution | Solution |
| Ambiguity Risk | Low (Statistical confidence via Flack parameter) | Medium (Requires derivatization or pure shift reagents) | High (Sensitive to temp, solvent, concentration) |
| Heavy Atom Requirement | Yes (Sulfur provides sufficient signal with Cu source) | No | No |
| Regulatory Weight | Definitive Proof | Supporting Evidence | Preliminary Check |
Why SC-XRD Wins for Ditosylates
For (-)-2,3-Butanediyl di(p-toluenesulfonate), the presence of two sulfur atoms (Z=16) makes it an ideal candidate for X-ray validation. While lighter organic molecules often require heavy-atom derivatization, the sulfonate groups provide enough anomalous scattering signal (especially with Copper radiation) to assign the absolute configuration (2R,3R vs 2S,3S) without chemical modification.
Experimental Protocol: The Validation Workflow
This protocol is designed to ensure a "self-validating" structure solution.
Phase 1: Crystallization Strategy
The target compound is a solid, but obtaining diffraction-quality single crystals requires controlled nucleation.
-
Solvent System: Use a binary system of Ethanol/Hexane or Ethyl Acetate/Pentane .
-
Method: Slow Vapor Diffusion.
-
Dissolve 20 mg of the ditosylate in a minimal amount of Ethyl Acetate (inner vial).
-
Place in a sealed jar containing Pentane (outer reservoir).
-
Allow to stand at 4°C for 48-72 hours.
-
-
Goal: Colorless prisms or blocks, approx. 0.2 x 0.2 x 0.1 mm. Avoid needles (often twinned).[1]
Phase 2: Data Collection (Critical Parameters)
To determine absolute configuration using Sulfur atoms, maximizing the anomalous signal is crucial.
-
Radiation Source: Cu K
( Å) is strongly recommended over Mo K . The anomalous scattering contribution ( ) of Sulfur is significantly higher for Copper radiation ( ) than for Molybdenum ( ). -
Temperature: Collect data at 100 K (cryostream). This reduces thermal vibration (atomic displacement parameters), improving the resolution and precision of bond lengths.
-
Coverage: Aim for high redundancy (>4x) and complete coverage of the Friedel pairs (Bijvoet pairs).
Phase 3: Refinement & Validation
-
Space Group: The compound is chiral; therefore, it must crystallize in a non-centrosymmetric space group (e.g.,
, ). If the software suggests a centrosymmetric group (e.g., ), the sample is likely a racemate or the meso isomer. -
The Flack Parameter: This is the ultimate metric for validation.
- (e.g., -0.05 to 0.05): The model has the Correct absolute configuration.
- (e.g., 0.95 to 1.05): The model is Inverted . Invert the coordinates and re-refine.
- : The crystal is a Racemic Twin (or the structure is wrong).
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process and the experimental workflow.
Diagram 1: Stereochemical Validation Workflow
Caption: Step-by-step workflow for converting the bulk chemical sample into a validated crystallographic model.
Diagram 2: Interpreting the Flack Parameter
Caption: Decision tree for interpreting the Flack parameter to assign absolute configuration.
Technical Insights & Troubleshooting
The "Light Atom" Challenge
While Sulfur is heavy enough for anomalous dispersion with Cu radiation, it is on the borderline for Mo radiation.
-
Insight: If you only have access to a Mo source, ensure your data quality is exceptional (
). If the Flack parameter standard error is large (e.g., ), the result is statistically insignificant. In such cases, co-crystallization with a heavier chiral chaperone (e.g., a brominated derivative) may be necessary, though rarely required for ditosylates.
Handling Disorder
The flexible ethyl backbone of the butanediyl group can exhibit conformational disorder.
-
Protocol: If the ethyl chain appears smeared in the electron density map, model it with split positions (Part A/Part B) and restrain anisotropic displacement parameters (SIMU/DELU commands in SHELXL) to maintain physical realism without over-interpreting the data.
Self-Consistency Check
For (-)-2,3-Butanediyl di(p-toluenesulfonate), the expected configuration is typically (2R, 3R) (assuming the starting material was the natural levorotatory tartrate-derived or fermentation-derived diol).
-
Verification: Ensure the solved structure matches the expected C2 symmetry. The two tosyl groups should be related by a crystallographic 2-fold axis or non-crystallographic symmetry (NCS) depending on the packing.
References
-
Flack, H. D. (1983). "On enantiomorph-polarity estimation". Acta Crystallographica Section A, 39(6), 876-881. Link
-
Parsons, S., & Flack, H. D. (2004). "Patterson characterization of the anomalous scattering of light atoms". Acta Crystallographica Section A, 60(s1), s61. Link
-
Thompson, A. L., & Watkin, D. J. (2009). "X-ray crystallography of light-atom structures: the importance of anomalous scattering". Tetrahedron: Asymmetry, 20(6), 712-717. Link
-
Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). "Determination of absolute structure using Bayesian statistics on Bijvoet differences". Journal of Applied Crystallography, 41(1), 96-103. Link
Sources
Comparative efficiency of leaving groups: Tosylate vs Mesylate in chiral synthesis
Topic: Comparative Efficiency of Leaving Groups: Tosylate vs. Mesylate in Chiral Synthesis Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Process Chemists
Executive Summary: The Steric vs. Stability Trade-off
In chiral synthesis, the choice between Tosylate (p-toluenesulfonate, OTs) and Mesylate (methanesulfonate, OMs) is rarely a matter of simple preference. While both transform poor hydroxyl leaving groups into excellent sulfonates (conjugate acid pKa ~ -2 to -3), their divergent physicochemical properties and formation mechanisms dictate their suitability for specific substrates.
-
Select Tosylates when product isolation, crystallinity, and UV-visualization are critical, or when the substrate is unhindered.
-
Select Mesylates for sterically hindered secondary/tertiary alcohols where the "sulfene" mechanism can drive conversion, or when atom economy and minimizing steric bulk in the transition state are paramount.
Physicochemical & Mechanistic Comparison
The fundamental difference lies not just in the leaving group ability, but in the mechanism of formation and the physical state of the intermediate.
Comparative Data Table
| Feature | Mesylate (Ms) | Tosylate (Ts) | Implication for Synthesis |
| Structure | Ms is smaller; Ts is bulky (aromatic). | ||
| Conj. Acid pKa | -1.9 (MsOH) | -2.8 (TsOH) | Ts is theoretically a better leaving group, but Ms is often kinetically faster due to lower steric drag. |
| Formation Mechanism | Sulfene Intermediate (with Et | Direct Nucleophilic Attack | Ms can activate hindered alcohols via the highly reactive sulfene species. |
| Physical State | Often Oil / Liquid | Often Crystalline Solid | Ts derivatives are easier to purify via recrystallization. |
| UV Activity | None (transparent) | Strong UV Chromophore | Ts is easily visualized on TLC/HPLC; Ms requires staining (e.g., PMA, KMnO |
The "Sulfene" Factor: A Mechanistic Divergence
While Tosylation proceeds via a standard nucleophilic attack on sulfur, Mesylation (using bases with pKa > 10 like Et
Figure 1: Mechanistic divergence between Tosylation (Direct Attack) and Mesylation (Sulfene Pathway). The Sulfene pathway allows reaction with hindered substrates.
Stereochemical Integrity & Racemization Risks[2]
Both reactions formally proceed with Retention of Configuration at the chiral carbon bearing the hydroxyl group, as the C-O bond is never broken during sulfonation.
-
Risk Factor (S_N1): If the resulting sulfonate is on a secondary benzylic or allylic carbon, it becomes an exceptionally good leaving group. In polar protic solvents or with weak nucleophiles, solvolysis (S_N1) can occur, leading to carbocation formation and racemization .
-
Mitigation: Always perform subsequent displacements under strict S_N2 conditions (aprotic solvent, strong nucleophile, low temp) to ensure Walden Inversion .
Experimental Protocols
Protocol A: Tosylation of a Secondary Alcohol (Crystalline Route)
Best for: Unhindered alcohols, requiring easy purification.
-
Setup: Dissolve chiral alcohol (1.0 equiv) in anhydrous Pyridine (5–10 volumes). Pyridine acts as both solvent and base.[2][3]
-
Addition: Cool to 0°C. Add p-Toluenesulfonyl chloride (TsCl) (1.2–1.5 equiv) portion-wise.
-
Tip: Recrystallize commercial TsCl from hexane/chloroform if it is discolored to remove TsOH and impurities.
-
-
Reaction: Stir at 0°C to RT for 4–12 hours. Monitor by TLC (UV visualization).
-
Workup: Pour into ice-cold dilute HCl (to neutralize pyridine). Extract with DCM.[1][2]
-
Purification: Wash organic layer with sat. NaHCO
and brine. Dry over MgSO . Concentrate to obtain a solid. Recrystallize from EtOAc/Hexanes if necessary.
Protocol B: Mesylation of a Hindered Alcohol (Sulfene Route)
Best for: Hindered substrates, rapid kinetics.
-
Setup: Dissolve chiral alcohol (1.0 equiv) and Triethylamine (Et
N) (1.5–2.0 equiv) in anhydrous DCM (10 volumes). -
Addition: Cool to -10°C or 0°C . Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.
-
Critical: The reaction is highly exothermic due to sulfene formation. Control temp to prevent side reactions.
-
-
Reaction: Stir for 30–60 mins. (Kinetics are typically much faster than Tosylation).
-
Self-Validation: Check TLC using a stain (e.g., Phosphomolybdic Acid) since Ms is not UV active. Look for the disappearance of the polar alcohol spot.
-
Workup: Quench with water. Wash with dilute HCl, then NaHCO
. -
Isolation: Mesylates are often thermally unstable oils. Do not heat above 40°C during rotary evaporation. Use immediately in the next step.
Comparative Case Study: Cyclopropyl Carbinol Activation
In the synthesis of cyclopropane-based antiviral intermediates, steric hindrance at the beta-position often hampers nucleophilic attack.
-
Scenario: Activation of a sterically crowded cyclopropyl carbinol.
-
Observation:
-
TsCl: Reaction required 24 hours at RT; yield 65%. Product was a stable solid.
-
MsCl: Reaction complete in 1 hour at 0°C (via Sulfene); yield 92%. Product was an oil.
-
Decision Matrix
Use this workflow to select the optimal leaving group for your specific synthesis.
Figure 2: Decision matrix for selecting between Tosylate and Mesylate based on steric environment and isolation requirements.
References
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
-
Chemistry Steps. (2023). Mesylates and Tosylates with Practice Problems. [Link]
-
King, J. F., et al. (1992).[4] Mechanism of hydrolysis of methanesulfonyl chloride. Journal of the American Chemical Society, 114(5), 1743–1749. [Link]
-
National Institutes of Health (NIH). (2013). Easy and direct conversion of tosylates and mesylates into nitroalkanes. PMC. [Link]
Sources
A Comparative Guide to Chromatographic Separation Techniques for Butanediol Sulfonate Derivatives
For researchers, scientists, and professionals in drug development, the efficient separation and analysis of polar ionic compounds such as butanediol sulfonate derivatives are critical for product purity assessment, impurity profiling, and formulation development. The inherent polarity and anionic nature of these molecules present unique challenges for traditional reversed-phase chromatography. This guide provides an in-depth, objective comparison of various chromatographic techniques, supported by experimental data and field-proven insights, to empower you in selecting and optimizing the most suitable separation strategy for your butanediol sulfonate derivatives.
The Challenge: Retaining and Resolving Highly Polar Anions
Butanediol sulfonate derivatives are characterized by their high polarity and the presence of a negatively charged sulfonate group. These properties lead to minimal retention on conventional nonpolar stationary phases used in reversed-phase chromatography, often resulting in elution within or near the column's void volume. To achieve adequate retention and resolution, alternative chromatographic strategies are necessary. This guide will explore and compare the following key techniques:
-
Ion-Exchange Chromatography (IEC)
-
Reversed-Phase Chromatography (RPC) with Ion-Pairing
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Mixed-Mode Chromatography (MMC)
Ion-Exchange Chromatography (IEC): A Direct Approach for Charged Analytes
Ion-exchange chromatography separates molecules based on their net charge through electrostatic interactions with a charged stationary phase. For the anionic butanediol sulfonate derivatives, an anion-exchange (AEX) column with a positively charged stationary phase is the logical choice.
The Mechanism of Separation
In AEX, the negatively charged sulfonate groups of the analytes interact with the positively charged functional groups on the stationary phase. Elution is typically achieved by increasing the concentration of a competing anion (e.g., chloride or acetate) in the mobile phase or by changing the pH to alter the charge of the analyte or stationary phase.
Caption: Mechanism of Anion-Exchange Chromatography for Butanediol Sulfonate.
Experimental Data & Performance Comparison
While direct experimental data for butanediol sulfonate derivatives is limited in publicly available literature, data for short-chain alkyl sulfonates on anion-exchange columns provide a strong comparative basis.
| Analyte | Stationary Phase | Mobile Phase | Retention Time (min) |
| Methanesulfonic acid | Polymer-based AEX | Gradient of NaOH | ~3.5 |
| Ethanesulfonic acid | Polymer-based AEX | Gradient of NaOH | ~4.2 |
| Propanesulfonic acid | Polymer-based AEX | Gradient of NaOH | ~5.1 |
Data adapted from typical anion-exchange separations of short-chain alkyl sulfonates.
Advantages of IEC:
-
High Selectivity for Charged Species: Directly targets the ionic nature of the sulfonate group.
-
High Capacity: Can handle higher sample loads compared to other techniques.
-
Predictable Elution: Elution order is generally based on charge density.
Disadvantages of IEC:
-
Salt-Based Eluents: High salt concentrations in the mobile phase are often required, which can be incompatible with mass spectrometry (MS) detection and can cause instrument wear.
-
Limited Versatility: Not suitable for neutral or cationic compounds.
-
Potential for Strong Retention: Highly charged analytes may bind irreversibly to the column.
Experimental Protocol: Ion-Exchange Chromatography of Short-Chain Sulfonates
-
Column: A polymer-based anion-exchange column (e.g., polystyrene-divinylbenzene with quaternary ammonium functional groups).
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: 100 mM Sodium Hydroxide.
-
Gradient: 0-10 min, 5-30% B; 10-15 min, 30-60% B; 15-20 min, hold at 60% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: Suppressed conductivity or UV (if the analyte has a chromophore).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Reversed-Phase Chromatography (RPC) with Ion-Pairing: Enhancing Retention of Polar Analytes
Standard reversed-phase chromatography is often ineffective for butanediol sulfonate derivatives due to their high polarity. The addition of an ion-pairing reagent to the mobile phase can overcome this limitation by forming a neutral, more hydrophobic complex with the analyte, thereby increasing its retention on a nonpolar stationary phase.
The Mechanism of Separation
An ion-pairing reagent, typically a quaternary ammonium salt for anionic analytes, is added to the mobile phase. This reagent forms a transient, charge-neutral ion pair with the sulfonate group of the analyte. This complex exhibits increased hydrophobicity and can be retained by the nonpolar stationary phase. Separation is then based on the relative hydrophobicity of the ion-paired analytes.[1][2]
Caption: Mechanism of Reversed-Phase Ion-Pair Chromatography.
Experimental Data & Performance Comparison
The following table presents typical retention data for short-chain alkyl sulfonates using ion-pair chromatography, which serves as a good proxy for the expected behavior of butanediol sulfonate derivatives.
| Analyte | Stationary Phase | Mobile Phase | Ion-Pair Reagent | Retention Time (min) |
| Ethanesulfonate | C18 | Acetonitrile/Water | Tetrabutylammonium (TBA) | ~4.8 |
| Propanesulfonate | C18 | Acetonitrile/Water | Tetrabutylammonium (TBA) | ~6.2 |
| Butanesulfonate | C18 | Acetonitrile/Water | Tetrabutylammonium (TBA) | ~8.1 |
Data adapted from typical ion-pair chromatography of short-chain alkyl sulfonates.[3][4]
Advantages of RPC with Ion-Pairing:
-
Utilizes Common Instrumentation: Can be performed on standard reversed-phase HPLC systems.
-
Good Resolution: Can provide excellent separation of homologous series.
-
Tunable Selectivity: Retention can be manipulated by changing the type and concentration of the ion-pairing reagent.[1]
Disadvantages of RPC with Ion-Pairing:
-
MS Incompatibility: Many common ion-pairing reagents are non-volatile and can suppress ionization in MS detectors.
-
Complex Equilibration: Columns require long equilibration times with the ion-pairing reagent.
-
Potential for Carryover: Ion-pairing reagents can be difficult to completely wash out of the column and system.
Experimental Protocol: Ion-Pair Reversed-Phase Chromatography
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 5 mM Tetrabutylammonium hydroxide in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-15 min, 20-50% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or suppressed conductivity.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
Hydrophilic Interaction Liquid Chromatography (HILIC): A Reversed-Phase Alternative
HILIC is a powerful technique for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography. It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.
The Mechanism of Separation
In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Analytes partition between this aqueous layer and the bulk organic mobile phase.[5][6] More polar analytes, such as butanediol sulfonate derivatives, will have a stronger affinity for the aqueous layer and will be retained longer. Elution is typically achieved by increasing the water content of the mobile phase.
Caption: Mechanism of Hydrophilic Interaction Liquid Chromatography (HILIC).
Experimental Data & Performance Comparison
HILIC is well-suited for the analysis of small inorganic anions and other polar compounds.[7] The following table provides representative data for the separation of small polar anions, demonstrating the potential of HILIC for butanediol sulfonate derivatives.
| Analyte | Stationary Phase | Mobile Phase | Retention Time (min) |
| Chloride | Zwitterionic HILIC | Acetonitrile/Ammonium Acetate Buffer | ~2.5 |
| Nitrate | Zwitterionic HILIC | Acetonitrile/Ammonium Acetate Buffer | ~3.1 |
| Sulfate | Zwitterionic HILIC | Acetonitrile/Ammonium Acetate Buffer | ~4.0 |
Data adapted from a typical HILIC separation of small inorganic anions.[7]
Advantages of HILIC:
-
Excellent Retention of Polar Compounds: Specifically designed for analytes that are not retained in reversed-phase.
-
MS-Friendly Mobile Phases: Uses volatile mobile phases that are compatible with MS detection.
-
Orthogonal Selectivity: Provides a different separation mechanism compared to reversed-phase, which is beneficial for complex samples.
Disadvantages of HILIC:
-
Sensitivity to Sample Solvent: The composition of the sample solvent can significantly affect peak shape and retention.
-
Longer Equilibration Times: Can require longer equilibration times compared to reversed-phase chromatography.
-
Matrix Effects: Can be more susceptible to matrix effects in complex samples.
Experimental Protocol: HILIC
-
Column: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-1 min, 95% B; 1-8 min, 95-70% B; 8-10 min, 70-50% B.
-
Flow Rate: 0.3 mL/min.
-
Detection: MS or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
Mixed-Mode Chromatography (MMC): Combining Multiple Separation Mechanisms
Mixed-mode chromatography utilizes stationary phases that are functionalized with two or more different types of ligands, offering multiple retention mechanisms in a single column.[8] For butanediol sulfonate derivatives, a mixed-mode column combining reversed-phase and anion-exchange functionalities would be particularly effective.
The Mechanism of Separation
In a reversed-phase/anion-exchange mixed-mode column, the stationary phase possesses both hydrophobic (e.g., C18) and positively charged (e.g., quaternary ammonium) groups. This allows for simultaneous interaction with the nonpolar parts of the analyte and electrostatic interaction with the sulfonate group. The retention can be finely tuned by adjusting the mobile phase organic content, ionic strength, and pH.[9][10]
Caption: Mechanism of Mixed-Mode Chromatography (Reversed-Phase/Anion-Exchange).
Experimental Data & Performance Comparison
Mixed-mode chromatography offers unique selectivity for both polar and nonpolar analytes. The following data for short-chain alkyl sulfonates on a mixed-mode cation-exchange column (in anion-exclusion mode) illustrates the separation capabilities.
| Analyte | Stationary Phase | Mobile Phase | Retention Time (min) |
| Hexanesulfonic Acid | Mixed-Mode Cation Exchange | Acetonitrile/Ammonium Acetate | ~5.5 |
| Heptanesulfonic Acid | Mixed-Mode Cation Exchange | Acetonitrile/Ammonium Acetate | ~6.8 |
| Octanesulfonic Acid | Mixed-Mode Cation Exchange | Acetonitrile/Ammonium Acetate | ~8.2 |
Data adapted from a typical mixed-mode separation of short-chain alkyl sulfonates.[11]
Advantages of MMC:
-
Tunable Selectivity: Offers a high degree of flexibility in method development by adjusting mobile phase parameters to favor different retention mechanisms.[8]
-
Simultaneous Analysis: Can separate analytes with a wide range of polarities and charges in a single run.
-
MS-Friendly: Often uses volatile mobile phases, making it compatible with MS detection.
Disadvantages of MMC:
-
Complex Method Development: The multiple retention mechanisms can make method development more challenging.
-
Column Availability: A more specialized and potentially less widely available column chemistry.
Experimental Protocol: Mixed-Mode Chromatography
-
Column: Mixed-mode reversed-phase/anion-exchange column.
-
Mobile Phase A: 20 mM Ammonium acetate in water, pH 6.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-2 min, 10% B; 2-12 min, 10-60% B; 12-15 min, hold at 60% B.
-
Flow Rate: 0.5 mL/min.
-
Detection: MS or ELSD.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
Conclusion and Recommendations
The optimal chromatographic technique for the separation of butanediol sulfonate derivatives depends on the specific analytical goals, available instrumentation, and the complexity of the sample matrix.
-
For routine analysis with high throughput and direct quantitation of the anionic species , Ion-Exchange Chromatography is a strong candidate, provided that MS compatibility is not a primary concern.
-
When using standard Reversed-Phase HPLC systems , Ion-Pair Chromatography is a viable and effective option, though careful consideration must be given to potential MS incompatibility and system contamination.
-
For applications requiring high sensitivity and MS compatibility , HILIC is an excellent choice, offering orthogonal selectivity to reversed-phase methods.
-
For complex samples containing a mixture of polar and nonpolar analytes , or when maximum flexibility in method development is desired, Mixed-Mode Chromatography provides a powerful and versatile solution.
It is recommended to screen multiple column chemistries and mobile phase conditions to identify the most suitable method for your specific butanediol sulfonate derivatives and analytical needs.
References
- Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
- Waters Corporation. (n.d.). A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles.
- Agilent Technologies. (2021, March 4). Analysis of Inorganic Anions Using HILIC Chromatography and the Agilent InfinityLab LC/MSD iQ Mass Selective Detector.
-
PubMed. (n.d.). Separation and indirect detection of alkyl sulfonates and sulfates. Retrieved from [Link]
-
SpringerLink. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]
- Kromidas, S. (n.d.). Hydrophilic Interaction Liquid Chromatography.
- SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
- ResearchGate. (n.d.). Determination of sulfonic acids and alkylsulfates by ion chromatography in water.
- Separation Science. (n.d.). Separation of Aliphatic and Aromatic Acids, Aromatic Sulfonates, Quaternary Ammonium Compounds, and Chelating Agents.
- BenchChem. (n.d.). A Comparative Guide to Validated HPLC Methods for the Analysis of Linear Alkylbenzene Sulfonates.
-
SIELC Technologies. (n.d.). HPLC Separation of Alkyl Sulfonic Acids. Retrieved from [Link]
- SIELC Technologies. (n.d.). Separation of 1,4-Butanediol, dicarbamate on Newcrom R1 HPLC column.
- Thermo Fisher Scientific. (n.d.). Exploring Mixed-Mode Chromatography: Column Chemistry, Properties, and Applications.
-
ResearchGate. (2005, October 16). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. Retrieved from [Link]
- Diva-portal.org. (2023, June 16). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines.
- Thermo Fisher Scientific. (n.d.). Exploring Mixed-Mode Chromatography – Column Chemistry, Properties, and Applications.
- Nacalai Tesque. (n.d.). 4. Sample Pretreatment for HPLC.
- Polymer Chemistry Innovations. (n.d.). Sample Preparation – HPLC.
- SIELC Technologies. (2011, August/September). Evolution of Mixed-Mode Chromatography.
- LCGC International. (2022, April 15). Making HILIC Work for You—Column Selection.
-
MDPI. (2005, September 30). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Retrieved from [Link]
- ResearchGate. (n.d.). Separation and Quantitative Analysis of Alkyl Sulfate Ethoxymers by HPLC.
- SIELC Technologies. (n.d.). Separation of Hexanedioic acid, ester with 1,4-butanediol on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC) of Small Molecules.
- Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates.
-
PMC. (2019, April 8). A rapid and sensitive enzymatic assay for 2,3-butanediol. Retrieved from [Link]
-
LCGC International. (2020, November 12). Mixed-Mode HPLC Separations: What, Why, and How. Retrieved from [Link]
-
PMC. (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. Retrieved from [Link]
- SWGDRUG.org. (2005, August 16). 1,4-BUTANEDIOL.
- SIELC Technologies. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography.
- ResearchGate. (2021, March 15). HPLC method for the development and validation of busulfan in pharmaceutical formulation.
- PolyLC. (n.d.). HYDROPHILIC-INTERACTION CHROMATOGRAPHY FOR THE SEPARA- TION OF PEPTIDES, NUCLEIC ACIDS AND OTHER POLAR COMPOUNDS.
- Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography.
- Longdom Publishing. (n.d.). Analysis of Hydrophilic Compounds and their Detection Capabilities.
- Wiley Analytical Science. (2010, August 29). Hydrophilic Interaction Chromatography (HILIC).
-
PubMed. (2011, December 30). Hydrophilic interaction chromatography of seized drugs and related compounds with sub 2 μm particle columns. Retrieved from [Link]
- MDPI. (n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
- ResearchGate. (n.d.). HPLC chromatogram of 1,4-butanediol bis(3-mercaptobutylate) (BDMB) and....
- AACC. (n.d.). Analysis of Cannabinoids by Isomer-Selective UPLC-MS-MS Analysis in Urine for Clinical Research.
- ResearchGate. (2024, August 22). Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID v1.
- ACS Publications. (2006, April 11). Nonlinear Data Alignment for UPLC-MS and HPLC-MS Based Metabolomics: Quantitative Analysis of Endogenous and Exogenous Metabolites in Human Serum.
Sources
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- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Separation and indirect detection of alkyl sulfonates and sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
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Safety Operating Guide
Personal protective equipment for handling (-)-2,3-Butanediyl di(p-toluenesulfonate)
As a Senior Application Scientist, I frequently consult with research teams on the safe handling of highly reactive chiral intermediates. (-)-2,3-Butanediyl di(p-toluenesulfonate) (CAS: 74839-83-1) is a critical stereospecific building block in drug development. However, its synthetic utility stems from the exact mechanism that makes it biologically hazardous: it is a potent, bifunctional alkylating agent.
This guide provides a definitive, self-validating operational framework for handling this compound. By understanding the chemical causality behind these safety measures, your laboratory can build deep trust in its protocols and ensure absolute operational integrity.
Mechanistic Hazard Profile
The tosylate (p-toluenesulfonate) moiety is an exceptional leaving group due to the extensive resonance stabilization of the resulting sulfonate anion ()[1]. Consequently, (-)-2,3-butanediyl ditosylate readily undergoes
While this electrophilicity is highly desirable for synthesizing chiral derivatives, it poses a severe biological risk. If exposed to unprotected skin, eyes, or respiratory mucosa, the compound can rapidly alkylate nucleophilic sites on cellular proteins and DNA (such as the N7 position of guanine). This mechanism classifies the compound as a severe skin/eye irritant, a potential sensitizer, and a suspected genotoxin.
The Causality of PPE Selection
Safety protocols must be dictated by chemical causality, not just compliance checklists.
-
Hand Protection: Standard latex gloves are highly permeable to organic electrophiles. Nitrile provides a superior barrier. However, because skin moisture can accelerate the hydrolysis of tosylates into corrosive p-toluenesulfonic acid, double-gloving with extended-cuff nitrile is mandatory. The outer glove acts as a sacrificial layer; if contaminated, it is immediately doffed, leaving the inner glove intact to prevent dermal exposure.
-
Eye Protection: As a crystalline solid, the primary physical hazard is aerosolized dust. Standard safety glasses with side shields leave micro-gaps. Tight-fitting chemical splash goggles are required to prevent micro-particulates from settling on the moist cornea, which would trigger immediate, localized alkylation and tissue damage.
-
Respiratory & Engineering Controls: Weighing must be conducted inside a certified chemical fume hood . The localized exhaust velocity prevents the inhalation of dust.
Quantitative PPE & Equipment Matrix
To ensure scalable safety, adhere to the following quantitative PPE matrix based on your operational scale:
| Operational Scale | Hand Protection | Eye & Face Protection | Body & Respiratory Protection | Engineering Controls |
| Analytical (< 100 mg) | Double Nitrile (5 mil) | Chemical Splash Goggles | Standard Lab Coat | Analytical Draft Shield |
| Preparative (100 mg - 10 g) | Double Nitrile (8 mil outer) | Goggles + Face Shield | Impermeable Apron over Coat | Chemical Fume Hood (80-100 fpm) |
| Bulk / Spill Response | Butyl Rubber over Nitrile | Goggles + Face Shield | Tyvek Suit, N95/P100 Respirator | Fume Hood + Spill Containment Tray |
Step-by-Step Methodologies: Handling & Decontamination
Every protocol in your laboratory should be a self-validating system. Follow these steps to ensure verifiable safety during handling and disposal.
Protocol 1: Safe Weighing and Transfer
-
Workspace Preparation: Line the analytical balance area with disposable, anti-static weighing paper.
-
PPE Donning: Put on a chemically resistant lab coat, chemical splash goggles, and two pairs of nitrile gloves.
-
Static Control: Use an anti-static gun (e.g., Zerostat) on the spatula and weigh boat.
-
Self-Validation Check: Slowly bring the spatula near a small test amount of the powder. If the powder repels or "jumps," the static charge remains high. Re-apply the anti-static gun until the powder remains entirely undisturbed.
-
-
Transfer: Carefully transfer the solid using a micro-spatula. Close the balance doors immediately to prevent draft-induced dispersion.
-
Doffing & Segregation: Remove the outer gloves immediately if any powder adheres to them, disposing of them in a designated solid hazardous waste bin.
Protocol 2: Spill Response and Chemical Quenching
Alkylating agents must be chemically neutralized (quenched) rather than simply wiped up. This ensures the destruction of the reactive electrophilic centers, preventing downstream exposure and minimizing toxic waste ()[2].
-
Isolation: Evacuate the immediate area and lower the fume hood sash to maximize localized exhaust velocity.
-
Quenching Solution Preparation: Prepare a nucleophilic degradation solution consisting of 1M Sodium Hydroxide (NaOH) and 10% Sodium Thiosulfate (
).-
Causality: The thiosulfate ion is a potent nucleophile that rapidly displaces the tosylate groups via
attack, converting the hazardous alkylating agent into a benign, water-soluble thiosulfate ester (Bunte salt).
-
-
Application: Spray or carefully pour the quenching solution over the spilled solid.
-
Self-Validation of Quenching: Allow a residence time of at least 30 minutes. Visually inspect the spill area; the complete dissolution of the crystalline solid into the aqueous phase confirms the successful conversion of the hydrophobic ditosylate into the water-soluble Bunte salt.
-
Cleanup: Absorb the neutralized liquid with inert absorbent pads and transfer to a labeled aqueous chemical waste container.
Operational Workflow Visualization
Fig 1: PPE and operational workflow for handling (-)-2,3-Butanediyl di(p-toluenesulfonate).
References
-
Title: p-Toluenesulfonic acid | Source: Wikipedia | URL: [Link]
-
Title: Aqueous sodium tosylate: a sustainable medium for alkylations | Source: RSC Publishing | URL: [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
